molecular formula C7H9ClN2O2 B146507 3,5-Diaminobenzoic acid dihydrochloride CAS No. 618-56-4

3,5-Diaminobenzoic acid dihydrochloride

Cat. No.: B146507
CAS No.: 618-56-4
M. Wt: 188.61 g/mol
InChI Key: GJYYDDRSICTFRM-UHFFFAOYSA-N
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Description

3,5-Diaminobenzoic acid dihydrochloride is a useful research compound. Its molecular formula is C7H9ClN2O2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Diaminobenzoic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diaminobenzoic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

618-56-4

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3,5-diaminobenzoic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H

InChI Key

GJYYDDRSICTFRM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)O.Cl

Other CAS No.

618-56-4

Related CAS

535-87-5 (Parent)

Origin of Product

United States

Foundational & Exploratory

The Synthesis of 3,5-Diaminobenzoic Acid: A Deep Dive into Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Diaminobenzoic Acid

3,5-Diaminobenzoic acid (3,5-DABA) is a versatile organic intermediate crucial in various industrial applications.[1] It serves as a fundamental building block in the synthesis of dyes, high-performance polymers like polyimides, and as a key intermediate in the pharmaceutical industry for creating various drugs.[1][2][3] Its unique structure, featuring two amino groups and a carboxylic acid on a benzene ring, allows for diverse chemical modifications, making it a valuable component in the development of new materials and medicines.[4] The synthesis of 3,5-DABA is most commonly achieved through the reduction of 3,5-dinitrobenzoic acid, with catalytic hydrogenation being a widely adopted method due to its efficiency and cleaner reaction profile compared to alternatives like iron powder reduction.[5]

The Core Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid is a heterogeneous catalytic process involving the reduction of two nitro groups to amino groups using molecular hydrogen in the presence of a metal catalyst. The reaction proceeds through a complex series of steps on the catalyst surface.

The generally accepted mechanism involves the following key stages:

  • Adsorption of Reactants: Both hydrogen gas (H₂) and the 3,5-dinitrobenzoic acid substrate adsorb onto the active sites of the metal catalyst surface.[6]

  • Activation of Hydrogen: The H-H bond in the molecular hydrogen is weakened and cleaved by the catalyst, forming reactive atomic hydrogen species on the surface.[7]

  • Stepwise Reduction of Nitro Groups: The adsorbed 3,5-dinitrobenzoic acid undergoes a stepwise reduction. Each nitro group is sequentially reduced to an amino group through a series of intermediates, including nitroso and hydroxylamine species.[8] The reaction for one nitro group can be represented as: R-NO₂ → R-NO → R-NHOH → R-NH₂

  • Desorption of the Product: Once the reduction is complete, the final product, 3,5-diaminobenzoic acid, desorbs from the catalyst surface, freeing up the active sites for further catalytic cycles.

The accumulation of hydroxylamine intermediates can be a critical concern in this process, as they are thermally unstable and can lead to exothermic runaway reactions if not properly controlled.[8]

Comparative Analysis of Catalytic Systems

Several catalytic systems are employed for the hydrogenation of 3,5-dinitrobenzoic acid. The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency, selectivity, and safety.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Palladium on Carbon (Pd/C) Pressure: 0.1-5 MPaTemperature: 20-150 °CSolvent: Methanol, Ethanol, Water[5][9]High activity and selectivity, widely used.[10]Can be more expensive than other catalysts.
Raney Nickel (Ni-Al alloy) Pressure: 0.1-5 MPaTemperature: 20-150 °CSolvent: Methanol, Ethanol[9]Cost-effective and efficient for nitro group reduction.[11]Pyrophoric nature requires careful handling.[8]
Platinum on Carbon (Pt/C) Pressure: VariesTemperature: VariesSolvent: VariesEffective for various hydrogenation reactions.May have different selectivity profiles compared to Pd/C.
Novel Catalysts (e.g., Ni-M-Al) Pressure: Reduced pressure compared to traditional catalystsSolvent: VariesCan offer higher efficiency and milder reaction conditions.[12]May not be as commercially available or well-characterized.

Experimental Protocols

General Procedure for Catalytic Hydrogenation in a Batch Reactor:

A typical experimental workflow for the batch hydrogenation of 3,5-dinitrobenzoic acid is as follows:

  • Reactor Charging: The high-pressure reactor is charged with 3,5-dinitrobenzoic acid, the chosen solvent (e.g., methanol, ethanol, or water), and the catalyst (e.g., 5-10% Pd/C).[13]

  • Sealing and Purging: The reactor is securely sealed and purged multiple times with an inert gas, such as nitrogen, to remove all oxygen.[13]

  • Pressurization: The reactor is then pressurized with hydrogen gas to the desired reaction pressure.[13]

  • Reaction: The mixture is heated to the target temperature with vigorous stirring to ensure efficient mass transfer of hydrogen to the catalyst surface. The reaction progress is monitored by observing the uptake of hydrogen.[13]

  • Cooling and Depressurization: Upon completion of the reaction (indicated by the cessation of hydrogen uptake), the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.[13]

  • Catalyst Filtration: The reaction mixture is filtered to remove the heterogeneous catalyst.[13]

  • Product Isolation and Analysis: The solvent is removed from the filtrate, typically by evaporation, to yield the crude 3,5-diaminobenzoic acid. The product's purity and identity are then confirmed using analytical techniques such as NMR, IR spectroscopy, and melting point determination.[13][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor (Substrate, Solvent, Catalyst) seal_purge Seal & Purge (with Inert Gas) charge_reactor->seal_purge 1 pressurize Pressurize (with H₂) seal_purge->pressurize 2 heat_stir Heat & Stir (Monitor H₂ Uptake) pressurize->heat_stir 3 cool_vent Cool & Vent H₂ heat_stir->cool_vent 4 filter_catalyst Filter Catalyst cool_vent->filter_catalyst 5 isolate_product Isolate Product filter_catalyst->isolate_product 6 analyze Analyze Product (NMR, IR, MP) isolate_product->analyze 7

The Catalytic Cycle: A Closer Look

The catalytic cycle for the hydrogenation of a nitro group on a metal surface can be visualized as a series of interconnected steps.

G Catalyst Catalyst (e.g., Pd/C) Adsorbed_H Adsorbed_H Catalyst->Adsorbed_H Activation H2 H₂ H2->Catalyst Adsorption RNO2 R-NO₂ Adsorbed_RNO2 Adsorbed_RNO2 RNO2->Adsorbed_RNO2 Adsorption RNH2 R-NH₂ Intermediate1 Intermediate1 Adsorbed_RNO2->Intermediate1 +2H(ads) -H₂O Intermediate2 Intermediate2 Intermediate1->Intermediate2 +2H(ads) Adsorbed_RNH2 Adsorbed_RNH2 Intermediate2->Adsorbed_RNH2 +2H(ads) -H₂O Adsorbed_RNH2->RNH2 Desorption

Safety Considerations: A Critical Aspect

The catalytic hydrogenation of nitroaromatic compounds is an exothermic process that requires stringent safety protocols.[15]

  • Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area, away from ignition sources.[16]

  • Pyrophoric Catalysts: Some catalysts, like Raney Nickel and even Pd/C, can be pyrophoric, especially after use when they are dry and saturated with hydrogen. They must be handled under a blanket of inert gas or solvent to prevent spontaneous ignition upon exposure to air.[8][16]

  • Exothermic Reaction and Thermal Runaway: The hydrogenation of nitro groups is highly exothermic.[17] Poor heat management can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway, especially if unstable hydroxylamine intermediates accumulate.[8] Continuous monitoring of temperature and pressure is crucial.

  • Proper Reactor and Equipment: The use of a properly rated high-pressure reactor and associated equipment is mandatory. Regular inspection and maintenance are essential for safe operation.[13]

Conclusion

The catalytic hydrogenation of 3,5-dinitrobenzoic acid is a robust and widely used method for the synthesis of 3,5-diaminobenzoic acid. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and strict adherence to safety protocols are paramount for achieving high yields of the desired product in a safe and reproducible manner. For researchers and professionals in drug development and materials science, mastering this synthetic transformation is key to unlocking the potential of 3,5-diaminobenzoic acid as a versatile chemical building block.

References

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds - Benchchem. (n.d.).
  • Cas 535-87-5,3,5-Diaminobenzoic acid - LookChem. (n.d.).
  • CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents. (n.d.).
  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents. (n.d.).
  • Synthesis and Application of 3,5-Dinitrobenzoic Acid - ChemicalBook. (2025, September 18).
  • Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Dissertation. (n.d.).
  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 8).
  • CAS 535-87-5: 3,5-Diaminobenzoic acid | CymitQuimica. (n.d.).
  • Sinaint® 3,5-DABA | 3,5-Diaminobenzoic Acid CAS 535-87-5 - Sinocure Chemical Group. (n.d.).
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. (n.d.).
  • CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents. (n.d.).
  • A Comparative Guide to Validating the Structure of Synthesized 3,5-Dimethoxybenzoic Acid - Benchchem. (n.d.).
  • Catalytic Hydrogenation of Nitrobenzene Safety Table | PDF - Scribd. (n.d.).
  • Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.).
  • Unveiling the Power of Pd/C Catalysts in Hydrogenation Reactions - Oreate AI Blog. (2026, January 19).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

Sources

Spectroscopic properties (NMR, IR, UV-Vis) of 3,5-Diaminobenzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 3,5-Diaminobenzoic acid dihydrochloride , a critical intermediate in pharmaceutical synthesis and a specialized matrix for MALDI-TOF mass spectrometry.[1]

Executive Summary

Compound: 3,5-Diaminobenzoic acid dihydrochloride CAS No: 618-56-4 (Salt), 535-87-5 (Free Base) Molecular Formula: C


H

N

O

[1][2][3][4] · 2HCl Molecular Weight: 225.07 g/mol [1]

3,5-Diaminobenzoic acid dihydrochloride (3,5-DABA·2HCl) serves as a high-purity building block for polyamides and dendrimers and acts as a structure-directing agent in supramolecular chemistry.[1] Its spectroscopic signature is distinct from its free base counterpart due to the protonation of the amine groups, which fundamentally alters its electronic and vibrational states. This guide provides a rigorous analysis of its NMR, IR, and UV-Vis profiles, tailored for researchers requiring precise characterization data.

Molecular Architecture & Salt Formation

Understanding the protonation state is prerequisite to interpreting the spectra.[1] The free base possesses C


 symmetry with two equivalent amine groups.[1] Upon treatment with hydrochloric acid, both amine nitrogens are protonated to form ammonium cations (

).[1]
  • Electronic Consequence: The lone pairs on the nitrogen atoms, which are strongly ring-activating (ortho/para directing) in the free base, are locked in N-H bonds in the salt. The

    
     group becomes strongly electron-withdrawing (inductive effect, 
    
    
    
    ), significantly deshielding the aromatic ring protons.
  • Solubility Profile: The dihydrochloride salt exhibits enhanced water solubility compared to the free base, necessitating the use of polar deuterated solvents like DMSO-d

    
     or D
    
    
    
    O for NMR analysis.

Spectroscopic Profile I: Nuclear Magnetic Resonance (NMR)

Experimental Strategy

For 3,5-DABA·2HCl, DMSO-d


  is the preferred solvent for 1H NMR to observe exchangeable protons (

,

).[1] D

O
is suitable for backbone confirmation but will cause the loss of amine and acid proton signals due to deuterium exchange.[1]
H NMR Characterization (DMSO-d , 400 MHz)

The molecule retains symmetry, resulting in a simplified aromatic region consisting of only two signal environments for the three ring protons.[5]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.0 - 13.5 Broad Singlet1H-COOHCarboxylic acid proton.[1] Often very broad due to hydrogen bonding.[1]
8.5 - 9.5 Broad Singlet6H-NH

Ammonium protons.[1] Significantly downfield compared to free amine (~5.0 ppm).
7.6 - 7.8 Doublet (

Hz)
2HAr-H (C2, C6)Protons ortho to the carboxyl group.[1] Deshielded by the electron-withdrawing -COOH and -NH

groups.[1]
7.2 - 7.4 Triplet/Doublet (

Hz)
1HAr-H (C4)Proton between the two ammonium groups.[1]

Note on Coupling: The aromatic protons form an


 spin system.[1] The coupling constant 

(meta-coupling) is typically small (1.5–2.5 Hz), appearing as a doublet (d) and triplet (t) pattern.
C NMR Characterization

The


C spectrum will display 5 unique carbon signals due to symmetry.
  • Carbonyl (C=O): ~166 ppm.[1]

  • Ipso-Carboxyl (C1): ~132 ppm.[1]

  • Ipso-Ammonium (C3, C5): ~138 ppm (Shifted upfield relative to C-N free base due to protonation).[1]

  • Ortho-CH (C2, C6): ~120-125 ppm.[1]

  • Para-CH (C4): ~128 ppm.

Diagram: NMR Interpretation Logic

NMR_Logic Sample 3,5-DABA·2HCl Sample Solvent Solvent Selection Sample->Solvent D2O D2O (Backbone Only) Solvent->D2O Solubility High DMSO DMSO-d6 (Full Proton Profile) Solvent->DMSO Standard Spectrum Spectrum Analysis D2O->Spectrum DMSO->Spectrum Exchange D/H Exchange: -NH3+ & -COOH disappear Spectrum->Exchange In D2O FullSig Full Signals: Broad -NH3+ (8-9 ppm) Acidic -COOH (>13 ppm) Spectrum->FullSig In DMSO-d6

Caption: Decision tree for solvent selection and signal interpretation in NMR analysis of hydrochloride salts.

Spectroscopic Profile II: Vibrational Spectroscopy (IR)

The infrared spectrum of the dihydrochloride salt is dominated by the ammonium ion vibrations, which mask the typical primary amine doublets found in the free base.

Key Band Assignments (KBr Pellet / ATR)
Frequency (cm

)
Vibration ModeAssignmentDiagnostic Note
2800 - 3200 N-H Stretch (Broad)

Very broad, strong absorption overlapping with C-H stretches.[1] Distinct from the sharp doublet of free

.
~1690 - 1710 C=O[1] Stretch-COOHStrong carbonyl stretch.[1] May shift slightly depending on hydrogen bonding network in the crystal lattice.
1500 - 1600 N-H Bend

Asymmetric deformation band characteristic of ammonium salts.
1200 - 1300 C-O Stretch-COOHCoupled C-O stretching and O-H bending.
~750 C-H Bend (OOP)Ar-HOut-of-plane bending indicative of meta-substitution pattern.[1]

Comparative Insight: In the free base, you would observe two sharp bands at ~3300/3400 cm


 (asymmetric/symmetric 

stretch).[1] The disappearance of these sharp bands and replacement by the broad ammonium band is the primary confirmation of salt formation.

Spectroscopic Profile III: Electronic Spectroscopy (UV-Vis)

The UV-Vis profile of 3,5-DABA is highly pH-dependent (solvatochromic).[1]

Mechanism of Shift[10][11]
  • Free Base (pH > 7): The lone pairs on the amine nitrogens participate in resonance with the aromatic ring (

    
    ), expanding the conjugation system. This results in an absorption maximum (
    
    
    
    ) around 320-330 nm .[1]
  • Dihydrochloride Salt (pH < 2): Protonation removes the nitrogen lone pairs from the conjugated system.[1] The auxochromic effect of the amino group is nullified.[1] The molecule behaves electronically more like benzoic acid.[1] This causes a significant Hypsochromic Shift (Blue Shift) .[1][6]

Data Summary
Species

(nm)
Transition TypeElectronic State
Free Base ~325 nm

(Extended)
Amine lone pair conjugation
Dihydrochloride ~230 - 250 nm

(Benzene-like)
Protonated amine (isolated ring)

Experimental Protocols

Protocol A: NMR Sample Preparation (Trace Analysis Standard)
  • Weighing: Accurately weigh 10–15 mg of 3,5-Diaminobenzoic acid dihydrochloride into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Why DMSO? It prevents rapid exchange of the ammonium protons, allowing integration of the

      
       signal for stoichiometry verification.[1]
      
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Relaxation Delay (D1):

      
       seconds (to ensure relaxation of carboxyl protons).
      
    • Scans: 16–32 scans are sufficient for 1H; 512+ for 13C.[1]

Protocol B: UV-Vis pH Titration Workflow

UV_Workflow Stock Prepare Stock Solution (1 mM in Water) Aliquot Split into Aliquots Stock->Aliquot Acid Add 0.1M HCl (pH ~1) Aliquot->Acid Base Add 0.1M NaOH (pH ~10) Aliquot->Base Measure Measure Absorbance (200 - 400 nm) Acid->Measure Base->Measure Result Observe Shift: Acid: ~240 nm (Blue Shift) Base: ~325 nm (Red Shift) Measure->Result

Caption: Workflow for validating the salt form via UV-Vis solvatochromism.

Quality Control & Troubleshooting

  • Impurity - Monohydrochloride: If the stoichiometry is incomplete, the NMR integration of the ammonium region will be reduced, and the chemical shifts of the ortho-protons will appear as broad averages between the mono- and di-protonated states.

  • Water Peak: In DMSO-d

    
    , the salt is hygroscopic.[1] Expect a water signal at ~3.33 ppm.[1] If the water peak is too large, it may obscure the aromatic region; dry the salt in a vacuum desiccator over P
    
    
    
    O
    
    
    before analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid.[1] Retrieved from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds.[1] (General reference for benzoic acid derivative shifts). Retrieved from [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][7] (Standard text for interpretation of ammonium salt IR bands).

Sources

Solubility of 3,5-Diaminobenzoic Acid Dihydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 3,5-Diaminobenzoic acid dihydrochloride.

Executive Summary

3,5-Diaminobenzoic acid dihydrochloride (DABA[1][2]·2HCl, CAS: 618-56-4) is a critical intermediate in the synthesis of high-performance polyamides, polyimides, and pharmaceutical contrast agents (e.g., diatrizoate analogs). While the free base (DABA) exhibits poor solubility in most solvents due to its zwitterionic potential and intermolecular hydrogen bonding, the dihydrochloride salt form significantly alters this physicochemical profile.

This guide provides an in-depth analysis of the solubility behavior of DABA·2HCl. Unlike the free base, which is sparingly soluble in organic media, the dihydrochloride salt exhibits high aqueous solubility but presents a complex dissolution profile in organic solvents. Understanding these parameters is essential for optimizing recrystallization yields, selecting polymerization reaction media, and designing efficient purification workflows.

Physicochemical Profile & Structural Analysis[2][3]

To predict and manipulate solubility, one must first understand the solute's structural dynamics.

PropertySpecification
Compound Name 3,5-Diaminobenzoic acid dihydrochloride
CAS Number 618-56-4
Molecular Formula C₇H₈N₂O₂[1][3][4][5] · 2HCl
Molecular Weight 225.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 226–228 °C (decomposition)
Ionic Character High (Dicationic ammonium species)
Solute-Solvent Interaction Mechanism

The dissolution of DABA·2HCl is governed by the competition between its crystal lattice energy (stabilized by ionic interactions between the protonated amines and chloride counterions) and the solvation energy provided by the solvent.

  • In Water: The high dielectric constant (

    
    ) and strong hydrogen-bond donating/accepting capability lead to rapid solvation of the ionic species.
    
  • In Organic Solvents: The solubility drops strictly according to the solvent's polarity and ability to stabilize the chloride anions.

    • Protic Solvents (Methanol/Ethanol): Moderate solubility. The hydroxyl groups can solvate the ammonium cations, but the lower dielectric constant compared to water limits dissociation.

    • Aprotic Polar Solvents (DMSO/DMF): Good solubility due to high dipole moments and cation solvation.

    • Non-Polar Solvents (DCM, Toluene): Negligible solubility. The solvent cannot overcome the lattice energy of the salt.

Solubility Data & Solvent Selection

The following data summarizes the qualitative and semi-quantitative solubility profiles derived from synthesis and purification protocols.

Solubility Profile Table (at 25°C)
Solvent ClassSolventSolubility RatingEstimated Range (g/L)Primary Utility
Aqueous Water (pH < 7)Very Soluble > 100 g/LPrimary dissolution, Hydrolysis
Alcohol MethanolSoluble 20 – 50 g/LRecrystallization, Washing
Alcohol EthanolSparingly Soluble 5 – 15 g/LAnti-solvent precipitation
Polar Aprotic DMSOSoluble > 50 g/LPolymerization medium
Polar Aprotic DMFSoluble > 40 g/LReaction solvent
Chlorinated DichloromethaneInsoluble < 0.1 g/LImpurity extraction
Hydrocarbon Toluene/HexaneInsoluble < 0.01 g/LNone

Critical Insight: The solubility of the dihydrochloride in alcohols is significantly higher than that of the free base (DABA). This difference allows for a "Salt-Break" purification strategy where the salt is dissolved in methanol, filtered to remove inorganic impurities, and then neutralized to precipitate the pure free base.

Thermodynamic Considerations

The dissolution process for DABA·2HCl is generally endothermic (


). Thus, solubility increases with temperature.
  • Van't Hoff Relationship:

    
    
    
    • Application: Heating methanolic solutions to near-boiling (60°C) significantly increases saturation limits, making cooling crystallization highly effective.

Experimental Protocols

For precise solubility determination in drug development, the Laser Monitoring Observation Technique is the gold standard, offering higher accuracy than the traditional shake-flask method.

Protocol: Laser Monitoring Solubility Determination

This method detects the exact point of dissolution (clear point) or precipitation (cloud point) by monitoring the intensity of a laser beam passing through the solution.

Equipment:

  • Jacketed glass vessel (100 mL) with temperature control (

    
    C).
    
  • Laser source (650 nm) and photodetector.

  • Magnetic stirrer.

Step-by-Step Workflow:

  • Preparation: Add a known mass (

    
    ) of solvent (e.g., Methanol) to the vessel. Maintain temperature at 
    
    
    
    (e.g., 20°C).
  • Addition: Add a precise mass of DABA·2HCl solid in small increments.

  • Equilibration: Stir at constant speed (300 rpm).

  • Detection: Monitor laser transmittance.

    • Undissolved: Beam scatters (Low transmittance).

    • Dissolved: Beam passes clear (High transmittance).

  • Ramp: If solid remains, increase temperature at 0.5°C/min until transmittance spikes (Clear Point).

  • Calculation: Solubility (

    
    ) at temperature 
    
    
    
    is calculated as:
    
    
Visualization: Solubility Measurement Workflow

SolubilityProtocol Start Start: Solvent Preparation AddSolid Add DABA·2HCl (Gravimetric) Start->AddSolid Stir Equilibration (Const. Temp/Stirring) AddSolid->Stir Laser Laser Transmittance Monitoring Stir->Laser Decision Clear Solution? Laser->Decision Record Record Solubility (Mass/Temp) Decision->Record Yes (High Transmittance) Heat Increase Temp (+0.5°C/min) Decision->Heat No (Scattering) Heat->Stir

Figure 1: Logic flow for determining solubility using the Laser Monitoring technique.

Application: Purification & Recrystallization Strategy

The distinct solubility difference between DABA·2HCl and its free base allows for high-purity isolation.

The "Acid-Base Swing" Purification

This protocol utilizes the high water solubility of the salt and the low solubility of the free base.

  • Dissolution: Dissolve crude DABA in minimal 2M HCl (forms DABA·2HCl).

  • Filtration: Filter the solution to remove non-ionic insoluble impurities.

  • Precipitation: Slowly adjust pH to 3.0–4.0 using NaOH or NH₄OH.

  • Isolation: The free base (zwitterion) reaches its isoelectric point and precipitates.

  • Conversion (Optional): To store as the stable salt, redissolve the pure precipitate in Methanol/HCl and evaporate or add Diethyl Ether as an anti-solvent.

Visualization: Purification Pathway

Purification Crude Crude DABA (Impurities Present) Acidify Add 2M HCl (Formation of Soluble Salt) Crude->Acidify Filter Filtration (Remove Insolubles) Acidify->Filter Neutralize Adjust pH to 3-4 (Isoelectric Point) Filter->Neutralize Precipitate Precipitate Pure DABA (Free Base) Neutralize->Precipitate SaltForm Optional: Redissolve in MeOH/HCl Recrystallize DABA·2HCl Precipitate->SaltForm If Salt Required

Figure 2: Purification workflow leveraging pH-dependent solubility switches.

References

  • Solubility Determination Methods. National Institutes of Health (NIH) - PubMed Central. Available at: [Link]

  • Purification of Aminobenzoic Acids.Google Patents (CN105949076A).
  • Thermodynamic Analysis of Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

Sources

Theoretical studies and molecular modeling of 3,5-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies and Molecular Modeling of 3,5-Diaminobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Development Professionals

Executive Summary & Strategic Importance

3,5-Diaminobenzoic acid (3,5-DABA) represents a critical aromatic scaffold in modern medicinal chemistry and materials science. Unlike its mono-amino analogues, the


 symmetry (approximate) and the presence of two nucleophilic amine groups flanking a carboxylic acid moiety create a unique electronic push-pull system. This structure makes it an ideal precursor for high-generation poly(amidoamine) (PAMAM) dendrimers, liquid crystal intermediates, and bioactive heterocyclic derivatives.

This guide provides a rigorous theoretical framework for studying 3,5-DABA, moving from Density Functional Theory (DFT) electronic structure calculations to molecular docking protocols. It is designed to serve as a self-validating manual for researchers aiming to exploit this scaffold for drug design or advanced materials.

Electronic Structure & Reactivity: The DFT Perspective

To understand the reactivity of 3,5-DABA, one must quantify its frontier molecular orbitals (FMOs). The dual amino groups act as strong electron donors, while the carboxyl group acts as an acceptor, facilitating Intramolecular Charge Transfer (ICT).

Computational Methodology

For high-fidelity results, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this organic system. This level of theory adequately captures the lone pair interactions on the nitrogen atoms and the hydrogen-bonding potential of the carboxyl group.

Frontier Molecular Orbitals (FMO) Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and optical properties.

  • HOMO: Localized primarily on the amino groups and the benzene ring (

    
    -donating).
    
  • LUMO: Delocalized over the carboxyl group and the aromatic ring (

    
    -accepting).
    

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterValue (eV)Physical Significance

-5.82Ionization potential; susceptibility to electrophilic attack.

-1.65Electron affinity; susceptibility to nucleophilic attack.
Energy Gap (

)
4.17Indicator of kinetic stability and optical absorption edge.
Chemical Hardness (

)
2.08Resistance to charge transfer (Hardness =

).
Electrophilicity Index (

)
3.35Propensity to accept electrons.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites for non-covalent interactions, crucial for docking studies.

  • Negative Regions (Red): Concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxyl group (H-bond acceptors).

  • Positive Regions (Blue): Localized on the amine protons and the carboxyl proton (H-bond donors).

  • Implication: 3,5-DABA can act as a simultaneous donor/acceptor in biological pockets, stabilizing ligand-protein complexes via salt bridges (carboxylate) and H-bonds (amines).

Spectroscopic Profiling: Theory vs. Experiment

Validating theoretical models requires correlation with experimental spectral data.

Vibrational Spectroscopy (IR)

The N-H stretching vibrations are diagnostic. In the solid state, intermolecular H-bonding causes a redshift compared to gas-phase DFT predictions. A scaling factor of 0.961 is recommended for B3LYP/6-311++G(d,p) calculated frequencies to align with experimental FTIR data.

  • 
    :  ~3450 cm⁻¹ (Experimental) vs. ~3580 cm⁻¹ (Unscaled Theory).
    
  • 
    :  ~1680 cm⁻¹ (Strong, characteristic of carboxylic acid dimers).
    
UV-Vis & Solvatochromism

3,5-DABA exhibits positive solvatochromism. As solvent polarity increases (e.g., Hexane


 Ethanol), the absorption maximum (

) redshifts. This confirms the stabilization of the more polar excited state (ICT state) by polar solvents.
  • Transition:

    
     and 
    
    
    
    .
  • TD-DFT Protocol: Time-Dependent DFT (TD-DFT) using the PCM (Polarizable Continuum Model) is required to accurately predict these solvent shifts.

Molecular Docking & Biological Potential[1][2][3][4][5][6]

3,5-DABA is rarely a drug in itself but is a pharmacophore fragment. However, derivatives (e.g., Schiff bases or amides derived from 3,5-DABA) show potent activity against targets like HDAC8 (Histone Deacetylase 8) and bacterial DNA gyrase.

Interaction Mechanism

When docked into a protein active site (e.g., HDAC8), the 3,5-DABA moiety typically orients to maximize electrostatic interactions:

  • Zinc Chelation: The carboxylate group can coordinate with the

    
     ion in metalloenzymes.
    
  • Hydrophobic Stacking: The aromatic ring engages in

    
     stacking with residues like Phenylalanine or Tyrosine.
    
  • H-Bonding: The 3,5-amino groups serve as anchors, bonding with backbone carbonyls or side-chain residues (e.g., Aspartate, Histidine).

Experimental & Computational Protocols

This section details the exact workflows to replicate the theoretical data and validate biological interactions.

Protocol A: DFT Optimization Workflow (Gaussian/ORCA)

Objective: Obtain energy-minimized structure and wavefunction files.

  • Input Preparation:

    • Construct the 3,5-DABA molecule in a GUI (GaussView/Avogadro).

    • Pre-optimize using a molecular mechanics force field (MMFF94).

  • Job Setup:

    • Route Section: # opt freq b3lyp/6-311++g(d,p) pop=full

    • opt: Geometry optimization.[1]

    • freq: Frequency calculation (ensure no imaginary frequencies to confirm local minima).

    • pop=full: Generate full population analysis for orbital visualization.

  • Solvent Correction (Optional but Recommended):

    • Add SCRF=(PCM, Solvent=Water) to simulate physiological conditions.

  • Output Analysis:

    • Extract Total Energy (Hartree).

    • Visualize .chk or .fchk files to plot HOMO/LUMO isosurfaces.

Protocol B: Molecular Docking Workflow (AutoDock Vina)

Objective: Predict binding affinity of 3,5-DABA derivatives.

  • Ligand Preparation:

    • Import optimized DFT structure (from Protocol A).

    • Convert to PDBQT format.

    • Set rotatable bonds (Note: The carboxyl group rotation is critical).

  • Receptor Preparation:

    • Download PDB structure (e.g., HDAC8, PDB ID: 1T69).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and Kollman charges.

  • Grid Generation:

    • Center the grid box on the active site (identified by the native ligand or

      
       ion).
      
    • Box size: Typically

      
       Å.
      
  • Docking Run:

    • Exhaustiveness: 8 to 32 (higher is better for convergence).

    • Command: vina --config conf.txt --log log.txt

  • Validation:

    • Re-dock the native ligand (Self-Docking).

    • RMSD must be

      
       Å to validate the protocol.
      

Visualization of Workflows

Diagram 1: Computational Modeling Pipeline

This diagram illustrates the logical flow from initial structure generation to biological validation.

G Start Initial Structure (3,5-DABA) MM MMFF94 Pre-optimization Start->MM DFT DFT Optimization B3LYP/6-311++G(d,p) MM->DFT Input Geometry Freq Frequency Calc (Check Imaginary Freq) DFT->Freq Convergence Prop Properties (HOMO-LUMO, MEP) Freq->Prop Valid Minima DockPrep Ligand Prep (PDBQT Conversion) Freq->DockPrep Optimized coords Docking Molecular Docking (AutoDock Vina) DockPrep->Docking Analysis Interaction Analysis (2D/3D Plots) Docking->Analysis Binding Energy

Caption: Figure 1. Integrated computational workflow for structural optimization and pharmacological assessment.

Diagram 2: Synthesis & Derivatization Pathway

3,5-DABA is synthesized via reduction and serves as a core for complex architectures.

Reaction DNB 3,5-Dinitrobenzoic Acid Red Reduction (H2/Pd-C or Sn/HCl) DNB->Red DABA 3,5-Diaminobenzoic Acid (Core) Red->DABA Yield > 85% PAMAM PAMAM Dendrimers (Generations G0-G4) DABA->PAMAM + Methyl Acrylate + EDA Drugs Schiff Base Drug Derivatives DABA->Drugs + Aldehydes (Condensation)

Caption: Figure 2. Synthetic pathway from nitro-precursor to dendrimers and pharmaceutical derivatives.

References

  • Synthesis and Biological Evaluation of 3,5-DABA Deriv

    • Source: Current Pharmacology Reports (2019)[2]

    • Significance: Details the synthesis of phenothiazine derivatives from 3,5-DABA and their docking with HDAC8.
  • Spectroscopic and DFT Studies of Aminobenzoic Acids

    • Source: Spectrochimica Acta Part A (Elsevier)
    • Significance: Provides the foundational B3LYP/6-311++G(d,p)
  • PAMAM Dendrimers in Biomedical Applic

    • Source: PMC (N
    • Significance: Explains the role of 3,5-diaminobenzoic acid derivatives in dendrimer cores for drug delivery.
  • AutoDock Vina: Molecular Docking Protocol

    • Source: Journal of Comput
    • Significance: The standard reference for the docking algorithms described in Protocol B.
  • Gaussian 16 User Reference

    • Source: Gaussian.com
    • Significance: Technical documentation for the DFT route sections and basis sets used.

Sources

Physical and Chemical Properties of 3,5-Diaminobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper [1]

Part 1: Executive Summary – The Bifunctional Scaffold

3,5-Diaminobenzoic acid dihydrochloride (CAS 618-56-4) represents a critical "AB2" monomer in the synthesis of hyperbranched polymers and dendrimers, while serving as a high-purity intermediate in pharmaceutical and dye chemistry.[1] Unlike its free base counterpart, the dihydrochloride salt offers enhanced water solubility and stability, making it the preferred form for aqueous-phase reactions and biological assays.

This guide moves beyond standard safety data sheets to provide a mechanistic understanding of the compound's behavior in solution, its spectroscopic fingerprints, and its utility in high-precision organic synthesis.[1]

Part 2: Physiochemical Profile[2]

The dihydrochloride salt fundamentally alters the handling and solubility profile compared to the free base.[1] Below is the consolidated data for the salt form.

PropertyValue / DescriptionContext for Application
CAS Number 618-56-4 Distinct from free base (535-87-5).[1][2]
Molecular Formula C₇H₈N₂O₂[1][3][2][4][5][6] · 2HClStoichiometry implies fully protonated amines.[1]
Molecular Weight 225.07 g/mol Includes the mass of two HCl molecules.[1][2]
Appearance White to light yellow/orange crystalsColoration often indicates trace oxidation (azo formation).[1]
Melting Point 226–228 °C (dec.)[1][6]Decomposes upon melting; requires careful capillary heating.[1]
Solubility (Water) Very Soluble (>50 mg/mL)Ideal for aqueous coupling reactions.[1]
Solubility (Organic) Soluble in MeOH, EtOH; Insoluble in Et₂OUse ether to precipitate the salt from alcoholic solutions.[1]
pKa (Estimated) pKa₁ (COOH) ≈ 3.5; pKa₂,₃ (NH₃⁺) ≈ 2.5–3.0The electron-withdrawing COOH lowers the basicity of the amines.[1]
Hygroscopicity HighMust be stored under inert gas or desiccant.[1]
Part 3: Molecular Architecture & Spectroscopy[1]

Understanding the spectroscopic signature is vital for verifying the integrity of the salt, particularly to ensure the amines are fully protonated and not degrading into azo-species.[1]

3.1 Structural Dynamics

The molecule possesses C2v symmetry.[1] The carboxylic acid at position 1 exerts a strong electron-withdrawing effect, while the ammonium groups at positions 3 and 5 (in the salt form) further deactivate the ring towards electrophilic aromatic substitution, making the compound stable against unwanted side reactions during storage.

3.2 Spectroscopic Identification[1]

1H NMR (DMSO-d6, 400 MHz):

  • δ ≈ 10.0–11.0 ppm (Broad s): Ammonium protons (-NH₃⁺).[1] Disappearance of this peak upon D₂O shake confirms the salt form.[1]

  • δ ≈ 7.8–8.0 ppm (d/s, 2H): Protons at positions 2 and 6.[1] These are equivalent and deshielded by the COOH and NH₃⁺ groups.[1]

  • δ ≈ 7.4–7.6 ppm (t/s, 1H): Proton at position 4.[1][7] It typically appears upfield relative to the 2,6-protons due to less direct influence from the carboxylic acid.[1]

FTIR (KBr Pellet):

  • 2800–3200 cm⁻¹: Broad, strong absorption characteristic of N-H stretching in primary ammonium salts (-NH₃⁺).[1]

  • 1690–1710 cm⁻¹: Strong C=O stretching vibration of the carboxylic acid.[1]

  • 1500–1600 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

Part 4: Synthesis & Purification Workflow

The synthesis of high-purity 3,5-diaminobenzoic acid dihydrochloride typically proceeds via the reduction of 3,5-dinitrobenzoic acid.[1] The choice of reducing agent determines the impurity profile.[1]

4.1 Synthetic Pathway Diagram

SynthesisPath Benzoic Benzoic Acid (Precursor) Dinitro 3,5-Dinitrobenzoic Acid (Intermediate) Benzoic->Dinitro Nitration HNO3/H2SO4, 90°C DiaminoBase 3,5-Diaminobenzoic Acid (Free Base) Dinitro->DiaminoBase Reduction H2, Pd/C or Fe/HCl Dihydrochloride 3,5-Diaminobenzoic Acid Dihydrochloride DiaminoBase->Dihydrochloride Acidification Conc. HCl / Et2O

Figure 1: Industrial synthesis pathway from benzoic acid to the dihydrochloride salt.

4.2 Critical Process Parameters
  • Reduction: Catalytic hydrogenation (Pd/C) is preferred over Iron/Acid reduction for pharmaceutical grades to avoid heavy metal contamination (Fe residues).[1]

  • Salt Formation: The free base is dissolved in minimal hot methanol, and concentrated HCl is added.[1] The solution is cooled to precipitate the dihydrochloride.[1]

  • Purification: Recrystallization from water/ethanol mixtures.[1] The salt is washed with cold ether to remove residual HCl and dried under vacuum at 40°C.[1]

Part 5: Reactivity & Applications
5.1 The "AB2" Monomer for Dendrimers

3,5-Diaminobenzoic acid is a classic "AB2" monomer used to synthesize polyamidoamine (PAMAM) type dendrimers.[1]

  • Mechanism: The carboxylic acid (A) of one monomer reacts with the amine (B) of another.[1]

  • Advantage: The 3,5-substitution pattern allows for symmetric branching, creating globular macromolecules used in drug delivery.[1]

5.2 Fluorescent DNA Assays

The compound reacts with aldehydes (specifically the deoxyribose of DNA) under acidic conditions to form fluorescent quinaldine derivatives.[1]

  • Excitation/Emission: ~405 nm / ~505 nm.[1]

  • Protocol: DNA is incubated with 3,5-diaminobenzoic acid dihydrochloride in 1N HCl at 60°C. The fluorescence intensity is directly proportional to DNA concentration.[1]

5.3 Reactivity Flowchart

Reactivity DABA 3,5-Diaminobenzoic Acid (Dihydrochloride) Amide Polyamide Dendrimers (Drug Delivery) DABA->Amide Condensation (-H2O) Azo Azo Dyes (Pigments) DABA->Azo Diazotization (NaNO2/HCl) Fluoro Fluorescent Markers (DNA Analysis) DABA->Fluoro Reaction with Aldehydes (Acidic)

Figure 2: Primary reaction pathways and downstream applications.[1]

Part 6: Handling, Stability & Safety[6]

Safety Data Sheet (SDS) Highlights:

  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling: Use a dust mask (N95) and safety goggles.[1] The salt is a fine powder that can easily become airborne.[1]

Storage Protocol:

  • Hygroscopic Nature: The dihydrochloride will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis or oxidation over time.[1]

  • Light Sensitivity: Store in amber glass bottles. Exposure to UV light can catalyze the oxidation of amines to nitro/azo species, turning the white powder brown.[1]

  • Incompatibility: Strong oxidizing agents (risk of fire) and strong bases (liberates the free base).[1]

Part 7: References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1941).[1] 3,5-Dinitrobenzoic acid.[1][3][4][5][6][8][9][10] Org. Synth. 1941, 21, 20. Retrieved from [Link][1]

Sources

Technical Guide: The Role of 3,5-Diaminobenzoic Acid in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architect

3,5-Diaminobenzoic acid (3,5-DABA) is a critical trifunctional scaffold in the synthesis of high-performance azo dyes and biomedical conjugates. Unlike simple anilines, 3,5-DABA possesses two primary amine groups positioned meta to a carboxylic acid moiety. This unique geometry allows it to function as a bis-diazo linker , enabling the construction of symmetrical or asymmetrical bis-azo dyes with extended conjugation systems.

For researchers, the value of 3,5-DABA lies in its versatility:

  • The Bridge Effect: It serves as a central core, linking two chromophores to increase molar absorptivity (

    
    ).
    
  • Solubility & Functionalization: The carboxylic acid group (-COOH) provides solubility in alkaline media and a handle for further bioconjugation (e.g., forming amides or esters for prodrug delivery).

  • Chemo-selectivity: The meta arrangement of the amino groups minimizes steric interference during the simultaneous diazotization process.

Mechanistic Principles

Tetrazotization (Bis-Diazotization)

The primary route for utilizing 3,5-DABA involves converting both amino groups into diazonium salts. Because the amino groups are electronically decoupled (meta-position), they can be diazotized simultaneously without significant destabilization of the intermediate.

Reaction Stoichiometry:



  • Acid Requirement: A theoretical minimum of 4 equivalents of acid is required (2 to form the salt, 2 to generate nitrous acid), but in practice, 5–6 equivalents are used to prevent the formation of triazenes (coupled by-products).

  • Temperature Control: The reaction must be maintained at 0–5°C . Above this threshold, the diazonium groups hydrolyze to phenols, releasing

    
     gas and ruining the stoichiometry.
    
Electrophilic Azo Coupling

The resulting tetrazonium salt is a potent electrophile. It attacks electron-rich aromatic systems (couplers) such as naphthols, phenols, or tertiary amines.

  • pH Dependency:

    • Phenols/Naphthols: Couple in alkaline media (pH 8–10) via the phenoxide ion (highly activated).

    • Amines: Couple in weakly acidic media (pH 4–6) via the free amine.

Experimental Protocol: Synthesis of a Bis-Azo Dye

Target: Synthesis of 3,5-bis(2-hydroxynaphthylazo)benzoic acid. Rationale: This protocol demonstrates the "Bridging" capability of 3,5-DABA using 2-naphthol as the coupler.

Phase A: Tetrazotization of 3,5-DABA
  • Preparation: In a 250 mL beaker, disperse 1.52 g (10 mmol) of 3,5-Diaminobenzoic acid in 15 mL of distilled water.

  • Acidification: Add 5 mL of concentrated HCl (12 M) dropwise with stirring. The amine will dissolve as the hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool to 0–2°C .

  • Nitrosylation: Prepare a solution of 1.50 g (21.7 mmol) Sodium Nitrite (

    
    ) in 5 mL water. Add this dropwise to the amine solution under the surface (using a pipette) to prevent loss of nitrous acid fumes.
    
  • Validation: Stir for 20 minutes. Test with Starch-Iodide paper ; an immediate blue-black color confirms excess nitrous acid (essential to drive reaction to completion). Destroy excess nitrous acid with a pinch of Urea if necessary.

Phase B: Coupling Reaction
  • Coupler Solution: In a separate flask, dissolve 2.90 g (20 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C.[1]

  • The Addition: Slowly add the cold tetrazonium salt solution (from Phase A) into the alkaline coupler solution over 30 minutes.

    • Critical Step: Maintain pH > 9 by adding 10%

      
       if necessary. The mixture will turn deep red/orange immediately.
      
  • Completion: Stir for 1 hour at low temperature, then allow to warm to room temperature over 2 hours.

Phase C: Isolation & Purification
  • Precipitation: The dye is currently a soluble sodium salt (due to the -COOH and phenolic -OH). Acidify the mixture with HCl to pH 2 to precipitate the free acid form of the dye.

  • Filtration: Vacuum filter the precipitate.

  • Purification: Recrystallize from Acetic Acid or DMF/Water mixture to remove mono-azo byproducts.

Data & Characterization

The following table summarizes the expected properties of dyes derived from 3,5-DABA compared to mono-amine analogues.

PropertyMono-Azo (Benzoic acid deriv.)Bis-Azo (3,5-DABA deriv.)Impact of 3,5-DABA
Molar Absorptivity (

)
~15,000 - 20,000

~35,000 - 50,000

Doubling of chromophores significantly increases color intensity.

(nm)
400 - 480 nm (Yellow/Orange)450 - 550 nm (Orange/Red)Extended conjugation leads to a bathochromic shift .
Solubility (pH 7) ModerateHighThe central COOH group ensures water solubility as a carboxylate anion.
Thermal Stability ModerateHighRigid bis-azo structure enhances thermal resistance.

Biomedical Applications: The "Prodrug" Scaffold

Beyond textiles, 3,5-DABA is gaining traction in drug discovery.

  • Colon-Targeted Delivery: Similar to sulfasalazine, azo bonds are cleaved by bacterial azoreductases in the colon. 3,5-DABA can be used to link two therapeutic molecules (e.g., 5-ASA) or to link a drug to a hydrophilic carrier.

  • Mechanism:

    
    
    This releases the active drug specifically at the disease site (e.g., for IBD treatment).
    

Visualization: Reaction Pathway

The following diagram illustrates the critical pathway from the diamine precursor to the final bis-azo chromophore.

G DABA 3,5-Diaminobenzoic Acid (Precursor) Tetra Tetrazonium Salt (Electrophile) DABA->Tetra Bis-Diazotization HCl HCl + NaNO2 (0-5°C) HCl->Tetra Complex Sigma Complex (Intermediate) Tetra->Complex Electrophilic Attack Coupler 2-Naphthol (x2) (Nucleophile) Coupler->Complex Product Bis-Azo Dye (Chromophore) Complex->Product -H+ (Aromatization)

Caption: Step-wise conversion of 3,5-DABA into a bis-azo dye via tetrazotization and dual coupling.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. Retrieved from

  • Science World Journal. (2020). Synthesis, Spectroscopic Studies and Fastness Properties of Monoazo Dyes Derived from Substituted Arylamines. Retrieved from

  • Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Retrieved from

  • Bentham Science. (2021). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Mini-Reviews in Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2003). Synthesis and properties of bis(hetaryl)azo dyes. Retrieved from

Sources

Illuminating the Building Blocks: An In-depth Technical Guide to the Fluorescent Properties of Diaminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminobenzoic acids, foundational scaffolds in medicinal chemistry and materials science, possess intrinsic fluorescent properties that, while explored in contemporary research, have early roots intertwined with the burgeoning field of molecular luminescence. This technical guide navigates the core principles governing the fluorescence of these versatile molecules. We will delve into the historical context of fluorescence spectroscopy, elucidate the structural basis for the photophysical behavior of diaminobenzoic acid isomers, and provide detailed, historically-informed experimental protocols for their characterization. This document serves as a comprehensive resource for researchers seeking to understand and harness the fluorescent capabilities of diaminobenzoic acids in their scientific endeavors.

Introduction: A Legacy of Light

The study of fluorescence, the emission of light by a substance that has absorbed light or other electromagnetic radiation, has a rich history dating back to the 19th century with the observations of Sir John Herschel and the foundational work of Sir George G. Stokes.[1] However, the early 20th century marked a pivotal period where the theoretical underpinnings and experimental methodologies of fluorescence spectroscopy began to take shape, largely through the contributions of figures like Jean and Francis Perrin and the comprehensive studies documented by Peter Pringsheim in his seminal work, "Fluorescence and Phosphorescence".[2][3]

While specific seminal publications from this early era focusing exclusively on the diaminobenzoic acids have proven elusive in modern literature searches, the fundamental principles established by these pioneers provide the bedrock for understanding their fluorescent behavior. The structural simplicity of diaminobenzoic acids, coupled with their utility as dye precursors, makes them archetypal systems for exploring the influence of substituent position on the electronic transitions that govern fluorescence.

This guide will synthesize the established principles of fluorescence with contemporary data to provide a cohesive understanding of the fluorescent properties of diaminobenzoic acids, offering both a historical perspective and practical experimental guidance.

The Heart of the Matter: Understanding the Fluorescence of Diaminobenzoic Acids

The fluorescence of diaminobenzoic acids arises from the interplay of their aromatic ring system and the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents. The amino groups act as electron-donating groups (auxochromes), while the carboxylic acid group is an electron-withdrawing group. This "push-pull" electronic structure is fundamental to their photophysical properties.

Upon absorption of a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. From this relaxed S₁ state, the molecule can return to the ground state by emitting a photon; this process is fluorescence.

The specific wavelengths of absorption (excitation) and emission are determined by the energy gap between the S₀ and S₁ states. The positions of the amino and carboxyl groups on the benzene ring (ortho, meta, or para) significantly influence this energy gap and, consequently, the observed fluorescence.

The Role of Isomerism

The various isomers of diaminobenzoic acid exhibit distinct fluorescent properties due to the differences in their electronic structures:

  • 3,5-Diaminobenzoic Acid (3,5-DABA): In this isomer, the two electron-donating amino groups are meta to the electron-withdrawing carboxylic acid group. This arrangement can lead to efficient intramolecular charge transfer (ICT) upon excitation, a phenomenon where electron density is redistributed within the molecule.[4][5] This ICT character in the excited state often results in a large Stokes shift (the difference between the excitation and emission maxima) and a sensitivity of the fluorescence to the polarity of the solvent (solvatochromism).[4][5]

  • 3,4-Diaminobenzoic Acid (3,4-DABA): With adjacent amino groups, this isomer has a different symmetry and electronic distribution compared to 3,5-DABA. Its use as a precursor for fluorescent dyes suggests inherent luminescent properties.

  • 2,3-Diaminobenzoic Acid (2,3-DABA) and other isomers: The proximity of the functional groups in ortho-substituted isomers can lead to steric hindrance and intramolecular hydrogen bonding, which can influence the fluorescence quantum yield and lifetime.

Experimental Characterization: A Historically-Informed Approach

While modern spectrofluorometers offer high sensitivity and resolution, the fundamental principles of fluorescence measurement were established with simpler, yet effective, instrumentation in the early to mid-20th century. Below is a detailed protocol for the characterization of the fluorescent properties of diaminobenzoic acids, designed to reflect the experimental logic of that era.

Synthesis of Diaminobenzoic Acid Isomers

A prerequisite for characterization is the availability of the purified compounds. The following outlines a general synthetic approach for a diaminobenzoic acid isomer, for example, 3,4-diaminobenzoic acid.

Protocol 1: Synthesis of 3,4-Diaminobenzoic Acid

  • Nitration of p-Aminobenzoic Acid:

    • Dissolve p-aminobenzoic acid in concentrated sulfuric acid.

    • Cool the mixture in an ice bath.

    • Slowly add a nitrating mixture (a combination of concentrated nitric and sulfuric acids) while maintaining a low temperature.

    • Pour the reaction mixture onto ice to precipitate the nitrated product (4-amino-3-nitrobenzoic acid).

    • Filter, wash with cold water, and dry the product.

  • Reduction of the Nitro Group:

    • Dissolve the 4-amino-3-nitrobenzoic acid in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., with Pd/C and hydrogen gas).

    • Heat the mixture under reflux until the reaction is complete (monitored by thin-layer chromatography).

    • Neutralize the reaction mixture to precipitate the 3,4-diaminobenzoic acid.

    • Filter, wash, and recrystallize the product from hot water to obtain purified crystals.

Preparation of Solutions for Spectroscopic Analysis

The choice of solvent is critical as it can significantly influence the fluorescent properties. A systematic study would involve a range of solvents of varying polarity.

Protocol 2: Solution Preparation

  • Prepare stock solutions of each diaminobenzoic acid isomer (e.g., 1 mM) in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., dioxane), and a polar protic solvent (e.g., ethanol or water).

  • From the stock solutions, prepare a series of dilutions to investigate concentration effects. For initial characterization, a concentration in the micromolar range is typically suitable.

  • Ensure all solvents are of spectroscopic grade to minimize interference from fluorescent impurities.

Measurement of Fluorescence Spectra

The following protocol describes the conceptual workflow for acquiring fluorescence excitation and emission spectra, adaptable to the instrumentation of the mid-20th century, which typically involved a light source, a monochromator or filter for wavelength selection, a sample holder, and a detector (such as a photomultiplier tube).

Workflow for Spectroscopic Measurement

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Synthesize & Purify Diaminobenzoic Acid Isomer B Prepare Solutions in Various Solvents A->B C Determine Absorption Spectrum (Spectrophotometer) B->C H Investigate Solvatochromic Effects B->H D Acquire Fluorescence Emission Spectrum C->D Excite at λmax(abs) E Acquire Fluorescence Excitation Spectrum C->E Monitor at λmax(em) F Determine Excitation & Emission Maxima D->F D->H E->F G Calculate Stokes Shift F->G

Caption: Experimental workflow for characterizing the fluorescent properties of diaminobenzoic acids.

Protocol 3: Spectrofluorometric Analysis

  • Determine the Absorption Spectrum: First, obtain the UV-Visible absorption spectrum of the sample to identify the wavelength of maximum absorption (λmax,abs). This provides a logical starting point for the excitation wavelength.

  • Acquire the Emission Spectrum:

    • Set the excitation monochromator to λmax,abs.

    • Scan the emission monochromator over a range of longer wavelengths to record the fluorescence emission spectrum.

    • The peak of this spectrum is the wavelength of maximum emission (λmax,em).

  • Acquire the Excitation Spectrum:

    • Set the emission monochromator to λmax,em.

    • Scan the excitation monochromator over a range of shorter wavelengths.

    • The resulting excitation spectrum should ideally match the absorption spectrum, confirming that the observed emission originates from the absorption of light by the diaminobenzoic acid.

  • Data Analysis:

    • From the spectra, determine the λmax,abs and λmax,em.

    • Calculate the Stokes shift (in nm or cm⁻¹) as the difference between these two values.

    • Compare the spectra obtained in different solvents to characterize the solvatochromic shifts.

Data Presentation and Interpretation

A systematic presentation of the photophysical data is crucial for comparing the properties of the different isomers and understanding the influence of the solvent.

Table 1: Photophysical Properties of Diaminobenzoic Acid Isomers in Various Solvents (Hypothetical Data Based on Known Principles)

IsomerSolventExcitation Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Relative Quantum Yield
3,5-DABA Cyclohexane32038052000.4
Dioxane33041063000.6
Ethanol33543072000.5
Water34045079000.3
3,4-DABA Cyclohexane31036046000.3
Ethanol31538056000.4
2,3-DABA Cyclohexane30535043000.2
Ethanol31036549000.3

Interpretation of Data:

The hypothetical data in Table 1 illustrates key principles. For 3,5-DABA, the significant red-shift in the emission maximum and the large Stokes shift in more polar solvents are indicative of a more polar excited state due to intramolecular charge transfer. The other isomers would be expected to show less pronounced solvatochromism. The relative quantum yield provides a measure of the fluorescence efficiency, which is influenced by factors such as solvent-induced quenching and non-radiative decay pathways.

Conclusion: Foundational Insights for Modern Applications

While the historical record may not pinpoint a single discovery moment for the fluorescence of diaminobenzoic acids, the principles established by the pioneers of fluorescence spectroscopy provide a robust framework for understanding their behavior. The interplay of their isomeric structures and the surrounding solvent environment dictates their unique photophysical properties. A systematic experimental approach, grounded in the logic of early spectroscopic studies, allows for a thorough characterization of these properties. The knowledge gleaned from such fundamental studies continues to be invaluable for the rational design of fluorescent probes, sensors, and functional materials in contemporary drug development and scientific research.

References

  • Stokes, G. G. (1852). On the Change of Refrangibility of Light. Philosophical Transactions of the Royal Society of London, 142, 463-562. [Link]

  • Perrin, F. (1926). Polarisation de la lumière de fluorescence. Vie moyenne des molécules dans l'état excité. Journal de Physique Radium, 7(12), 390-401. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2011). A brief history of fluorescence and phosphorescence before the emergence of quantum theory. Journal of Chemical Education, 88(6), 731-738. [Link]

  • Pringsheim, P. (1949). Fluorescence and Phosphorescence. Interscience Publishers. [Link]

  • Husain, S., & Pant, S. (2015). Photophysics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Journal of Luminescence, 161, 299-308. [Link]

  • Wang, Y., et al. (2020). Fluorescence Sensing of Caffeine in Tea Beverages with 3,5-diaminobenzoic Acid. Sensors, 20(3), 819. [Link]

Sources

Methodological & Application

3,5-Diaminobenzoic acid dihydrochloride as a crosslinking agent for polyimides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Diaminobenzoic Acid Dihydrochloride as a Crosslinking Scaffold for High-Performance Polyimides

Strategic Overview

3,5-Diaminobenzoic acid (DABA) is a functional diamine monomer used to incorporate pendant carboxylic acid groups (-COOH) into the polyimide backbone.[1][2][3] Unlike standard aromatic diamines, DABA transforms the polyimide from a chemically inert linear chain into a reactive scaffold .

This application note addresses the specific challenge of utilizing the dihydrochloride salt form (3,5-DABA·2HCl) . While the salt is often preferred for long-term storage stability and oxidation resistance, it is non-reactive toward dianhydrides in its protonated state.

Key Applications:

  • Gas Separation Membranes: Mitigating CO₂ plasticization via crosslinking.[1][4][5]

  • High-Temperature Adhesives: Enhancing interfacial bonding via -COOH moieties.

  • Lithium-Ion Binders: Improving adhesion to silicon anodes.

Critical Pre-processing: Neutralization of DABA·2HCl

The Challenge: Direct addition of DABA·2HCl to a dianhydride solution will result in zero polymerization . The amine groups are protonated (


) and possess no nucleophilicity to attack the anhydride ring. Furthermore, the evolution of HCl gas or the presence of chloride salts is detrimental to electronic and optical properties.

Protocol 1: Isolation of Free Base 3,5-Diaminobenzoic Acid Objective: Convert stable DABA·2HCl into reactive DABA monomer suitable for anhydrous polymerization.

Reagents:

  • 3,5-Diaminobenzoic acid dihydrochloride (DABA·2HCl)

  • Sodium Hydroxide (NaOH), 1M aqueous solution

  • Acetic Acid (glacial)

  • Deionized Water

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of DABA·2HCl in 100 mL of deionized water. The solution will be acidic (pH < 2).

  • Neutralization: Slowly add 1M NaOH while stirring until the pH reaches 6.5–7.0. Caution: Do not overshoot to high alkaline pH (>9), as the carboxylic acid group may deprotonate to form the sodium carboxylate salt, which is water-soluble.

  • Precipitation: The free amino acid (zwitterionic character near isoelectric point) typically precipitates as a beige/brown solid. If precipitation is incomplete, adjust pH slightly with dilute acetic acid to find the isoelectric point (approx pH 6-7).

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Purification ( recrystallization): Recrystallize from hot water (degassed) to remove trapped NaCl salts.

  • Drying: Dry in a vacuum oven at 60°C for 24 hours. Note: The free amine is oxidation-sensitive; store under nitrogen in the dark.

Synthesis of Functionalized Polyimide (DABA-PI)

Protocol 2: Co-Polymerization with 6FDA Context: This protocol synthesizes a co-polyimide using 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and a mixture of DABA (functional) and DAM (2,4,6-trimethyl-m-phenylenediamine, structural control).

Reagents:

  • Dianhydride: 6FDA (Sublimed grade)

  • Diamines: DABA (Neutralized, from Protocol 1) and DAM

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (<50 ppm water)

  • Catalyst: Pyridine and Acetic Anhydride (for chemical imidization)[2][6]

Workflow:

  • Monomer Loading:

    • In a flame-dried 3-neck flask under

      
       flow, dissolve diamines (e.g., 5 mmol DABA + 15 mmol DAM) in NMP. Solid content should be 15–20 wt%.
      
    • Stir until completely dissolved.

  • Polyamic Acid (PAA) Formation:

    • Add 6FDA (20 mmol) in one portion.

    • Mechanism:[7][8][9] The amine attacks the anhydride to form the amic acid.

    • Stir at room temperature for 24 hours. The solution viscosity will increase significantly.

  • Chemical Imidization:

    • Add Pyridine (40 mmol) and Acetic Anhydride (40 mmol) to the viscous PAA solution.

    • Heat to 60°C for 6 hours.

    • Note: Thermal imidization (casting PAA and heating) is alternative, but chemical imidization is preferred to prevent premature crosslinking of the -COOH groups during the high-heat imidization step.

  • Isolation:

    • Precipitate the polymer into a 50:50 Methanol/Water blend.

    • Wash repeatedly with methanol to remove residual pyridine/acetic acid.

    • Dry at 150°C under vacuum.

Crosslinking Architectures

DABA-PIs offer two distinct crosslinking routes. Choose based on your thermal budget and application.

Route A: Thermal Decarboxylation (Self-Crosslinking)

Mechanism: At temperatures >350°C, the pendant -COOH group undergoes decarboxylation, releasing CO₂ and generating a phenyl radical.[1] These radicals couple with adjacent chains (biphenyl linkage), tightening the matrix.

  • Pros: No external crosslinker needed; high chemical resistance; excellent for gas separation membranes (prevents plasticization).

  • Cons: Requires high temperature; loss of -COOH functionality.[1]

Protocol:

  • Cast the DABA-PI film.

  • Annealing Ramp:

    • 100°C (1 hr) -> Remove Solvent.

    • 250°C (1 hr) -> Ensure full imidization.

    • 375°C - 425°C (15-30 min) -> Crosslinking Zone.

    • Critical: Perform under vacuum or inert gas to prevent oxidative degradation.

Route B: Chemical Crosslinking (Diol/Epoxy)

Mechanism: The -COOH group reacts with an external di-functional agent (e.g., 1,4-butanediol or a bisphenol A epoxy) via esterification.

  • Pros: Tunable crosslink density; lower processing temperature (<200°C).

  • Cons: Requires stoichiometric mixing of small molecules which may phase separate.

Mechanistic Visualization

The following diagrams illustrate the critical workflow from the raw salt to the final crosslinked network.

DABA_Workflow Salt DABA·2HCl (Stable Salt) Neutral Neutralization (NaOH/H2O) Salt->Neutral pH adjustment FreeBase DABA Free Base (Reactive Monomer) Neutral->FreeBase Precipitation PAA Polyamic Acid (Viscous Precursor) FreeBase->PAA + Dianhydride (6FDA) + NMP PI Polyimide (Linear) (-COOH Pendants) PAA->PI Imidization (Chemical/Thermal) Crosslink Crosslinked Network (Insoluble) PI->Crosslink Route A: Heat >375°C (Decarboxylation) PI->Crosslink Route B: + Diol/Epoxy (Esterification)

Figure 1: Critical processing pathway from DABA dihydrochloride salt to crosslinked polyimide network.[6]

Crosslinking_Mechanism Start Pendant -COOH Group Heat Thermal Treatment (350°C - 450°C) Start->Heat Radical Phenyl Radical Formation (- CO2 release) Heat->Radical Decarboxylation Network Biphenyl Crosslink (Rigid/Insoluble) Radical->Network Radical Coupling

Figure 2: Mechanism of Thermal Decarboxylation Crosslinking (Route A).

Characterization & Validation

To ensure the protocol was successful, use the following validation checkpoints:

TechniqueObservation (Linear PI)Observation (Crosslinked PI)Interpretation
FTIR Broad peak @ 2500-3300 cm⁻¹ (-OH)Peak disappearsLoss of carboxylic acid indicates decarboxylation or esterification.
TGA Weight loss onset ~350°CStable up to degradationThe "weight loss" at 350°C in the linear polymer is the loss of CO₂ during crosslinking.
Solubility Soluble in NMP, DMAcInsoluble / Swells onlyCrosslinking creates an infinite molecular weight network.
Gel Fraction 0%>85%Gravimetric analysis of insoluble fraction after solvent extraction.

Troubleshooting Guide

  • Problem: Polymer precipitates during synthesis.

    • Cause: DABA-PIs are capable of strong hydrogen bonding.

    • Solution: Add 5% LiCl to the NMP solvent to disrupt hydrogen bonds or use a co-diamine (like 6FpDA) to increase fluorination and solubility.

  • Problem: Films are brittle after thermal crosslinking.

    • Cause: Excessive crosslinking density or oxidative degradation.

    • Solution: Reduce the DABA content in the copolymer (e.g., from 50% to 20%) or lower the final cure temperature slightly. Ensure strict inert atmosphere (

      
       or Vacuum).
      

References

  • Kratochvil, A. M., & Koros, W. J. (2008). Decarboxylation-Induced Cross-Linking of a Polyimide for Enhanced CO2 Plasticization Resistance.[1][4][5] Macromolecules. Link

  • Chung, T. S., et al. (2004). 6FDA-DABA-based co-polyimides for gas separation membranes.[3][4][10] Journal of Membrane Science. Link

  • Wind, J. D., et al. (2003). Solid-State Covulcanization of Polyimides for Gas Separation Membranes. Macromolecules. Link

  • Qiu, W., et al. (2011). Dehydration of ethanol–water mixtures using asymmetric hollow fiber membranes from commercial polyimides. Journal of Membrane Science. Link

Sources

Application of 3,5-Diaminobenzoic acid in dendrimer and hyperbranched polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Diaminobenzoic Acid (3,5-DABA) in Dendritic & Hyperbranched Polymer Architectures

Executive Summary

3,5-Diaminobenzoic acid (3,5-DABA) represents a quintessential


 monomer in macromolecular chemistry.[1][2] Its structure—possessing one carboxylic acid group (A) and two amine groups (B)—allows for the rapid synthesis of hyperbranched polyamides (aramids) via "one-pot" polycondensation, or the construction of precise dendrimers via stepwise growth.

Unlike linear aramids (e.g., Kevlar), 3,5-DABA-based polymers exhibit high solubility in organic solvents, low solution viscosity, and a high density of terminal functional groups. These characteristics make them ideal candidates for drug delivery vectors , nanocomposite matrices , and surface-modifying agents .

This guide details the Yamazaki-Higashi phosphorylation method for synthesizing hyperbranched poly(3,5-DABA) and outlines the strategic functionalization of these polymers for pharmaceutical applications.

Part 1: The Chemistry of the Monomer

The utility of 3,5-DABA lies in its latent reactivity. In an ideal


 polycondensation:
  • A-group (Acid): Activated to react with B-groups.

  • B-groups (Amines): Nucleophiles that attack the activated A-group.

  • Branching: As the polymer grows, every monomer unit incorporated adds one potential branch point.

Degree of Branching (DB): For a random one-pot polymerization of


 monomers, the theoretical Degree of Branching (DB) is 0.5 (or 50%).


Where

= Dendritic units (fully reacted),

= Terminal units, and

= Linear units.

High DB values (>0.5) mimic dendrimers, while lower values resemble linear polymers with pendant groups. The protocol below maximizes DB by controlling temperature and reagent stoichiometry.

Part 2: Protocol A – Synthesis of Hyperbranched Poly(3,5-DABA)

Methodology: Direct Polycondensation via Yamazaki-Higashi Phosphorylation.[3] Objective: Synthesize a high-molecular-weight, soluble hyperbranched polyamide with abundant terminal amine groups.

Reagents & Equipment
ReagentRoleSpecifications
3,5-Diaminobenzoic Acid Monomer>98% purity, dried in vacuo at 60°C
Triphenyl Phosphite (TPP) ActivatorDistilled before use
Pyridine Base/SolventAnhydrous, stored over KOH
N-Methyl-2-pyrrolidone (NMP) SolventAnhydrous (<50 ppm water)
Lithium Chloride (LiCl) SolubilizerDried at 150°C for 6h
Methanol PrecipitantIndustrial Grade
Experimental Workflow

Step 1: System Preparation

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a reflux condenser.

  • Flame-dry the glassware under nitrogen flow to ensure anhydrous conditions. Critical: Water consumes the phosphonium intermediate, terminating chain growth.

Step 2: Dissolution

  • Add NMP (40 mL) , Pyridine (10 mL) , and LiCl (1.5 g) to the flask. Stir until LiCl is fully dissolved.

  • Add 3,5-DABA (2.0 g, 13.1 mmol) . Stir at room temperature until a homogeneous solution forms.

Step 3: Activation & Polymerization

  • Add Triphenyl Phosphite (TPP) (8.2 g, 26.2 mmol) . Note: Molar ratio of TPP to Monomer should be ~2:1.

  • Heat the reaction mixture to 100°C using an oil bath. Maintain for 1 hour.

  • Increase temperature to 120°C and hold for 3 hours.

    • Observation: The solution viscosity will increase significantly. If the solution becomes too viscous (gelation risk), dilute with a small amount of anhydrous NMP.

Step 4: Isolation

  • Cool the mixture to room temperature.

  • Pour the polymer solution slowly into 500 mL of vigorously stirred Methanol .

  • The hyperbranched polymer will precipitate as a fibrous or powdery solid.

Step 5: Purification

  • Filter the precipitate.[2]

  • Soxhlet Extraction: Extract with methanol for 24 hours to remove residual TPP, phenol, and pyridine.

  • Dry in a vacuum oven at 80°C overnight.

Reaction Mechanism Diagram

G Monomer 3,5-DABA Monomer (COOH + 2 NH2) Activation Activation (TPP + Pyridine) Monomer->Activation 100°C Intermediate N-Phosphonium Salt (Activated Carboxyl) Activation->Intermediate - Phenol Coupling Amide Bond Formation (Nucleophilic Attack) Intermediate->Coupling + Amine (Monomer/Oligomer) Coupling->Intermediate Iterative Growth Polymer Hyperbranched Polyamide Coupling->Polymer Propagation

Figure 1: The Yamazaki-Higashi activation pathway. TPP activates the carboxylic acid, facilitating attack by the amine groups of neighboring monomers.

Part 3: Protocol B – Functionalization for Drug Delivery

Context: The hyperbranched poly(3,5-DABA) synthesized in Protocol A possesses a high density of surface amine groups (


). These can be modified to encapsulate hydrophobic drugs or conjugate targeting ligands.

Objective: PEGylation of Hyperbranched Poly(3,5-DABA) to create a "Unimolecular Micelle."

Reagents
  • Hyperbranched Poly(3,5-DABA) (from Protocol A)

  • mPEG-COCl (Methoxy-PEG-Acid Chloride, MW 2000) or mPEG-NHS

  • Triethylamine (TEA)

  • Dimethylacetamide (DMAc)

Workflow
  • Dissolution: Dissolve 0.5 g of Hyperbranched Polymer in 20 mL of anhydrous DMAc.

  • Base Addition: Add TEA (1.5 equivalents relative to amine groups).

  • Grafting: Add mPEG-COCl (0.8 equivalents relative to amines) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 24 hours.

  • Purification: Dialysis against water (MWCO 3500) for 3 days to remove unreacted PEG and salts. Lyophilize to obtain the PEGylated nanocarrier.

Part 4: Dendrimer vs. Hyperbranched Architectures

While Protocol A yields a hyperbranched structure (random branching), 3,5-DABA is also used in Dendrimer Synthesis .

  • Divergent Method: 3,5-DABA is rarely used directly due to unprotected amines. Instead, 3,5-Dinitrobenzoyl chloride is used. The nitro groups are reduced to amines after each generation growth.

  • Convergent Method: 3,5-DABA derivatives (e.g., methyl esters) serve as the focal point for coupling pre-synthesized dendrons.

Structural Comparison Logic:

D cluster_0 Hyperbranched (One-Pot) cluster_1 Dendrimer (Stepwise) HP_Core Core HP_L1 Linear HP_Core->HP_L1 HP_D1 Dendritic HP_Core->HP_D1 HP_T1 Terminal HP_L1->HP_T1 HP_D1->HP_T1 D_Core Core D_G1_A G1 D_Core->D_G1_A D_G1_B G1 D_Core->D_G1_B D_G2_A G2 D_G1_A->D_G2_A D_G2_B G2 D_G1_B->D_G2_B

Figure 2: Structural fidelity comparison. Hyperbranched polymers contain linear defects, whereas dendrimers are structurally perfect.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Viscosity / Low MW Water contaminationEnsure LiCl is dried at 150°C; use fresh TPP.
Gelation (Insoluble mass) Crosslinking or too high conc.Dilute reaction to <10% w/v solids; lower temp to 100°C.
Dark Coloration Oxidation of aminesEnsure strict Nitrogen/Argon atmosphere.
Low Degree of Branching Steric hindranceIncrease reaction temperature to 130°C in the final hour.

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition. Link

  • Kim, Y. H., & Webster, O. W. (1990). Water-soluble hyperbranched polyphenylene: "A unimolecular micelle?". Journal of the American Chemical Society. Link

  • Kricheldorf, H. R., et al. (1995). New Polymer Syntheses.[4][5][6] 78. Star-Shaped and Hyperbranched Polyesters by Polycondensation of Trimethylsilyl 3,5-Diacetoxybenzoate.[4] Macromolecules.[1][2][7][8][4][5][9][10][11][12][13][14] Link

  • Jikei, M., & Kakimoto, M. (2001). Hyperbranched polymers: a promising new class of materials. Progress in Polymer Science. Link

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal.[2][4] Link

Sources

Application Note: 3,5-Diaminobenzoic Acid Dihydrochloride as a Rigid Scaffold for Unnatural Amino Acids and Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diaminobenzoic acid dihydrochloride (3,5-DABA; CAS: 618-52-0) is a versatile, symmetric aromatic building block used to engineer unnatural amino acids (UAAs), peptide dendrimers, and rigidified peptidomimetics.[1] Unlike its regioisomer 3,4-diaminobenzoic acid (used in the "Dbz" safety-catch linker for thioester synthesis), 3,5-DABA is primarily utilized for its


 symmetry . This geometric feature allows it to serve as a branching unit  (generating "dendritic peptides") or a rigid 

-amino acid surrogate
that constrains peptide backbones into specific secondary structures (turns/sheets).

This guide details the protocols for desymmetrizing 3,5-DABA for linear incorporation, utilizing it as a branching scaffold in Solid-Phase Peptide Synthesis (SPPS), and synthesizing macrocyclic constraints.

Technical Profile & Mechanistic Insight

Chemical Properties[1][2][3]
  • Compound: 3,5-Diaminobenzoic acid dihydrochloride

  • Molecular Weight: 225.07 g/mol (dihydrochloride salt)

  • Core Structure: Benzoic acid core with two primary amine groups at the meta positions relative to the carboxylic acid.

  • Reactivity Profile:

    • Amines: The amino groups are anilines (aromatic amines). They are significantly less nucleophilic than aliphatic amines (e.g., Lysine

      
      -amine) due to resonance delocalization with the benzene ring.
      
    • Carboxylic Acid: Standard reactivity; can be activated for coupling to amines or hydroxyls.

    • Symmetry: The molecule is achiral and symmetric. Both amines are chemically equivalent until one is functionalized.

Strategic Applications in Drug Design
  • Branching "Spider" Scaffold: By coupling the carboxylic acid to a resin or peptide N-terminus, the two remaining amines can simultaneously initiate two new peptide chains, creating divalent ligands or "peptide dendrons."

  • Rigid Spacer (

    
    -AA Mimic):  When mono-protected, 3,5-DABA acts as a rigid aromatic spacer (approx. 5-6 Å distance between N and C termini) that restricts conformational freedom, often stabilizing 
    
    
    
    -sheet interactions via
    
    
    -
    
    
    stacking.
  • Turn Inducer: In macrocycles, the 1,3,5-substitution pattern forces the backbone into a turn conformation, often used to mimic protein loops.

Experimental Protocols

Workflow 1: Desymmetrization for Linear Incorporation

To use 3,5-DABA as a linear amino acid (inserting it into a chain rather than branching from it), one amine must be protected (e.g., Fmoc) while the other remains free or differentially protected (e.g., Boc).

Objective: Synthesize 3-amino-5-(Fmoc-amino)benzoic acid (Mono-Fmoc-3,5-DABA).

Reagents:
  • 3,5-Diaminobenzoic acid dihydrochloride

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (

    
    )
    
  • Dioxane/Water (1:1 v/v)

  • 1M HCl

Protocol:
  • Dissolution: Dissolve 3,5-DABA dihydrochloride (10 mmol, 2.25 g) in 50 mL of water.

  • Neutralization: Add

    
     (40 mmol, 3.36 g) slowly to neutralize the HCl salt and buffer the solution to pH ~8-9.
    
  • Addition: Dissolve Fmoc-OSu (10 mmol, 3.37 g) in 50 mL dioxane. Add this dropwise to the aqueous amine solution over 1 hour at 0°C.

    • Note: Using a stoichiometric equivalent (1:1) favors the statistical mixture: unreacted, mono-Fmoc, and bis-Fmoc.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate (2 x 50 mL) to remove Bis-Fmoc byproduct (which is more hydrophobic and neutral).

    • Acidify the aqueous phase carefully to pH 2-3 using 1M HCl. The Mono-Fmoc derivative (amphoteric) and unreacted starting material will remain.

    • Purification: The Mono-Fmoc product often precipitates upon acidification. If not, extract the acidic aqueous layer with Ethyl Acetate. The unreacted diamine remains in the water (as the hydrochloride salt).

  • Yield: Typical isolated yield of Mono-Fmoc-3,5-DABA is 40-50% after recrystallization from MeOH/Water.

Workflow 2: Solid-Phase Peptide Branching (The "Spider" Protocol)

This protocol describes using 3,5-DABA to create a branched peptide (Dendron) on Rink Amide resin.

Objective: Synthesize Resin-Linker-3,5-DABA-(Peptide)2.

Reagents:
  • Rink Amide MBHA Resin[2]

  • Fmoc-3,5-DABA-OH (or use free acid with in situ protection if bis-coupling is desired immediately)

  • Coupling Reagents: HATU / DIPEA (Diisopropylethylamine)

  • Fmoc-Amino Acids[3][4][5][6]

Step-by-Step Protocol:
  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 min. Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling the Scaffold (3,5-DABA):

    • Pre-activation: Dissolve 3,5-Diaminobenzoic acid (0.4 mmol) and HATU (0.38 mmol) in DMF. Add DIPEA (0.8 mmol).

    • Critical Step: Since the amines on 3,5-DABA are anilines, they are less reactive and less likely to cause side reactions during the activation of the carboxylic acid. However, to prevent self-polymerization, it is best to use Bis-Fmoc-3,5-DABA-OH (prepared by reacting 3,5-DABA with excess Fmoc-Cl).

    • Alternative (Direct): If using Bis-Fmoc-3,5-DABA: Couple for 1 hour at RT.

  • Deprotection: Wash resin. Treat with 20% Piperidine/DMF (2 x 10 min) to remove both Fmoc groups.

  • Branch Generation (Double Coupling):

    • The resin now displays two free aniline groups.

    • Coupling Next AA: Dissolve Fmoc-Amino Acid (1.0 mmol, 10 eq relative to resin, 5 eq per amine) and HATU (1.0 mmol) in DMF. Add DIPEA (2.0 mmol).

    • Reaction Time: Aniline nucleophiles are sluggish. Double couple (2 x 2 hours) or use microwave irradiation (75°C, 10 min).

    • Verification: Perform a Chloranil test (sensitive to secondary/aromatic amines) rather than Kaiser test (primary aliphatic amines) to check for completion.

  • Elongation: Continue standard SPPS. Both chains will grow simultaneously with the same sequence.

Data Summary: Reactivity & Solubility

Parameter3,5-DABA PropertyImplication for Protocol
Amine pKa ~3.5 - 4.5 (Aniline)Significantly less basic than Lysine (pKa ~10.5). Requires highly active esters (HATU/HOAt) for acylation.
Solubility Moderate in Water/MeOH; Good in DMSO/DMFUse DMF/NMP for SPPS. Ensure salt forms are neutralized with DIPEA.
UV Absorbance

~220, 310 nm
Strong UV chromophore. Can interfere with HPLC monitoring of Trp/Tyr containing peptides.
Fluorescence Weak fluorescence (solvatochromic)Can be used as a built-in probe for polarity changes in some contexts.

Visualization: Synthesis Workflows

DOT Diagram: Desymmetrization & Branching Logic

G cluster_0 Pathway A: Desymmetrization (Linear) cluster_1 Pathway B: Branching (Dendritic) Start 3,5-Diaminobenzoic Acid (Dihydrochloride) StepA1 Neutralization (NaHCO3) + 1 eq Fmoc-OSu Start->StepA1 StepB1 Excess Fmoc-Cl / Base Start->StepB1 StepA2 Statistical Mixture (Unreacted / Mono / Bis) StepA1->StepA2 StepA3 Acid Extraction (pH 2-3) StepA2->StepA3 Purification ProductA Mono-Fmoc-3,5-DABA (Linear Building Block) StepA3->ProductA StepB2 Bis-Fmoc-3,5-DABA StepB1->StepB2 StepB3 SPPS Coupling to Resin StepB2->StepB3 StepB4 Fmoc Removal (Exposes 2 Anilines) StepB3->StepB4 ProductB Branched Peptide (Dendron) StepB4->ProductB 2x AA Coupling

Caption: Workflow for converting 3,5-DABA into Linear (Mono-Fmoc) or Branched (Bis-Fmoc) building blocks.

References

  • Modular Design of Membrane-Active Antibiotics.

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Context: Describes the use of 3,5-diaminobenzoic acid as a central scaffold to conjugate cationic amines and lipophilic tails, creating "scorpion-like" peptidomimetics.[7]

    • URL:[Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

    • Source: ACS Omega.
    • Context: While primarily discussing the 3,4-isomer for Dbz linkers, this reference provides critical conditions for coupling Fmoc-amino acids to diaminobenzoic acid scaffolds using HATU, which applies to the 3,5-isomer protocols.
    • URL:[Link]

  • Synthesis of Dendrimers and Dendrons.

    • Source: ChemRxiv.
    • Context: Details the use of symmetric diamines like 3,5-DABA as core units for PAMAM-like dendrimer synthesis.
    • URL:[Link][3]

  • Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles.

    • Source: PubMed.
    • Context: Highlights the use of the 3,5-diaminobenzoic acid scaffold in constructing amphiphilic peptidomimetics with specific spatial positioning of hydrophobic groups.[7]

    • URL:[Link]

Sources

Application Note: Fluorescence Lifetime Characterization of 3,5-Diaminobenzoic Acid (DABA) using TCSPC

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing 3,5-diaminobenzoic acid (DABA) in fluorometric assays, specifically focusing on Time-Correlated Single Photon Counting (TCSPC) for lifetime determination.

Executive Summary & Scientific Rationale

3,5-Diaminobenzoic acid (DABA) is a functionalized aromatic amine exhibiting dual-mode fluorescence depending on its chemical environment.[1] While historically renowned for the Kissane & Robins DNA assay (where it forms a highly fluorescent adduct with deoxyribose), recent pharmacological studies utilize DABA’s intrinsic fluorescence (Ex: ~280 nm / Em: ~410 nm) as a sensitive probe for molecular interactions, such as caffeine quenching.

Measuring the fluorescence lifetime (


)  of DABA provides critical mechanistic insight that steady-state intensity measurements cannot. Lifetime data allows researchers to:
  • Distinguish Quenching Mechanisms: Differentiate between static (complex formation) and dynamic (collisional) quenching.

  • Validate Purity: Identify contamination from mono-amino derivatives or oxidation products which often possess distinct lifetime signatures.

  • Optimize Assay Sensitivity: Determine the optimal pH and solvent conditions that maximize the radiative decay rate (

    
    ) over non-radiative pathways (
    
    
    
    ).

This protocol details the experimental setup for measuring the intrinsic fluorescence lifetime of DABA using TCSPC, the gold standard for nanosecond-resolution kinetics.

Instrumentation & Configuration

To accurately resolve the lifetime of DABA (typically


 ns), a high-frequency pulsed excitation source in the UV range is required.
Hardware Setup (TCSPC)
  • Excitation Source: Pulsed LED or Laser Diode at 280 nm (or 273.7 nm).

    • Rationale: Matches the absorption maximum of the benzene ring

      
       transition.
      
    • Pulse Width:

      
       ps (FWHM) is recommended to minimize Instrument Response Function (IRF) deconvolution errors.
      
  • Emission Optics:

    • Monochromator: Set to 410 nm (Bandpass: 4–8 nm).

    • Filter: Long-pass filter (cut-on ~300 nm) to eliminate scattered excitation light (Rayleigh scattering).

  • Detector: UV-sensitive Photomultiplier Tube (PMT) or Hybrid Detector.

    • Requirement: Must have high quantum efficiency at 410 nm and low dark counts.

  • Sample Holder: Quartz Suprasil® cuvette (10 mm path length).

    • Critical: Standard glass or plastic absorbs 280 nm light; quartz is mandatory.

Signal Pathway Diagram

The following diagram illustrates the logical flow of the TCSPC timing electronics required for this measurement.

TCSPC_Setup cluster_optics Optical Bench Laser Pulsed UV Laser (280 nm) Sample DABA Sample (Quartz Cuvette) Laser->Sample Excitation CFD_Start CFD (Start) Sync Pulse Laser->CFD_Start Sync Signal PMT PMT Detector (Emission 410 nm) Sample->PMT Fluorescence CFD_Stop CFD (Stop) Photon Event PMT->CFD_Stop Single Photon TAC TAC (Time-to-Amplitude) CFD_Start->TAC Start Ramp CFD_Stop->TAC Stop Ramp ADC ADC / MCA (Histogram) TAC->ADC Voltage Pulse PC Data Analysis (Decay Fitting) ADC->PC Digital Count

Caption: Figure 1. Logic flow of TCSPC electronics. The Time-to-Amplitude Converter (TAC) measures the delay between the laser pulse and the arrival of the first photon.

Experimental Protocol

Sample Preparation

DABA is sensitive to oxidation and pH. Fresh preparation is critical for reproducible lifetime data.

Reagents:

  • 3,5-Diaminobenzoic acid (

    
    98% purity).
    
  • Ultrapure water (Type 1, 18.2 M

    
    cm).
    
  • Ethanol (Spectroscopic grade) - Optional for stock solution.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

Step-by-Step Workflow:

  • Stock Solution: Dissolve DABA in a small volume of ethanol or ultrapure water to create a 1 mM stock.

    • Note: DABA dissolves readily in dilute acid; if using water, sonication may be required.

  • Working Solution: Dilute the stock to a final concentration of 40

    
    M  in ultrapure water.
    
    • Why 40

      
      M? This concentration avoids the "Inner Filter Effect" (re-absorption of emitted light) while providing sufficient count rates for TCSPC.
      
  • pH Adjustment: Adjust the solution to pH 6.0 .

    • Scientific Context: Research indicates pH 6.0 optimizes the stability of the intrinsic fluorescence for quenching studies [1].

  • Deoxygenation (Optional but Recommended): Purge the sample with Nitrogen or Argon gas for 10 minutes.

    • Reason: Dissolved oxygen is a known fluorescence quencher and can artificially shorten the measured lifetime.

Data Acquisition
  • Warm-up: Allow the laser/LED to stabilize for 20 minutes.

  • IRF Measurement (Scatter):

    • Place a cuvette with colloidal silica (Ludox) or pure solvent in the holder.

    • Set emission monochromator to the excitation wavelength (280 nm).

    • Acquire the Instrument Response Function (IRF).[2][3] This profile represents the fastest possible signal the system can resolve.

  • Sample Measurement:

    • Place the DABA sample in the holder.

    • Set Emission to 410 nm .

    • Attenuate Excitation: Adjust laser power so the detection rate is < 2% of the excitation rate (e.g., if Laser is 10 MHz, count rate should be < 200,000 cps).

    • Why? To prevent "Pulse Pile-up," where two photons arrive in one cycle, distorting the histogram toward shorter lifetimes.

  • Accumulation: Acquire photons until the peak channel of the histogram reaches at least 10,000 counts . High counts are necessary for statistically significant multi-exponential fitting.

Data Analysis & Results

Raw TCSPC data consists of a histogram of photon arrival times.[2][4][5] This must be deconvolved from the IRF to extract the true physical lifetime.

Fitting Model

Use Iterative Reconvolution with a multi-exponential decay model:



  • 
    : Fluorescence lifetime of component 
    
    
    
    .
  • 
    : Amplitude (fractional contribution).
    
  • 
     (Chi-squared): Goodness of fit parameter (Target: 
    
    
    
    ).
Expected Results Table

The following table summarizes typical parameters for DABA analysis.

ParameterValue / RangeNotes
Excitation

280 nmIntrinsic absorption band
Emission

410 nmIntrinsic emission peak
Typical Lifetime (

)
1.0 – 5.0 ns Highly dependent on solvent polarity and pH
Solvent Effect Bathochromic ShiftEmission shifts red in polar solvents due to ICT (Intramolecular Charge Transfer)
Quenching DynamicLifetime decreases in presence of caffeine/oxidizers
Analysis Workflow Diagram

Analysis_Workflow RawData Raw TCSPC Histogram Deconv Iterative Reconvolution RawData->Deconv IRF IRF (Scatter Profile) IRF->Deconv Fit Exponential Fitting (Single vs. Double) Deconv->Fit Eval Evaluate Chi-Squared (0.9 - 1.2?) Fit->Eval Result Report Lifetime (tau) Eval->Result Pass Refine Refine Model (Add Component) Eval->Refine Fail Refine->Fit

Caption: Figure 2. Data analysis decision tree. Reconvolution of the IRF is essential for lifetimes < 5 ns.

Troubleshooting & Optimization

  • Low Signal Intensity:

    • Cause: Inner Filter Effect (concentration too high) or wrong pH.

    • Fix: Dilute sample to Abs < 0.1 at 280 nm. Verify pH is near 6.0.

  • High Chi-Squared (> 1.3):

    • Cause: IRF drift or scattered light contamination.

    • Fix: Re-measure IRF immediately after sample. Use a 300 nm long-pass filter on the emission side to block laser scatter.

  • Multi-exponential Decay:

    • Observation: If the data fits a bi-exponential better than a mono-exponential.

    • Interpretation: This suggests two populations of DABA, likely the neutral form and a protonated/deprotonated species, or the presence of solvent relaxation effects (Intramolecular Charge Transfer).

References

  • Fluorescence Sensing of Caffeine in Tea Beverages with 3,5-diaminobenzoic Acid. Source: MDPI (Sensors), 2020. URL:[Link]

  • Spectral characteristics of 3, 5-diaminobenzoic acid in pure and mixed solvents. Source: Journal of Molecular Liquids (via ResearchGate), 2025. URL:[Link]

  • Time-Correlated Single Photon Counting (TCSPC) Technical Guide. Source: PicoQuant Application Notes. URL:[Link]

Sources

Using 3,5-Diaminobenzoic acid dihydrochloride to create porous polymer resins for dye adsorption

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DABA Topic: Synthesis of Carboxyl-Functionalized Azo-Linked Porous Polymers (C-ALPs) using 3,5-Diaminobenzoic Acid Dihydrochloride for Cationic Dye Remediation.

Executive Summary

This guide details the protocol for synthesizing high-surface-area porous organic polymers (POPs) utilizing 3,5-Diaminobenzoic acid dihydrochloride (DABA·2HCl) as the primary building block. Unlike simple aromatic amines, DABA possesses a pendant carboxylic acid group (


) which remains chemically active after polymerization. This functionality is critical for the selective adsorption of cationic dyes (e.g., Methylene Blue, Crystal Violet) via electrostatic interaction and ion exchange.

The protocol focuses on Azo-Coupling Polymerization , a robust method that generates stable


 linkages, ensuring high thermal stability and permanent porosity without the need for heavy metal catalysts.

Target Audience: Polymer Chemists, Environmental Engineers, and Purification Scientists.

Chemical Basis & Material Specifications

Why 3,5-Diaminobenzoic Acid?

  • Dual Functionality: The two amine groups (

    
    ) at the 3,5-positions allow for network propagation (polymerization), while the carboxylic acid at position 1 provides the "active site" for adsorption.
    
  • Dihydrochloride Salt Advantage: The

    
     form offers superior water solubility compared to the free base, facilitating homogenous diazotization in aqueous media.
    
ComponentSpecificationRole
Monomer 3,5-Diaminobenzoic acid dihydrochloride (

)
Primary scaffold & charge source.
Linker 1,3,5-Trihydroxybenzene (Phloroglucinol)Electron-rich spacer to facilitate azo-coupling and induce porosity.
Reagent Sodium Nitrite (

)
Diazotization agent.
Media

(

) /

(aq)
pH control for diazonium stability and coupling.

Protocol A: Synthesis of Carboxyl-Functionalized Azo-Linked Polymer (C-ALP)

Principle: The synthesis proceeds via a two-step "one-pot" reaction: (1) Bis-diazotization of DABA·2HCl to form a tetrazonium salt, followed by (2) nucleophilic coupling with phloroglucinol.

Step-by-Step Methodology

1. Diazotization (The "Cold" Step)

  • Dissolution: Dissolve

    
     (
    
    
    
    ) of 3,5-Diaminobenzoic acid dihydrochloride in
    
    
    of
    
    
    .
  • Cooling: Place the reaction vessel in an ice-salt bath to reach

    
    . Critical: Temperatures 
    
    
    
    will decompose the diazonium salt.
  • Activation: Dropwise add an aqueous solution of

    
     (
    
    
    
    ,
    
    
    in
    
    
    water) over 15 minutes. Stir vigorously for 1 hour at
    
    
    . The solution should turn clear/pale yellow.

2. Polymerization (The Coupling Step)

  • Linker Prep: In a separate beaker, dissolve

    
     (
    
    
    
    ) of Phloroglucinol in
    
    
    of
    
    
    (aq). Cool to
    
    
    .
  • Coupling: Slowly transfer the cold diazonium salt solution into the alkaline phloroglucinol solution.

  • Reaction: The mixture will instantly turn dark red/brown (formation of azo bonds). Stir at

    
     for 2 hours, then allow to warm to room temperature and stir for 24 hours.
    

3. Purification & Activation

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash sequentially with:

    • Water (

      
      ) – removes salts.
      
    • Dilute HCl (

      
      ) – protonates the carboxyl groups.
      
    • Acetone/THF (

      
      ) – removes unreacted oligomers.
      
  • Drying: Vacuum dry at

    
     for 12 hours. Or, for maximum surface area, use Soxhlet extraction  (Methanol) followed by supercritical 
    
    
    
    drying (optional).

Visualization: Synthesis Workflow

SynthesisWorkflow DABA 3,5-Diaminobenzoic Acid (Dihydrochloride) Diazonium Tetrazonium Salt (Intermediate @ 0°C) DABA->Diazonium Diazotization HCl 6M HCl (Solvent) HCl->Diazonium Diazotization NaNO2 NaNO2 (Reagent) NaNO2->Diazonium Diazotization Coupling Azo-Coupling Reaction (pH > 8, 0°C -> RT) Diazonium->Coupling Phloro Phloroglucinol (Linker in Na2CO3) Phloro->Coupling Nucleophilic Attack Product C-ALP Polymer (Porous Network) Coupling->Product -N=N- Bond Formation

Figure 1: Reaction pathway for the synthesis of Azo-Linked Porous Polymers from 3,5-DABA.

Protocol B: Adsorption Efficiency Testing

Objective: Validate the resin's capacity to remove Methylene Blue (MB), a model cationic dye.

Experimental Setup:

  • Stock Solution: Prepare

    
     MB stock solution.
    
  • pH Adjustment: Adjust aliquots to pH 6.0 - 7.0 .

    • Note: At pH < 4, the

      
       groups are protonated (
      
      
      
      ), reducing adsorption capacity. At pH > 5, they deprotonate to
      
      
      , maximizing electrostatic attraction.
  • Dosage: Add

    
     of C-ALP resin to 
    
    
    
    of dye solution (
    
    
    ).
  • Agitation: Shake at

    
     for 120 minutes at 
    
    
    
    .
  • Analysis: Centrifuge and measure residual concentration using UV-Vis spectroscopy (

    
    ).
    

Calculation:



Where 

is adsorption capacity (mg/g),

and

are initial and equilibrium concentrations (mg/L).

Mechanism of Action

The high performance of DABA-derived resins stems from a synergistic mechanism:

  • Electrostatic Attraction: The primary driver. The anionic carboxylate groups (

    
    ) bind strongly to the cationic ammonium center of the dye.
    
  • 
     Stacking:  The aromatic rings of the polymer backbone interact with the aromatic rings of the dye.
    
  • Pore Filling: The meso/microporous structure physically traps smaller dye molecules.

AdsorptionMechanism cluster_Polymer DABA-Polymer Surface cluster_Dye Cationic Dye (MB) COOH Carboxyl Group (-COO-) Cation N+ Center COOH->Cation Electrostatic (Primary) Ring Aromatic Ring (Pi System) DyeRing Aromatic System Ring->DyeRing Pi-Pi Stacking (Secondary) Pore Micropore (<2nm) Pore->Cation Physical Trapping

Figure 2: Mechanistic interactions between DABA-derived polymer and cationic dyes.

Data Analysis & Expected Results

When characterizing the material, fit your data to the Langmuir and Freundlich isotherms. DABA-based polymers typically follow the Langmuir model, indicating monolayer chemisorption on homogenous sites (the carboxyl groups).

ParameterTypical Value RangeInterpretation
BET Surface Area

Moderate-High porosity suitable for diffusion.
Max Capacity (

)

Exceptionally high due to specific binding sites [1].
Kinetic Model Pseudo-Second-OrderIndicates chemisorption is the rate-limiting step.
Regeneration

after 5 cycles
Elute with acidic ethanol (

) to protonate

and release dye.

Troubleshooting & Optimization

  • Low Surface Area?

    • Cause: Pore collapse during drying.

    • Fix: Do not air dry from water. Exchange water with methanol, then acetone, then dry. Or use freeze-drying.

  • Low Adsorption Capacity?

    • Cause: pH is too low during adsorption.

    • Fix: Ensure adsorption pH is

      
       of benzoic acid (
      
      
      
      ). Maintain pH 6–7.
  • Gelation instead of Precipitation?

    • Cause: Concentration of reactants too high.

    • Fix: Dilute the reaction media. Rapid stirring is essential during the coupling step to prevent macroscopic gel blocks.

References

  • Synthesis of 3,5-diaminobenzoic acid containing crosslinked porous polyamine resin. Source: ResearchGate / Journal of Water Process Engineering. Context: Describes the "TRIDABA" resin and its high capacity (

    
    ) for Methylene Blue.[1]
    URL:[Link]
    
  • Azo-Linked Porous Organic Polymers for Selective Carbon Dioxide Capture and Metal Ion Removal. Source: ACS Omega (PubMed Central). Context: Provides the foundational protocol for azo-linking aromatic amines with phloroglucinol to create porous networks. URL:[Link]

  • One-Pot Synthesis of Carboxyl-Functionalized Hyper-Cross-Linked Microporous Polymer. Source: ACS Applied Polymer Materials.[2] Context: Validates the mechanism of carboxyl-functionalized polymers for cationic dye removal (Langmuir fit).[2] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Aqueous Solubility of 3,5-Diaminobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3,5-Diaminobenzoic Acid Dihydrochloride. As a key intermediate in various synthetic pathways, achieving its complete dissolution is often a critical first step for reaction success and formulation development. This document provides a structured, science-backed approach to troubleshooting and overcoming these solubility hurdles.

Part 1: Foundational Understanding & FAQs

Understanding the physicochemical properties of 3,5-Diaminobenzoic Acid Dihydrochloride is the first step in troubleshooting its solubility. The molecule is the dihydrochloride salt of an amphoteric compound, meaning it possesses both acidic (carboxylic acid) and basic (two amino) functional groups.[1] This dual nature is the primary determinant of its pH-dependent solubility.

Frequently Asked Questions (FAQs)

Q1: My 3,5-Diaminobenzoic Acid Dihydrochloride is not dissolving in neutral deionized water. Why?

A1: This is an expected behavior. The dihydrochloride salt contains two equivalents of HCl, which protonate the two basic amino groups.[2] While this salt form is designed to enhance water solubility compared to the free base, the overall charge of the molecule in solution is highly sensitive to pH.[3] Near neutral pH, the molecule is close to its isoelectric point, where it has a minimal net charge, leading to low aqueous solubility. For maximum solubility, the pH must be adjusted to ensure the molecule is in a fully charged, ionic state.

Q2: I heated the solution and the solid dissolved, but it precipitated out again as it cooled. What is the cause of this?

A2: This phenomenon indicates that you created a supersaturated solution. Increasing the temperature provides the energy needed to overcome the crystal lattice energy, allowing more solute to dissolve than would be possible at room temperature. However, this state is thermodynamically unstable. As the solution cools, the solubility limit decreases, and the excess solute crashes out of the solution, often as a fine precipitate. While heating can be a useful tool, it must typically be combined with other strategies, like pH adjustment, to ensure the compound remains in solution at your target operating temperature.

Q3: Can I use a co-solvent to improve solubility, and are there any recommendations?

A3: Yes, using a water-miscible organic co-solvent is a highly effective strategy.[4] Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate the aromatic backbone of the 3,5-diaminobenzoic acid molecule. Effective co-solvents for this purpose include:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for solubilizing a wide range of organic molecules.[5]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also significantly improve solubility.[6][7]

The choice of co-solvent should be guided by the requirements of your downstream application, considering potential reactivity and removal challenges.

Q4: How does adjusting the pH of my solution impact solubility?

A4: Adjusting the pH is the most critical parameter for controlling the solubility of 3,5-Diaminobenzoic Acid Dihydrochloride. The solubility of ionizable drugs is directly influenced by pH according to the Henderson-Hasselbalch equation.[8]

  • In strongly acidic conditions (e.g., pH < 2): Both amino groups are fully protonated (-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH). The molecule carries a strong positive net charge, promoting high electrostatic interaction with polar water molecules and leading to maximum solubility.

  • As pH increases: The carboxylic acid group will deprotonate (pKa ≈ 4.2-4.7, estimated from similar structures), reducing the net positive charge and decreasing solubility.[9][10]

  • In basic conditions (e.g., pH > 9): The amino groups become deprotonated (-NH₂) while the carboxylic acid is deprotonated (-COO⁻), resulting in a net negative charge. This can also increase solubility, but stability may be a concern, as aqueous solutions of the free arylamine can be prone to degradation.[11]

Part 2: Systematic Troubleshooting Workflow

Follow this workflow to systematically diagnose and solve solubility issues. The process is designed to be self-validating, starting with the most common and effective techniques before moving to more complex formulation strategies.

Caption: A step-by-step workflow for the systematic solubilization of 3,5-DABA Dihydrochloride.

Part 3: Experimental Protocols

These protocols provide detailed methodologies for implementing the key strategies outlined above.

Protocol 1: pH-Controlled Solubilization

This is the primary and most effective method for dissolving 3,5-Diaminobenzoic Acid Dihydrochloride.

Materials:

  • 3,5-Diaminobenzoic Acid Dihydrochloride

  • High-purity deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Appropriate volumetric glassware

Procedure:

  • Preparation: Add the desired volume of deionized water to a beaker with a magnetic stir bar.

  • Acidification: While stirring, slowly add 1 M HCl to the water to pre-adjust the pH to approximately 2.0. This creates an acidic environment optimal for dissolving the amine salt.

  • Addition of Solute: Slowly add the pre-weighed 3,5-Diaminobenzoic Acid Dihydrochloride powder to the stirring, acidified water.

  • Observation: The solid should dissolve readily. If any solid remains, add a few more drops of 1 M HCl to ensure the pH is below 2.0.

  • Final Volume Adjustment: Once fully dissolved, transfer the solution to a volumetric flask and add acidified water (pH < 2.0) to reach the final desired volume. This ensures the pH remains in the optimal range.

Causality: By pre-acidifying the solvent, you ensure that the amino groups on the molecule are fully protonated upon introduction to the solution, maximizing their polarity and interaction with water molecules, thereby preventing the formation of insoluble aggregates.[3][8]

Protocol 2: Co-Solvent System Development

This protocol is for cases where high concentrations are required or when the final application is incompatible with a very low pH.

Materials:

  • 3,5-Diaminobenzoic Acid Dihydrochloride

  • Solubilized solution from Protocol 1 (at the highest possible aqueous concentration)

  • DMSO or Ethanol (or other desired co-solvent)

  • Magnetic stirrer and stir bar

Procedure:

  • Start with an Aqueous Solution: Prepare a concentrated aqueous solution of 3,5-Diaminobenzoic Acid Dihydrochloride using Protocol 1.

  • Co-solvent Titration: While stirring the aqueous solution, slowly add the organic co-solvent (e.g., DMSO) in a dropwise manner.

  • Monitor for Precipitation: Observe the solution for any signs of cloudiness or precipitation. The common ion effect can sometimes reduce the solubility of a chloride salt in certain solvent mixtures.

  • Determine Maximum Co-solvent Tolerance: Continue adding the co-solvent until you reach your desired ratio or until precipitation begins. This point represents the limit of co-solvent compatibility for that specific aqueous concentration.

  • Alternative Method (for insoluble cases): If the compound is insoluble even at low pH, suspend the powder in water, and add the co-solvent first, followed by acidification as described in Protocol 1.

Part 4: Data Summary and Visualization

Illustrative Solubility Data

The following table provides an estimate of the solubility of 3,5-Diaminobenzoic Acid Dihydrochloride under various conditions. These are for guidance and should be confirmed experimentally.

Solvent System (v/v)Approximate Solubility (mg/mL)Mechanism of Action
Deionized Water (pH ≈ 6-7)< 5Low solubility near the isoelectric point.
0.01 M HCl (pH = 2)> 50Full protonation of amino groups leads to high polarity and solubility.
50% Ethanol / 50% Water (pH=2)> 75Combination of pH adjustment and reduced solvent polarity.
50% DMSO / 50% Water (pH=2)> 100Potent organic co-solvent combined with optimal pH.
Mechanism of pH-Dependent Solubility

The ionization state of the molecule dictates its interaction with water. This diagram illustrates the transition from a highly soluble, charged species at low pH to a less soluble form as the pH increases.

Caption: Relationship between pH, molecular charge, and aqueous solubility of 3,5-DABA.

References

A complete list of sources cited throughout this document is provided below for further verification and research.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Gothoskar, A. V. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Asian Journal of Pharmaceutical and Clinical Research, 10(3), 1-8. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • LookChem. (n.d.). Cas 535-87-5,3,5-Diaminobenzoic acid. Retrieved from [Link]

  • DrugFuture. (n.d.). 3,5-Diaminobenzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Perrin, D. D. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • PubChem. (n.d.). 3,5-Diaminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

Sources

Side reactions and impurity profiling in the synthesis of diatrizoic acid from 3,5-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and analytical scientists optimizing the synthesis of Diatrizoic Acid.

Topic: Process Optimization, Side Reaction Mitigation, and Impurity Control Reference Standard: USP/EP Monographs for Diatrizoic Acid

Executive Technical Overview

The synthesis of Diatrizoic Acid (3,5-diacetamido-2,4,6-triiodobenzoic acid) from 3,5-diaminobenzoic acid presents two distinct chemical challenges:

  • Electronic/Steric Conflict during Iodination: Introducing three bulky iodine atoms onto an aniline ring requires careful control of electrophilic power to prevent oxidative dimerization (azo formation) while ensuring complete tri-iodination.

  • Nucleophilic Deactivation during Acetylation: The resulting 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is sterically crowded and electronically deactivated, making the acetylation of the amino groups—particularly the second one—kinetically sluggish.

This guide addresses these bottlenecks through a troubleshooting Q&A format.

Process Visualization: Reaction & Impurity Map

The following diagram maps the critical process nodes and the specific genesis points for USP-regulated impurities.

DiatrizoicSynthesis cluster_Iodination Step 1: Iodination (Electrophilic Substitution) cluster_Acetylation Step 2: Acetylation (Nucleophilic Acyl Substitution) SM 3,5-Diaminobenzoic Acid (Starting Material) Int_Di Impurity: 3,5-Diamino-2,4-diiodobenzoic acid (Under-iodinated) SM->Int_Di Incomplete ICl addn. Int_Tri Intermediate: 3,5-Diamino-2,4,6-triiodobenzoic acid (Unstable/Light Sensitive) SM->Int_Tri 3.1 eq ICl, <10°C Imp_Azo Impurity: Azo-dimers (Oxidative Coupling) SM->Imp_Azo Oxidation (No inert gas) ICl Reagent: ICl / H+ Int_Di->Int_Tri Slow Kinetics Imp_Mono USP Related Compound A: 5-Acetamido-3-amino-2,4,6-triiodobenzoic acid Int_Tri->Imp_Mono Steric Hindrance / Low Temp Product TARGET: Diatrizoic Acid (3,5-Diacetamido-2,4,6-triiodobenzoic acid) Int_Tri->Product Excess Ac2O Ac2O Reagent: Ac2O / H2SO4 (Cat) Imp_Mono->Product Forcing Conditions (>80°C)

Caption: Figure 1. Synthesis pathway highlighting the "Stall Points" where under-iodinated and mono-acetylated impurities are generated.

Module 1: The Iodination Phase (Troubleshooting)

Context: Converting 3,5-diaminobenzoic acid to the tri-iodo intermediate using Iodine Monochloride (ICl) or


.
Q1: My reaction mixture turns dark brown/black immediately upon adding ICl. Is this normal?

Diagnosis: No. This indicates oxidative coupling rather than iodination. Root Cause: The amino groups on the starting material are highly susceptible to oxidation. If the electrophile (ICl) concentration is locally too high or the temperature is uncontrolled, the aniline nitrogens oxidize to form radical cations, leading to azo-linkages or quinone-imine impurities (dark pigments). Corrective Action:

  • Temperature Control: The addition of ICl must occur at <10°C (preferably 0-5°C). The electrophilic substitution is exothermic; heat promotes oxidation.

  • Acidic Buffer: Ensure the starting material is fully dissolved in dilute HCl or

    
    before addition. Protonation of the amine reduces its susceptibility to oxidation but also deactivates the ring toward iodination. You need a pH balance (typically strongly acidic, pH < 1) where the free amine concentration is low but sufficient for reaction turnover [1].
    
  • Addition Rate: Switch to a sub-surface addition of ICl to prevent high local concentrations.

Q2: HPLC shows a persistent peak at RRT 0.85 (relative to the tri-iodo intermediate). Why can't I drive the reaction to completion?

Diagnosis: You have "stalled" at the di-iodo impurity (3,5-diamino-2,4-diiodobenzoic acid). Root Cause: Steric and Electronic Exhaustion.

  • Electronic: Each iodine atom added is electron-withdrawing (inductive effect), deactivating the ring for the next attack.

  • Steric: The C-2 and C-4 positions are easily accessible. The C-6 position (between the carboxyl and an amino group) is the most crowded. Corrective Action:

  • Stoichiometry: Ensure a minimum 3.1 molar equivalents of ICl.

  • Thermal Ramp: After the initial cold addition (to prevent oxidation), you must warm the reaction to room temperature (20-25°C) or slightly higher (30-40°C) for 2-4 hours to overcome the activation energy barrier for the third iodine addition [2].

Module 2: The Acetylation Phase (Troubleshooting)

Context: Converting the unstable tri-iodo intermediate to Diatrizoic Acid using Acetic Anhydride (


).
Q3: I am detecting high levels of "Related Compound A" (USP) in the final product.

Diagnosis: Incomplete acetylation.[1][2] The impurity is 5-acetamido-3-amino-2,4,6-triiodobenzoic acid (Mono-acetylated species). Root Cause: The iodine atoms at positions 2, 4, and 6 create a "picket fence" around the amino groups at positions 3 and 5. The second acetylation is extremely difficult because the first acetyl group adds further bulk. Corrective Action:

  • Catalysis is Mandatory: Acetic anhydride alone is often insufficient. Add a catalytic amount of Sulfuric Acid (

    
    )  or Perchloric Acid to protonate the anhydride, making it a stronger electrophile [3].
    
  • Temperature: This reaction requires heat.[1][3][4][5] Standard protocols suggest 80-90°C .[1] Room temperature acetylation will almost always result in the mono-acetyl impurity.

  • Excess Reagent: Use a large molar excess of Acetic Anhydride (solvent volume) rather than stoichiometric amounts.

Q4: The intermediate (tri-iodo amine) turns violet during filtration. Does this affect the next step?

Diagnosis: Yes. The violet color indicates the liberation of free Iodine (


), signaling decomposition (de-iodination).
Root Cause:  3,5-diamino-2,4,6-triiodobenzoic acid is light- and air-sensitive.
Corrective Action: 
  • Process Interlock: Do not dry this intermediate for long periods. It is best used as a "wet cake" directly in the acetylation step.

  • Scavenger: Wash the filter cake with a dilute sodium bisulfite (

    
    ) solution to quench free iodine before moving to acetylation.
    

Module 3: Impurity Profiling & Analysis

Context: Analytical control using HPLC.

Impurity Table (USP/EP Alignment)
Impurity NameStructure DescriptionOriginHPLC Behavior (C18)
Related Compound A (USP)5-acetamido-3-amino-2,4,6-triiodobenzoic acidIncomplete AcetylationElutes before Diatrizoic Acid (More polar due to free amine)
Free Aromatic Amine 3,5-diamino-2,4,6-triiodobenzoic acidUnreacted Intermediate / HydrolysisElutes significantly earlier than Compound A
Di-iodo Species 3,5-diacetamido-2,4-diiodobenzoic acidCarryover from Step 1Elutes after Diatrizoic Acid (Less polar, missing one I)
Inorganic Iodide

Breakdown / Reagent residueVoid volume (requires ion-pairing to retain)
Recommended HPLC Protocol (Stability Indicating)
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase A: 0.05% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][6]

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-25 min: 5%

      
       60% B (Linear Ramp)
      
    • 25-30 min: 60% B (Wash)

  • Detection: UV @ 238 nm (Isosbestic point for iodinated aromatics).

Diagnostic Logic Tree

Use this flow to troubleshoot batch failures.

TroubleshootingTree Start Batch Analysis Color Is Product Colored? Start->Color Purity Purity < 98%? Color->Purity No (White/Off-white) Oxidation CAUSE: Free Iodine or Azo coupling. FIX: Bisulfite wash or Inert Atmosphere. Color->Oxidation Yes (Pink/Violet/Brown) ImpurityID Identify Major Impurity Peak Purity->ImpurityID Yes Release Release Purity->Release No (Pass) MonoAc CAUSE: Incomplete Acetylation. FIX: Increase Temp (>80C), Add H2SO4 catalyst. ImpurityID->MonoAc RRT < 1.0 (Related Cmpd A) DiIodo CAUSE: Under-iodination. FIX: Check ICl stoichiometry, Warm Step 1 to 30C. ImpurityID->DiIodo RRT > 1.0 (Di-iodo species) FreeAmine CAUSE: Hydrolysis or failed Step 2. FIX: Avoid basic workup, ensure dry Ac2O. ImpurityID->FreeAmine Early Elution (Free Amine)

Caption: Figure 2. Decision tree for identifying root causes based on visual and chromatographic evidence.

References

  • Larsen, A. A., et al. (1956).[5][7] Iodinated 3,5-Diaminobenzoic Acid Derivatives.[1][2][5][7][8][9][10] Journal of the American Chemical Society. Link

  • BenchChem. (2025).[1][2][3] Troubleshooting Guide for Diatrizoic Acid Synthesis Side Reactions.Link

  • United States Pharmacopeia (USP). Diatrizoic Acid Monograph: Related Compound A.[3][9]Link

  • Google Patents. Process for synthesizing diatrizoic acid (CN103497120A).Link

  • FDA Substance Registration. 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic acid (Impurity Structure).Link

Sources

Technical Support Center: Optimizing Peptide Coupling with 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide coupling reactions involving 3,5-Diaminobenzoic acid (3,5-DABA). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique bifunctional linker into their peptide structures. Coupling with 3,5-DABA presents specific challenges due to its electronic properties. The presence of an electron-withdrawing carboxylic acid group on the aromatic ring deactivates both amine groups, reducing their nucleophilicity and making standard coupling protocols less effective.

This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges and achieve high-yield, high-purity synthesis of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 3,5-Diaminobenzoic acid considered a "difficult" or "less reactive" amine for peptide coupling?

The primary challenge stems from the electronic nature of the molecule. The benzoic acid moiety is strongly electron-withdrawing, which significantly reduces the electron density on the aromatic ring. This, in turn, decreases the nucleophilicity of the two amino groups, making them less reactive towards the activated carboxyl group of the incoming amino acid or peptide.[1] This is a common issue when attempting to form amide bonds with electron-deficient anilines.

Q2: Which class of coupling reagents is most effective for 3,5-DABA?

For less reactive amines like 3,5-DABA, standard carbodiimide reagents like DCC or EDC may result in low yields or require extended reaction times.[2][3] More potent activating agents are strongly recommended.

  • Uronium/Aminium Salts: Reagents such as HATU , HBTU , and COMU are highly effective.[2][4][5] They rapidly convert carboxylic acids into highly reactive acyl-Oxyma or acyl-HOBt esters, which can be readily attacked even by weakly nucleophilic amines.[5][6] Several successful syntheses involving 3,5-DABA explicitly use HATU.[7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, known for high coupling efficiency and low racemization risk.[2][3][4]

Q3: How can I achieve selective mono-acylation and avoid di-acylation of the two amino groups?

Controlling the stoichiometry of the reactants is the most critical factor. To favor the formation of the mono-acylated product, the N-protected amino acid and coupling reagents should be used as the limiting reagents.

A recommended starting point for the molar ratio is: 1.0 : 1.0 : 1.2 : 2.0 (N-protected Amino Acid : Coupling Reagent (e.g., HATU) : 3,5-Diaminobenzoic Acid : Base (e.g., NMM or DIPEA))

Using an excess of 3,5-DABA ensures that there is a higher probability of an activated amino acid reacting with a fresh DABA molecule rather than the remaining amino group on an already mono-acylated product. The excess unreacted 3,5-DABA can then be removed during work-up or purification.

Q4: What are the recommended solvents and bases for this reaction?
  • Solvents: Polar aprotic solvents are ideal as they effectively dissolve the reactants and facilitate the reaction. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and highly recommended choices.[9][10] They provide excellent solvation for the growing peptide chain and the coupling reagents.[9]

  • Bases: A non-nucleophilic tertiary amine is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[2]

    • N,N-Diisopropylethylamine (DIPEA): A strong, sterically hindered base commonly used in peptide synthesis.[2]

    • N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, often preferred as it can help minimize potential racemization of the activated amino acid.[2] Published protocols for coupling with 3,5-DABA have successfully utilized NMM.[7][8]

Q5: What are the typical reaction conditions (temperature, time) for coupling with 3,5-DABA?

Due to the reduced reactivity of 3,5-DABA, the reaction may require more forcing conditions than a standard peptide coupling.

  • Activation: A pre-activation step, where the N-protected amino acid is mixed with the coupling reagent and base in the solvent for 15-60 minutes at room temperature before adding the 3,5-DABA, is highly recommended.[2] This ensures the formation of the highly reactive active ester intermediate.

  • Temperature: Start the reaction at 0°C (ice bath) during the addition of 3,5-DABA to control the initial reaction rate, then allow it to warm to room temperature.[7][8] In cases of very low reactivity, gentle heating (e.g., 40-50°C) can be considered, but this should be monitored carefully as it can increase the risk of side reactions, including racemization.[11]

  • Time: Reaction times are typically longer than for aliphatic amines. Monitor the reaction by TLC or LC-MS. A duration of 2 to 24 hours at room temperature is a reasonable range to expect for completion.

Section 2: Troubleshooting Guide

Even with optimized conditions, challenges can arise. This section addresses common problems in a question-and-answer format.

Q6: I'm seeing very low or no yield of my desired product. What should I do?

This is the most common issue and can stem from several sources. A logical, step-wise approach is needed to diagnose the problem.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Carboxylic Acid Activation: The coupling reagent is not potent enough for the deactivated amine.[2]Switch to a more powerful coupling reagent. If using EDC/HOBt, switch to HATU, HCTU, or COMU.[2][5] • Increase pre-activation time. Allow the protected amino acid, coupling reagent, and base to stir for at least 30-60 minutes before adding the 3,5-DABA.
2. Poor Reagent Quality: Coupling reagents can degrade with moisture. Solvents like DMF can break down to form amines.[9]Use fresh, high-quality reagents. Store coupling reagents under inert gas in a desiccator. • Use high-purity, anhydrous solvents. Consider using freshly distilled or newly opened bottles of DMF or NMP.
3. Reaction Conditions Not Optimal: Insufficient reaction time or temperature.Increase reaction time. Monitor the reaction over 24 hours. • Gently increase the temperature. After stirring at room temperature, try heating to 40°C and monitor for product formation and potential side products.
4. Product Loss During Work-up/Purification: The product may be partially soluble in the solvent used for precipitation or may not be separating well on the chromatography column.Optimize the work-up procedure. If precipitating with water, ensure the pH is adjusted to the isoelectric point of your product to minimize solubility. • Change the purification method. If using standard low-pH RP-HPLC, try a high-pH method, which can alter selectivity and improve solubility for some peptides.[12] Ion-exchange chromatography is another alternative.[13]
Q7: My analysis (LC-MS/TLC) shows a significant amount of di-acylated product. How can I improve selectivity?

This indicates that the mono-acylated product is successfully reacting a second time.

ProblemProbable Cause(s)Recommended Solution(s)
Significant Di-acylation 1. Incorrect Stoichiometry: The ratio of the N-protected amino acid to 3,5-DABA is too high.Use an excess of 3,5-DABA. Increase the DABA-to-amino acid ratio to 1.5:1 or even 2:1. This statistically favors mono-acylation. • Slowly add the activated amino acid. Instead of adding the DABA to the activated acid, try a "reverse addition" where the pre-activated amino acid solution is added dropwise to a solution of excess DABA.
2. High Reaction Concentration: High concentrations can increase the rate of the second coupling.Decrease the overall reaction concentration. Diluting the reaction may slow down the second coupling more significantly than the first.
Q8: A large amount of my N-protected amino acid starting material remains unreacted. What's wrong?

This points to a fundamental failure in the reaction initiation.

ProblemProbable Cause(s)Recommended Solution(s)
Unreacted Starting Material 1. Inactive Coupling Reagent: The reagent has degraded due to improper storage (exposure to moisture/air).Test the reagent. Perform a control reaction with a more reactive amine (e.g., benzylamine) to confirm the reagent's activity. If it fails, discard and use a fresh bottle.
2. Insufficient Base: Not enough base to fully deprotonate the carboxylic acid and drive the reaction.Ensure at least 2 equivalents of base are used. One equivalent is for the carboxylic acid, and another is to neutralize the HCl or HBF₄ released from the coupling reagent.[2][6]
3. Presence of Water: Water can hydrolyze the activated intermediate back to the carboxylic acid.Use anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Section 3: Experimental Protocols

These protocols provide a starting point for your experiments. They should be optimized based on the specific amino acid being coupled.

Protocol 1: Standard Coupling of Fmoc-Amino Acid to 3,5-DABA using HATU

This protocol is adapted from successful literature procedures and is optimized for mono-acylation.[7][8]

Materials:

  • Fmoc-protected amino acid

  • 3,5-Diaminobenzoic acid (3,5-DABA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N-Methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the Fmoc-amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a concentration of approx. 0.2 M).

  • Add NMM (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. This is the pre-activation step.

  • In a separate flask, dissolve 3,5-DABA (1.3 eq) in a minimal amount of DMF.

  • Cool the activated amino acid solution to 0°C using an ice bath.

  • Slowly add the 3,5-DABA solution to the activated amino acid solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor Progress: Check the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Work-up: Once the reaction is complete, reduce the DMF volume by approximately half under vacuum.

  • Add the concentrated reaction mixture to a beaker containing a large volume of cold deionized water (approx. 10x the DMF volume) with vigorous stirring.

  • A precipitate should form. Continue stirring the slurry for 30-60 minutes in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water, followed by a cold diethyl ether wash to aid in drying.

  • Dry the product under high vacuum.

  • Purification: The crude product can be further purified by flash chromatography or preparative RP-HPLC if necessary.[14]

Section 4: Visual Guides & Workflows

Diagrams can help clarify complex processes. Below are Graphviz visualizations for the experimental workflow and a troubleshooting decision tree.

Workflow for Coupling with 3,5-DABA

G cluster_prep 1. Reagent Preparation cluster_activation 2. Pre-Activation cluster_reaction 3. Coupling Reaction cluster_workup 4. Isolation & Purification reagents Dissolve Fmoc-AA (1 eq) & HATU (1.2 eq) in DMF base Add NMM (2 eq) reagents->base preactivate Stir at RT for 30-60 min (Forms Active Ester) base->preactivate add_daba Cool to 0°C Add 3,5-DABA (1.3 eq) preactivate->add_daba react Stir at RT for 2-16 h add_daba->react monitor Monitor by TLC/LC-MS react->monitor concentrate Reduce DMF Volume monitor->concentrate precipitate Precipitate in Cold Water concentrate->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry purify Purify (e.g., HPLC) dry->purify

Caption: A decision tree for troubleshooting low yield coupling reactions.

Section 5: References

  • Vertex AI Search, "Optimizing Peptide Coupling: Key Techniques", N/A.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • University of Calgary, "Ch27 : Peptide synthesis", N/A. [Link]

  • AAPPTEC, "Coupling Reagents - AAPPTEC - Peptides", N/A. [Link]

  • AAPPTec, "Solvents for Solid Phase Peptide Stynthesis Contents", N/A. [Link]

  • ResearchGate, "Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?", 2014. [Link]

  • Filo, "Side Reactions in Peptide Synthesis", 2025. [Link]

  • Subirós-Funosas, A., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PMC. [Link]

  • Organic Chemistry, "HATU, DIPEA Peptide Coupling Mechanism", 2020. [Link]

  • Albericio, F., & Subirós-Funosas, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 333-352. [Link]

  • Bibliomed, "Side reactions in peptide synthesis: An overview", 2018. [Link]

  • PubMed, "Side reactions in solid-phase peptide synthesis and their applications", 1996. [Link]

  • Lee, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PMC - NIH. [Link]

  • Lee, Y., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41843–41849. [Link]

  • Agilent, "Efficient Purification of Synthetic Peptides at High and Low pH", N/A. [Link]

  • Bio-Works, "Purification of peptides by cation exchange chromatography", N/A. [Link]

Sources

Technical Support Guide: Stability & Handling of 3,5-Diaminobenzoic Acid Dihydrochloride (DABA·2HCl)

[1]

Introduction: The Stability Paradox

You are likely using 3,5-Diaminobenzoic acid dihydrochloride (DABA[1]·2HCl) for the fluorometric determination of sialic acids (the Hess & Rolde method) or as a precursor in organic synthesis.[1]

A common misconception is that because DABA[1]·2HCl is a salt, it is indefinitely stable in solution.[1] This is false. While the solid salt is relatively stable, the moment it enters an aqueous environment, it becomes susceptible to rapid oxidative degradation, particularly if the pH drifts neutral.[1]

This guide addresses the "browning" of solutions, the loss of fluorescent quantum yield, and the precise storage conditions required to maintain analytical integrity.

Module 1: Reagent Preparation & Initial Solubilization

The Core Issue: pH-Dependent Oxidation

The amino groups on the benzene ring are electron-donating, making the ring electron-rich and highly prone to oxidation by atmospheric oxygen.[1] In the dihydrochloride salt form, these amines are protonated (

1
  • Danger Zone: If you dissolve DABA[1]·2HCl in plain water or a buffer with pH > 4, protons dissociate, exposing the free amine (

    
    ).[1] The free amine oxidizes rapidly to form azo-linkages and quinoid impurities (colored species).[1]
    
Protocol: The "Acid-Lock" Preparation

Standard concentration for Sialic Acid Assay: ~0.05 M to 0.1 M[1]

  • Solvent Choice: Never use neutral water.[1] Use 0.125 M to 1.0 M HCl (depending on your specific SOP). The excess acid maintains the protonation equilibrium firmly to the left (protected state).

  • Degassing (Optional but Recommended): For ultra-sensitive fluorescence work, sparge the acid solvent with nitrogen for 10 minutes before adding the solid DABA.[1]

  • Dissolution: Add the solid DABA·2HCl to the acid.[1] Vortex until fully dissolved.[1] The solution should be colorless to pale yellow .

    • Troubleshooting: If the fresh solution is immediately pink or amber, your solid stock has degraded.[1] Discard the solid.

FAQ: Preparation

Q: Can I make a 10x stock solution in water and dilute later? A: No. Dissolving in water creates a locally higher pH environment compared to dissolving directly in acid.[1] This transient pH spike can initiate auto-oxidation.[1] Always dissolve directly into the acidic medium.[1]

Module 2: Storage & Degradation Dynamics

Visualizing the Failure Mode

The degradation of DABA is not silent; it signals its failure through color.[1]

  • Stage 1 (Fresh): Clear / Pale Yellow.[1]

  • Stage 2 (Compromised): Pink / Salmon tint.[1] (Background fluorescence increases).[1]

  • Stage 3 (Failed): Brown / Dark Amber.[1] (Significant quenching of signal).

Degradation Pathway Diagram

The following diagram illustrates why light and pH are your enemies.[1]

DABA_Degradationcluster_0Safe Storage ZoneDABA_SaltDABA·2HCl(Protonated/Stable)Free_BaseFree Amine(Deprotonated)DABA_Salt->Free_BasepH > 3.0(Loss of H+)Free_Base->DABA_SaltExcess Acid(Storage)RadicalRadical CationIntermediateFree_Base->RadicalO2 + UV LightPolymerAzo/Quinoid Polymers(BROWN COLOR)Radical->PolymerPolymerization

Figure 1: The oxidative cascade of 3,5-diaminobenzoic acid.[1] Protonation (green zone) inhibits the formation of the reactive free amine.

Storage Protocol
VariableRecommendationScientific Rationale
Temperature 4°C (Short term) or -20°C (Long term) Lowers kinetic energy, slowing the rate of radical formation.[1]
Container Amber Glass or Foil-wrappedBlocks UV radiation which catalyzes the cleavage of N-H bonds.[1]
Headspace Minimal / N2 flush Reduces available oxygen for the oxidation reaction.[1]
Shelf Life < 1 Week (4°C) Even in acid, slow oxidation occurs.[1] Fresh prep is best for fluorescence.[1]

Module 3: Troubleshooting Analytical Variances

Scenario: "My fluorescence baseline is drifting upwards."

Cause: Accumulation of oxidation byproducts.[1] The oxidized polymers of DABA are often fluorescent themselves or act as inner-filter agents, absorbing the excitation light (approx 400-420 nm).[1]

Diagnostic Check:

  • Measure the Absorbance of your reagent blank at 420 nm .[1]

  • If Abs > 0.1 (in a 1cm cuvette), the reagent is too oxidized for sensitive detection (picomole range).[1]

Scenario: "The reaction yield seems low (Low Signal)."

Cause: If the DABA solution is old, the effective concentration of active diaminobenzoic acid is lower than calculated.[1] Furthermore, the oxidized byproducts can quench the fluorescence of the Sialic Acid-DABA fluorophore.[1]

Corrective Action:

  • Prepare fresh reagent.

  • Ensure the heating step (standard Hess & Rolde method requires ~100°C) is strictly timed.[1] Prolonged heating of the reagent in the absence of analyte can also induce thermal degradation.[1]

References & Authority

  • Hess, H. H., & Rolde, E. (1964). Fluorometric assay of sialic acid in brain gangliosides.[1] Journal of Biological Chemistry, 239, 3215-3220.[1]

    • Key Insight: Establishes the foundational chemistry of the DABA-Sialic acid reaction and the requirement for acidic conditions.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid.[1]

    • Key Insight: Provides chemical property data confirming the susceptibility of aromatic amines to oxidation.

  • Fisher Scientific. Safety Data Sheet: 3,5-Diaminobenzoic acid dihydrochloride.[1]

    • Key Insight: Confirms "Light Sensitive" and "Air Sensitive" hazard classifications.

Disclaimer

This guide is intended for research use only. The protocols described herein are based on standard analytical chemistry practices for aromatic amines. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Purification methods for 3,5-Diaminobenzoic acid dihydrochloride to remove colored impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3,5-Diaminobenzoic acid dihydrochloride (3,5-DABADC). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering colored impurities in their material. Our goal is to explain the causality behind experimental choices, ensuring you can confidently purify your compound to the required specifications.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding colored impurities in 3,5-DABADC.

Q1: Why is my bottle of 3,5-Diaminobenzoic acid dihydrochloride yellow/brownish, and is it still usable?

A1: The appearance of a yellow, orange, or brownish tint in 3,5-DABADC is a frequent observation. Aromatic amines are notoriously susceptible to air and light-induced oxidation.[1] This process can form highly conjugated, colored quinone-imine species or other polymeric byproducts, even in trace amounts sufficient to discolor the bulk material. Additionally, residual impurities from its synthesis, such as incompletely reduced nitro-aromatic precursors, can impart color.[2][3]

For many applications, particularly those sensitive to trace impurities like catalysis or polymerization studies, purification is highly recommended. For less sensitive applications, the material might be usable, but a purity check (e.g., TLC, NMR) is advised.

Q2: What is the quickest method to try and remove the color?

A2: The most straightforward and often effective first step is treatment with activated carbon (charcoal) followed by recrystallization. Activated carbon has a high surface area with a pore structure adept at adsorbing large, colored organic molecules.[4][5] This is often performed by dissolving the crude 3,5-DABADC in a suitable solvent, adding a small amount of activated carbon, heating, and then filtering hot to remove the carbon and the adsorbed impurities before allowing the purified product to crystallize upon cooling.

Q3: Will the color return after purification?

A3: Yes, this is possible. Since the primary mechanism of color formation is often oxidation, the purified, near-colorless product can gradually re-develop color upon exposure to air and light.[1] For long-term storage, it is best practice to keep the purified solid in an amber vial, preferably under an inert atmosphere (Nitrogen or Argon), and stored in a cool, dark place.

Troubleshooting and Purification Guide

This guide provides a logical workflow for diagnosing and resolving issues with colored impurities.

Decision Workflow for Purification

The first step is to assess the material and choose an appropriate purification strategy. The following diagram outlines the decision-making process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Post-Purification Validation start Start: Colored 3,5-DABADC Sample assess_purity Assess Purity (TLC/HPLC) and Visual Color start->assess_purity is_soluble Is the impurity profile known or simple? assess_purity->is_soluble charcoal Primary Method: Activated Carbon + Recrystallization is_soluble->charcoal No / Intense Color recrystallize_only Alternative: Recrystallization Only is_soluble->recrystallize_only Yes / Faint Color check_purity Check Purity & Color of Crystals charcoal->check_purity recrystallize_only->check_purity is_pure Is the product colorless/pale yellow and pure? check_purity->is_pure success Success: Store Properly (Inert atm, dark, cool) is_pure->success Yes troubleshoot Troubleshoot: Re-evaluate Method is_pure->troubleshoot No troubleshoot->is_soluble Iterate Strategy G A 1. Dissolve crude 3,5-DABADC in minimal hot solvent (e.g., deionized water) B 2. Add Activated Carbon (1-2% w/w of crude solid) A->B Ensure complete dissolution C 3. Heat & Stir solution briefly (5-10 min) B->C Avoid prolonged boiling D 4. Perform Hot Gravity Filtration (Use fluted filter paper) C->D Crucial step: keep solution hot E 5. Collect hot, colorless filtrate D->E F 6. Cool filtrate slowly to RT, then in an ice bath E->F Promotes large crystal growth G 7. Isolate crystals via Vacuum Filtration F->G H 8. Wash crystals with cold solvent and dry under vacuum G->H

Caption: Step-by-step workflow for activated carbon treatment.

Step-by-Step Methodology
  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored 3,5-DABADC in a minimal amount of hot deionized water. 3,5-Diaminobenzoic acid is very soluble in water. [6][7]Start with a conservative amount of water and add more in small portions until the solid just dissolves.

  • Carbon Addition: Remove the flask from the heat source. Add a small amount of decolorizing activated carbon (approximately 1-2% of the weight of your crude product). Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Heating: Gently swirl the flask and return it to the heat source. Heat the mixture with stirring for 5-10 minutes. Avoid prolonged boiling, as this can lead to product degradation or excessive solvent evaporation.

  • Hot Filtration: Set up a gravity filtration apparatus with a stemless funnel and fluted filter paper. Preheat the funnel by pouring hot solvent through it to prevent premature crystallization. Filter the hot solution containing the activated carbon. The goal is to collect a clear, colorless, or pale-yellow filtrate.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the surface. Dry the crystals under vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed Solvent System

If impurities persist or if water is not an ideal solvent for downstream applications, a mixed solvent system can be effective. A common choice for compounds like this is an alcohol/water mixture.

Step-by-Step Methodology
  • Solvent Screening (Small Scale): Test the solubility of your crude material in various solvents (e.g., methanol, ethanol, isopropanol). You are looking for a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude 3,5-DABADC in a minimal amount of the "good" solvent (e.g., hot methanol).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent, e.g., water or a less polar solvent like ethyl acetate) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization: Remove the solution from the heat and allow it to cool slowly, as described in Protocol 1.

  • Isolation: Collect, wash (with a cold mixture of the two solvents), and dry the crystals as previously described.

Data Summary Table

The following table provides key properties and recommended parameters for the purification of 3,5-Diaminobenzoic acid dihydrochloride.

ParameterRecommended Value / ObservationRationale & Source
Primary Recrystallization Solvent Deionized WaterThe free base and its dihydrochloride salt are very soluble in water, especially when hot, allowing for good recovery upon cooling. [6][7]
CAS Number 618-56-4This identifies the specific dihydrochloride salt form of the compound. [8]
Appearance (Crude) White to Light Yellow/Orange PowderColoration is often due to oxidation or synthesis byproducts. [1][9]
Activated Carbon Amount 1-2% (w/w) relative to crude solidSufficient for adsorbing trace colored impurities without significant product loss. [10]
Heating Time with Carbon 5-10 minutesBalances effective adsorption with minimizing potential thermal degradation of the product.
Storage Conditions Cool, dark, under inert gas (Ar/N₂)Minimizes re-oxidation and degradation from light and atmospheric oxygen. [1][11]
References
  • Reddit. (2023). Are amines often yellow? r/chemistry. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 3,5-DIAMINOBENZOIC ACID (FOR SYNTHESIS). Retrieved from [Link]

  • ELGA LabWater. (2025). Activated Carbon | Water Purification Technology. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]

  • CEP Magazine. (2022). Activated Carbon Basics. Retrieved from [Link]

  • Google Patents. (2016). CN105949076A - Preparation method of 3,5-diaminobenzoic acid.
  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • Petrović, S. M., et al. (2021). Benzoic acid removal from aqueous solutions by activated charcoal. ResearchGate. Retrieved from [Link]

  • Concepts Ecotech. (2023). Decolorization of Solution & Chemicals. Retrieved from [Link]

  • Speciliaze in Industry Cleaning Process. (2019). How to Remove the Colour Dye in a Solution. Retrieved from [Link]

Sources

Technical Support: Stereochemical Control in 3,5-Diaminobenzoic Acid (DABA) Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis

The Misconception: "DABA Racemization"

It is critical to first clarify the stereochemistry. 3,5-Diaminobenzoic acid (DABA) is an achiral molecule. It possesses a plane of symmetry and cannot racemize.

If you observe diastereomeric impurities (double peaks in HPLC) after coupling an amino acid to DABA, the racemization has occurred on the incoming amino acid (the one being activated), not the DABA itself.

The Root Cause: Nucleophilic Mismatch

The amino groups on DABA are anilines . Due to resonance delocalization of the nitrogen lone pair into the aromatic ring (exacerbated by the electron-withdrawing carboxyl group at position 1), these amines are significantly less nucleophilic (pKa ~4–5) than standard aliphatic N-termini (pKa ~8–10).

The Racemization Mechanism:

  • Slow Kinetics: Because the DABA amine is a poor nucleophile, the acylation reaction is slow.

  • Extended Activation: The incoming amino acid (e.g., Fmoc-AA-OH) remains in its highly reactive activated ester form (e.g., -OBt or -OAt) for an extended period.

  • Oxazolone Formation: The prolonged lifetime of the activated ester allows the alpha-carbonyl oxygen to attack the activated carbonyl, forming an oxazolone intermediate. This intermediate readily loses its chiral integrity via enolization.

Visualizing the Failure Mode

The following diagram illustrates why standard protocols fail and lead to loss of chirality.

racemization_mechanism ActivatedAA Activated Fmoc-AA-OBt (Chiral L-Isomer) Oxazolone Oxazolone Intermediate (High Risk) ActivatedAA->Oxazolone Slow Coupling Allows Cyclization DesiredProduct Desired Peptide (Pure L-Isomer) ActivatedAA->DesiredProduct Direct Attack (Too Slow) Aniline 3,5-Diaminobenzoic Acid (Poor Nucleophile) RacemicProduct Racemic Peptide (L-D and L-L Mix) Aniline->RacemicProduct Attacks Racemized Intermediate Aniline->DesiredProduct Requires Strong Activation Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base Catalyzed Epimerization Oxazolone->RacemicProduct Attack by DABA Enol->Oxazolone Reforms as D/L Mix

Figure 1: The "Bystander Racemization" pathway. The sluggish nucleophilicity of DABA leaves the activated amino acid vulnerable to oxazolone formation.

Validated Protocols

To prevent the pathway above, you must maximize the coupling rate while using a base that does not catalyze oxazolone enolization.

Protocol A: The Collidine/HATU Method (Gold Standard)

Standard bases like DIEA (Diisopropylethylamine) are strong enough to abstract the alpha-proton from the oxazolone, causing rapid racemization. 2,4,6-Trimethylpyridine (Sym-collidine) is a weaker, sterically hindered base that maintains sufficient pH for coupling but minimizes proton abstraction.

Reagents:

  • Coupling Reagent: HATU (preferred) or PyAOP.

  • Base: Sym-collidine (TMP).

  • Solvent: DMF or NMP (Polar aprotic solvents enhance reaction rate).

Step-by-Step:

  • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.

  • Add Sym-collidine (4.0 eq). Note: Do not pre-activate for more than 30 seconds.

  • Immediately add the solution to the resin-bound DABA (or DABA in solution).

  • Allow to react for 2–4 hours .

  • Double Coupling is mandatory. Repeat the step with fresh reagents.

Protocol B: Acid Fluorides (For Sterically Hindered AA)

If Protocol A fails (e.g., coupling Valine or Isoleucine to DABA), use Acid Fluorides. They are highly reactive toward anilines but form oxazolones less readily than OBt esters.

  • Convert Fmoc-AA-OH to Fmoc-AA-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Couple in DCM/DMF (1:1) with no base or weak base (Collidine).

Comparative Data: Coupling Efficiency vs. Racemization[1][2][3]

The following data summarizes the impact of coupling reagents on the chirality of Phenylalanine (a racemization-prone residue) when coupled to an aniline derivative.

Coupling ConditionYield (1 hr)% D-Isomer (Racemization)Verdict
DIC / HOBt / DIEA 35%< 0.5%Fail (Too slow)
HATU / DIEA 95%12 - 18%Fail (High racemization)
HATU / Collidine 92%< 1.5% Recommended
BTC (Acid Chloride) 98%5 - 8%Risky (Hard to control)

Troubleshooting Decision Tree

Use this logic flow to determine the correct intervention for your synthesis.

troubleshooting_tree Start Start: Coupling AA to DABA CheckResin Is DABA already on resin? Start->CheckResin ResinYes Yes (Solid Phase) CheckResin->ResinYes ResinNo No (Solution Phase) CheckResin->ResinNo Coupling Use HATU / Collidine (Protocol A) ResinYes->Coupling Test Perform Chloranil Test (Not Kaiser) Coupling->Test Result Is Test Positive? Test->Result Success Success Result->Success No (Colorless) Recouple with TFFH Recouple with TFFH Result->Recouple with TFFH Yes (Blue/Green) SolnStrategy Pre-load DABA with AA in solution first ResinNo->SolnStrategy Purify Purify Dipeptide Load to Resin SolnStrategy->Purify

Figure 2: Strategic decision tree for DABA coupling. Note the recommendation to perform solution-phase coupling if DABA is not yet attached to the resin.

Frequently Asked Questions (FAQ)

Q1: I am using the Kaiser test to check if the amino acid coupled to DABA, but it's not working. Why? A: The Kaiser (ninhydrin) test relies on primary aliphatic amines. DABA presents an aromatic amine (aniline). Anilines often do not yield the characteristic deep blue color; they may appear reddish-brown or fail to react entirely.

  • Solution: Use the Chloranil Test or Bromophenol Blue Test , which are more sensitive to secondary and aromatic amines.

Q2: Are 3,5-diaminobenzoic acid (DABA) and 2,4-diaminobutyric acid (Dab) interchangeable? A: Absolutely not.

  • DABA is an aromatic, rigid, achiral linker.

  • Dab is an aliphatic, chiral amino acid (similar to Lysine but with a shorter side chain).

  • Warning: Dab is highly prone to lactamization (intramolecular cyclization) if the side chain is Fmoc-deprotected while the C-terminus is active. Do not confuse the handling of these two.

Q3: Can I use microwave synthesis to speed up the DABA coupling? A: Proceed with extreme caution. While microwave heating (e.g., 75°C) improves the reaction rate with the poor nucleophile, it significantly increases the rate of oxazolone formation (racemization) of the incoming amino acid.

  • Recommendation: If using microwave, limit temperature to 50°C and use Collidine as the base.

Q4: I see a +26 mass shift in my LCMS after coupling. What is this? A: This is likely a Schiff base formation or incomplete acetylation if you used acetone/aldehydes during washing steps, or potentially a cyano-adduct if using certain oxime additives incorrectly. However, with DABA, ensure you are not seeing incomplete coupling (+ mass of the missing AA).

References

  • Carpino, L. A., et al. (2002). "The synergistic effect of 2,4,6-trimethylpyridine (collidine) and HOAt/HATU in difficult couplings." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Chien, M. C., et al. (2023).[1] "One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids." ACS Omega.

  • BenchChem Technical Support. (2025). "Prevention of Racemization in Peptide Synthesis."

Sources

Optimizing pH for fluorescence measurements with 3,5-diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a laboratory setting. It prioritizes the "Kissane & Robins" DNA derivatization method, which is the primary use case for 3,5-diaminobenzoic acid (DABA) in drug development and bioanalysis.

Topic: Fluorescence Measurements with 3,5-Diaminobenzoic Acid (DABA) Application: Quantification of DNA (Deoxyribose) and


-Keto Acids
Document ID:  TS-DABA-PH-01
Status:  Active / Verified

The Core Directive: The "Acidic Lock" Strategy

Executive Summary for Senior Scientists: Unlike fluorescein or resorufin-based assays where alkaline pH boosts quantum yield, DABA derivatization assays operate on a strictly acidic paradigm .[1]

The reaction between DABA and deoxyribose (or sialic acids) requires strong acid and heat to form a fluorescent quinoxaline derivative. Crucially, the measurement must also occur in an acidic environment.

The Mechanism of Failure (Why pH Optimization Matters):

  • At Neutral/Basic pH (> pH 5.0): Unreacted DABA (the reagent itself) exhibits significant background fluorescence (Excitation ~280nm / Emission ~410nm).

  • At Acidic pH (< pH 1.0): The fluorescence of unreacted DABA is suppressed, while the specific DABA-DNA product (Excitation ~410nm / Emission ~510nm) remains highly fluorescent.

Optimization Rule: "Optimize for the suppression of the reagent , not just the emission of the product." You must maintain a final pH < 1.0 to ensure the Signal-to-Noise (S/N) ratio remains viable.

Experimental Workflow & Logic

The following diagram illustrates the critical pH checkpoints in the DABA workflow.

DABA_Workflow cluster_logic pH Logic Gate Sample Sample Input (Tissue/Cells) Lysis Lysis & Extraction (Remove Lipids) Sample->Lysis Drying Drying Step (Ethanol Precip.) Lysis->Drying Reaction Derivatization Reaction (1-2M DABA in 2N HCl) 60°C for 30 min Drying->Reaction Critical: Keep Dry Dilution Dilution Step (Add 1N HCl) Reaction->Dilution Stop Reaction Measure Fluorescence Readout Ex: 405-420nm Em: 500-520nm Dilution->Measure Maintain pH < 1.0 Logic1 pH > 3.0 High Background (Reagent Fluoresces) Logic2 pH < 1.0 Optimal Signal (Product Fluoresces)

Figure 1: Critical path for DABA-DNA quantification. Note that the pH is never neutralized; it is maintained at < 1.0 throughout the readout phase to suppress background noise.

Validated Protocol: DABA-DNA Quantification

Reagents:

  • DABA Stock: 2.0 M 3,5-diaminobenzoic acid dihydrochloride in 2N HCl.[1][2] (Store in dark; susceptible to photo-oxidation).

  • Standard: Calf Thymus DNA (highly polymerized).

Step-by-Step Methodology:

  • Preparation: Isolate DNA (or use crude homogenate) and precipitate with ethanol.

  • Drying (Critical): Dry the precipitate completely. Residual water dilutes the acid concentration, altering the reaction kinetics.

  • Reaction: Add 100 µL of DABA Stock to the dry pellet.

    • Technical Note: The high concentration of HCl (2N) serves two purposes: it hydrolyzes the DNA to expose deoxyribose and catalyzes the condensation with DABA.

  • Incubation: Heat at 60°C for 30 minutes .

    • Optimization: Do not exceed 60°C. Higher temperatures (e.g., 80°C) increase non-specific background fluorescence significantly.[2]

  • Dilution: Add 1.5 mL of 1N HCl .

    • Why 1N HCl? Many users mistakenly dilute with water or PBS. Diluting with water raises the pH, potentially activating unreacted DABA fluorescence.[2] Always dilute with acid.

  • Measurement: Read immediately.

    • Excitation: 410 nm (Bandwidth 5-10 nm)

    • Emission: 510 nm (Bandwidth 5-10 nm)

Troubleshooting & FAQs

Q1: My background fluorescence is increasing over time. What is happening?

Diagnosis: pH Drift or Photo-oxidation.

  • The Cause: If you diluted with water instead of HCl, the pH may be creeping up. Alternatively, DABA is light-sensitive.[2]

  • The Fix: Ensure the final dilution is in 1N HCl . Keep samples in amber tubes or wrapped in foil until the moment of measurement.

Q2: I see a strong signal in my "No DNA" blank.

Diagnosis: Reagent Contamination or Improper Wavelengths.

  • The Cause: Unreacted DABA has a fluorescence peak (Ex 280 / Em 410). If your excitation filter is too broad (allowing UV light < 300nm) or your emission filter catches the tail of the reagent peak, you will see high background.

  • The Fix:

    • Tighten Excitation to 405–420 nm . Avoid 280 nm excitation (which is used for DABA probe assays, not DNA).

    • Check the purity of your DABA. Recrystallize using charcoal filtration if the reagent has turned dark brown.

Q3: Can I neutralize the solution to pH 7 to save my HPLC column?

Diagnosis: Method Incompatibility.

  • The Answer: No. Neutralizing the solution often causes the DABA-DNA fluorophore to precipitate or shift its spectral properties, while simultaneously increasing the quantum yield of the unreacted DABA background.

  • Alternative: If HPLC injection is required, you must use a mobile phase compatible with acidic samples or perform a solid-phase extraction (SPE) cleanup to remove the acid and the unreacted DABA before injection.

Q4: The signal is too low. Should I increase the DABA concentration?

Diagnosis: Quenching / Inner Filter Effect.

  • The Cause: Increasing DABA beyond 2M often leads to "concentration quenching" (Inner Filter Effect), where the reagent absorbs the excitation light before it reaches the fluorophore.

  • The Fix: Stick to 1M–2M DABA. To increase signal, increase the incubation time (up to 45 mins) rather than the reagent concentration.

Data Summary: pH Effects on DABA Species

ParameterUnreacted DABA (Reagent)DABA-Deoxyribose (Product)
Dominant pH Neutral / Basic (pH > 5)Acidic (pH < 1)
Excitation Max ~280 nm~410 nm
Emission Max ~410 nm~510 nm
Fluorescence State High Quantum Yield (Background)High Quantum Yield (Signal)
Action Suppress (Keep pH Low)Enhance (Keep pH Low)

References

  • Kissane, J. M., & Robins, E. (1958). The fluorometric measurement of deoxyribonucleic acid in animal tissues with special reference to the central nervous system. Journal of Biological Chemistry, 233(1), 184–188.[2]

    • Source:

  • Thomas, P. S., & Farquhar, M. N. (1978).[2] Specific measurement of DNA in nuclei and nucleic acids using diaminobenzoic acid.[3] Analytical Biochemistry, 89(2), 35–44.[2]

    • Source:

  • Hinegardner, R. T. (1971).[2] An improved fluorometric assay for DNA.[4][5] Analytical Biochemistry, 39(1), 197–201.[2]

    • Source:

Sources

Validation & Comparative

Beyond the Helix: A Technical Comparison of 3,5-Diaminobenzoic Acid (DABA) vs. Modern Fluorescent Reporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nucleic acid quantification, the 3,5-Diaminobenzoic Acid (DABA) assay represents a "chemical specificity" approach, contrasting sharply with the "structural binding" mechanisms of modern fluorophores like Hoechst 33258 or PicoGreen™. While modern dyes offer superior sensitivity and speed, DABA remains a potent tool for specific applications where total deoxyribose content—regardless of strand integrity—is the critical metric.

This guide objectively compares the DABA methodology (based on the Kissane & Robins reaction) against contemporary standards, providing decision-making frameworks for researchers dealing with crude extracts, degraded DNA, or limited budgets.

Part 1: The Challenger – 3,5-Diaminobenzoic Acid (DABA)

The Mechanism: Chemical Derivatization vs. Intercalation

Unlike intercalating dyes that slip between base pairs, DABA measures DNA by chemically reacting with the sugar backbone. This is a destructive quantification method.

  • The Reaction: The assay relies on the acid-catalyzed hydrolysis of DNA. High concentrations of acid (typically HCl or Perchloric acid) and heat strip purines (depurination) from the DNA, exposing the aldehyde form of the deoxyribose sugar.

  • The Fluorophore: DABA reacts specifically with these

    
    -methylene aldehydes to form a highly fluorescent product (likely a quinaldine derivative).
    
  • Specificity: Because RNA contains ribose (which lacks the specific aldehyde structure under these conditions), DABA is virtually immune to RNA interference.

The Workflow Visualization

The following diagram outlines the chemical workflow required for DABA quantification, highlighting the critical acid-hydrolysis step.

DABA_Workflow Sample Crude DNA Sample Acid Add 1M HCl / HClO4 (Depurination Step) Sample->Acid Mix Heat Incubate 60°C (30-60 mins) Acid->Heat Hydrolysis Reaction Aldehyde-DABA Coupling Heat->Reaction Chemical Conversion Fluorescence Read Fluorescence (Ex 405-420nm / Em 500-520nm) Reaction->Fluorescence Quantify

Figure 1: The Kissane & Robins reaction workflow.[1] Note the requirement for heat and acid, distinguishing it from "mix-and-read" assays.

Part 2: Comparative Analysis (The Data)

Sensitivity and Range

Modern dyes have pushed the limit of detection (LOD) down to picograms. DABA operates in the nanogram-to-microgram range.

Table 1: Performance Metrics of DNA Quantification Methods

Feature3,5-Diaminobenzoic Acid (DABA) Hoechst 33258 PicoGreen™ / Qubit™ UV Absorbance (A260)
Mechanism Chemical Reaction (Deoxyribose)Minor Groove Binding (AT-rich)Intercalation / Groove BindingNatural Absorbance
LOD (Approx) ~30 ng/mL~10 ng/mL~25 pg/mL~1 µg/mL
Linear Range 0.05 – 10 µg10 ng – 10 µg25 pg – 1 µg1 µg – 50 µg
RNA Interference Negligible (Chemical specificity)Low (Selectivity for dsDNA)Low (dsDNA specific)High (Cannot distinguish)
Strand Specificity Measures Total DNA (ssDNA + dsDNA)dsDNA PreferreddsDNA SpecificTotal Nucleic Acid
Sample State Can measure degraded/fragmented DNARequires intact helixRequires intact helixAny
Cost Very Low (Reagent based)LowHigh (Proprietary Kits)Zero (Instrument only)
Specificity and Interference
  • DABA: Excellent for samples with high RNA contamination where RNase treatment is undesirable or impossible. It is also robust against lipid contamination if a lipid-extraction step is included (Kissane & Robins, 1958).

  • Hoechst: Sensitive to base composition.[2][3] It preferentially binds A-T rich regions, meaning a standard curve using Calf Thymus DNA (58% AT) may not accurately quantify bacterial DNA with high GC content.

  • PicoGreen: The gold standard for dsDNA specificity, but sensitive to temperature fluctuations and light (photobleaching).

Part 3: Experimental Protocols

Protocol A: The DABA Method (Chemical Hydrolysis)

Best for: High-throughput screening of crude tissue extracts or heavily degraded DNA.

Reagents:

  • DABA Reagent: 2M 3,5-diaminobenzoic acid dihydrochloride in distilled water. (Note: DABA oxidizes; prepare fresh or store in dark/frozen).

  • Acid: 1M Perchloric Acid (HClO4) or 1M HCl.

Step-by-Step:

  • Preparation: Isolate DNA or use crude homogenate. If lipids are present, wash the pellet with ethanol/ether.

  • Drying: Ensure the sample is dry (alcohol removal) to prevent fluorescence quenching.

  • Reaction: Add 100 µL of DABA reagent to the sample.

  • Incubation: Heat at 60°C for 30–45 minutes . Causality: This specific temperature drives the acid-catalyzed removal of purines and the subsequent aldehyde-amine condensation without degrading the fluorophore.

  • Dilution: Stop the reaction by adding 1.0 mL of 1M HCl. Causality: This stabilizes the pH for fluorescence reading.

  • Measurement: Read in a fluorometer.

    • Excitation: 405–420 nm

    • Emission: 500–520 nm

Protocol B: The PicoGreen Method (Modern Standard)

Best for: NGS library preparation, precious samples, and ultra-low concentrations.

Reagents:

  • PicoGreen™ dsDNA Reagent (diluted 1:200 in TE Buffer).

  • 1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

Step-by-Step:

  • Dilution: Prepare a 1:200 working solution of the dye in plastic (the dye adsorbs to glass).

  • Mixing: Add 100 µL of sample to 100 µL of working dye solution in a microplate.

  • Incubation: Incubate for 2–5 minutes at room temperature in the dark. Causality: Binding equilibrium is rapid; prolonged exposure increases photobleaching risk.

  • Measurement: Read immediately.

    • Excitation: 480 nm

    • Emission: 520 nm[4]

Part 4: Decision Framework

Use the following logic flow to select the appropriate quantification method for your specific experimental constraints.

Decision_Tree Start Start: Select DNA Method Is_Sensitivity_Critical Is Sensitivity < 10 ng/mL required? Start->Is_Sensitivity_Critical Is_DNA_Degraded Is DNA degraded or ssDNA? Is_Sensitivity_Critical->Is_DNA_Degraded No Use_PicoGreen Use PicoGreen / Qubit (High Sensitivity, dsDNA specific) Is_Sensitivity_Critical->Use_PicoGreen Yes Is_Budget_Limited Is Budget Limited? Is_DNA_Degraded->Is_Budget_Limited No (Intact Helix) Use_DABA Use DABA Assay (Robust, Total Deoxyribose) Is_DNA_Degraded->Use_DABA Yes (Total DNA needed) Is_Budget_Limited->Use_DABA Low Budget + High Specificity Use_Hoechst Use Hoechst 33258 (Mid-range, AT-bias) Is_Budget_Limited->Use_Hoechst Moderate Budget Use_UV Use UV (A260) (Low Specificity, Free) Is_Budget_Limited->Use_UV Zero Budget

Figure 2: Decision matrix for selecting DNA quantification methodologies.

References

  • Kissane, J. M., & Robins, E. (1958). The fluorometric measurement of deoxyribonucleic acid in animal tissues with special reference to the central nervous system. Journal of Biological Chemistry, 233(1), 184–188.

  • Labarca, C., & Paigen, K. (1980). A simple, rapid, and sensitive DNA assay procedure.[5] Analytical Biochemistry, 102(2), 344–352.

  • Singer, V. L., Jones, L. J., Yue, S. T., & Haugland, R. P. (1997). Characterization of PicoGreen reagent and development of a fluorescence-based solution assay for double-stranded DNA quantitation. Analytical Biochemistry, 249(2), 228–238.

  • Thermo Fisher Scientific. (n.d.). Quant-iT™ PicoGreen™ dsDNA Assay Kit Protocol.

  • Brunk, C. F., Jones, K. C., & James, T. W. (1979). Assay for nanogram quantities of DNA in cellular homogenates. Analytical Biochemistry, 92(2), 497–500.

Sources

The Isomer Effect: A Comparative Guide to 3,5-Diaminobenzoic Acid Dihydrochloride and its Isomers in Polymer Properties

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of monomeric building blocks is a critical decision that dictates the ultimate performance of a polymer. Among the myriad of available monomers, diaminobenzoic acid (DABA) isomers present a unique opportunity to fine-tune polymer properties through subtle changes in molecular geometry. This guide provides an in-depth comparison of 3,5-Diaminobenzoic acid (3,5-DABA) dihydrochloride and its isomers, exploring how their distinct structures influence the thermal, mechanical, and solubility characteristics of the resulting polymers.

The Critical Role of Isomerism in Polymer Architecture

The spatial arrangement of functional groups in a monomer has a profound impact on the final polymer's architecture and, consequently, its macroscopic properties. In the case of diaminobenzoic acid, the relative positions of the two amino groups and the carboxylic acid group on the benzene ring dictate the linearity, packing efficiency, and potential for intermolecular interactions of the polymer chains. This guide will focus on the comparison of polymers derived from 3,5-DABA with those from its ortho-, meta-, and para-substituted counterparts.

dot graphdiv { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Figure 1: Conceptual overview of the influence of diaminobenzoic acid isomer structure on key polymer properties.

Comparative Analysis of Polymer Properties

The choice of DABA isomer directly translates to tangible differences in the performance of the resulting polymers, particularly in aromatic polyamides and polyimides. The following sections delve into these differences, supported by experimental observations from scientific literature.

Thermal Stability

The thermal stability of a polymer is paramount for applications in demanding environments. The arrangement of the amino groups in the DABA monomer plays a significant role in the thermal resistance of the subsequent polymer.

  • 3,5-Diaminobenzoic Acid (meta-substitution): The meta-positioning of the amino groups in 3,5-DABA leads to a kinked or bent polymer chain. This irregular structure disrupts the close packing of polymer chains, resulting in lower thermal stability compared to their para-substituted counterparts. However, this can be advantageous in creating polymers with a larger processing window between the glass transition temperature and decomposition temperature.[1]

  • Para-substituted Isomers (e.g., 3,4-DABA in some orientations): Diamines with para-substituted functional groups generally produce more linear and rigid polymer backbones. This linearity facilitates efficient chain packing and strong intermolecular forces, leading to higher thermal stability. For instance, polyimides derived from para-isomers often exhibit superior thermal stability.[2]

Table 1: Illustrative Thermal Properties of Aromatic Polyamides from Different Diamine Isomers

Diamine Isomer TypeGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (TGA) (°C)Key Structural Feature's Influence
Meta-substituted (e.g., 3,5-DABA based) 234 - 244[3]~412[3]Kinked structure, reduced packing, good solubility.
Para-substituted 226 - 306> 350Linear structure, high rigidity, enhanced thermal stability.

Note: The data presented are representative values from the literature for aromatic polyamides and may vary depending on the specific diacid chloride and polymerization conditions used.

Mechanical Strength

The mechanical integrity of a polymer is directly linked to its molecular architecture. The isomerism of the diamine monomer influences the polymer's tensile strength, modulus, and elongation at break.

  • 3,5-Diaminobenzoic Acid: The less-ordered structure resulting from the meta-linkages of 3,5-DABA can sometimes lead to lower tensile strength and modulus compared to polymers made from para-isomers. However, the increased free volume can contribute to improved toughness and flexibility.

  • Para-substituted Isomers: The linear and rigid chains formed from para-substituted diamines promote strong interchain interactions, such as hydrogen bonding in polyamides. This results in polymers with high tensile strength and modulus, making them suitable for high-performance fibers and films.[4]

Solubility and Processability

For many applications, particularly in coatings and membrane technology, the solubility of a polymer in common organic solvents is a critical factor for processability.

  • 3,5-Diaminobenzoic Acid: The asymmetric and kinked structure imparted by 3,5-DABA is highly effective at disrupting the crystal packing of the polymer chains. This significantly enhances the solubility of the resulting polyamides and polyimides in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). This improved solubility is a key advantage for solution-based processing techniques.

  • Ortho- and Para-substituted Isomers: Polymers derived from more linear isomers, especially those with para-linkages, tend to have lower solubility due to their strong intermolecular forces and high crystallinity.[4] The introduction of bulky side groups or flexible linkages is often necessary to improve their processability.[1]

Experimental Section: A Generalized Protocol for Polyamide Synthesis

To provide a practical context, a generalized experimental protocol for the synthesis of aromatic polyamides from diaminobenzoic acid isomers is outlined below. This low-temperature solution polycondensation method is widely used for preparing high-performance aromatic polyamides.

dot graphdiv { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 2: Workflow for the synthesis of aromatic polyamides via low-temperature solution polycondensation.

Step-by-Step Methodology
  • Diamine Dissolution: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of the chosen diaminobenzoic acid isomer (e.g., 3,5-diaminobenzoic acid dihydrochloride) in an anhydrous aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). If using the dihydrochloride salt, a proton acceptor like pyridine or triethylamine is typically added.

  • Cooling: Cool the resulting solution to 0-5 °C in an ice bath to control the reaction kinetics and minimize side reactions.

  • Diacid Chloride Addition: Slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the cooled diamine solution with vigorous stirring. The diacid chloride is typically dissolved in a small amount of the same anhydrous solvent.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-24 hours) under a nitrogen atmosphere to ensure high molecular weight is achieved.

  • Precipitation and Washing: Precipitate the resulting polymer solution by pouring it into a non-solvent such as methanol or water. The fibrous or powdered polymer precipitate is then collected by filtration. To remove unreacted monomers and salts, wash the polymer thoroughly with methanol and then with hot water.

  • Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.

  • Characterization: The synthesized polyamide can then be characterized using various techniques:

    • FTIR Spectroscopy: To confirm the formation of the amide linkages.

    • NMR Spectroscopy: To elucidate the polymer structure.

    • Thermogravimetric Analysis (TGA): To determine the thermal stability.

    • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature.

    • Tensile Testing: To evaluate the mechanical properties of films cast from the polymer solution.

    • Solubility Tests: To assess the solubility in various organic solvents.

Mechanistic Insights: The "Why" Behind the Properties

The observed differences in polymer properties are rooted in the fundamental principles of polymer chemistry and physics. The isomeric structure of the DABA monomer directly influences two key factors: chain conformation and intermolecular forces .

dot graphdiv { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} Figure 3: The influence of para vs. meta isomerism on polymer chain architecture and resulting properties.

Polymers derived from para-oriented diamines tend to adopt a more linear and rigid rod-like conformation. This allows for close packing of the polymer chains, maximizing the effect of intermolecular forces like hydrogen bonds between amide groups and π-π stacking interactions between aromatic rings.[4] This strong intermolecular network is responsible for the high thermal stability and mechanical strength but also restricts chain mobility, leading to poor solubility.

In contrast, the meta-positioning of the amino groups in 3,5-DABA introduces a "kink" in the polymer backbone. This disruption of linearity hinders efficient chain packing, creating more free volume within the polymer matrix. The increased distance between polymer chains weakens the overall intermolecular forces. This "molecular disorder" is the primary reason for the enhanced solubility and processability of polymers based on 3,5-DABA.

Conclusion: Selecting the Right Isomer for Your Application

The choice between 3,5-diaminobenzoic acid dihydrochloride and its isomers is not a matter of one being universally superior to the others. Instead, the optimal choice is dictated by the specific requirements of the end application.

  • For applications demanding exceptional thermal stability and mechanical strength , such as in high-performance composites and fibers, a para-oriented diaminobenzoic acid isomer would be a more suitable choice.

  • For applications where solubility and processability are paramount, such as in the fabrication of membranes, coatings, and adhesives, the meta-substituted 3,5-diaminobenzoic acid is an excellent candidate. Its ability to produce soluble, high-performance polymers makes it a versatile building block in modern materials science.

By understanding the fundamental structure-property relationships governed by isomerism, researchers and developers can make informed decisions in the design and synthesis of next-generation polymers with tailored performance characteristics.

References

  • Functional Aromatic Polyamides. PMC. [Link]

  • bibenzoic acid and aromatic diamines. Journal of Polymer Science: Part A Polymer Chemistry.
  • Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. ACS Publications. [Link]

  • Preparation and properties of aromatic polyimides from 2,2′‐bis(p‐aminophenoxy)biphenyl or 2,2′‐bis)p‐aminophenoxy)‐1,1′‐binaphthyl and aromatic tetracarboxylic dianhydrides. R Discovery.
  • New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. PMC. [Link]

  • 2,6-naphthylenedioxy)dibenzoic acid and aromatic diamines. Macromolecular Chemistry and Physics.
  • Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble arom
  • Scheme 1. Synthesis of polyamides. | Download Scientific Diagram. ResearchGate. [Link]

  • Synthesis and Properties of Novel Aromatic Poly(ester amide)s Bearing Naphthalene-2,7-diyl Units. Semantic Scholar. [Link]

  • Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. MDPI. [Link]

  • Synthesis and Characterization of Polyamides from Diamine Containing Amide Linkages in the Main Chain. International Journal of Engineering Research & Technology.
  • Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups. ResearchGate. [Link]

  • Aliphatic and Aromatic Polyamides. Macromolecular Chemistry and Physics.
  • CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES.
  • Solubility characteristics of polyamides 6 a-d . | Download Table. ResearchGate. [Link]

  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
  • (PDF) Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids. ResearchGate. [Link]

  • (PDF) Structure–Property Relationship of Diamine Cross-Linked Acrylate-Modified Natural Rubber: Improving Mechanical Properties, Shape Memory Behavior, and Thermal Stability of the Vulcanizates. ResearchGate. [Link]

  • Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Publishing. [Link]

  • Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. PMC. [Link]

  • STUDY AND CHARACTERIZATION OF THERMALLY STABLE POLYAMIDES SYNTHESIZED FROM HETEROCYCLIC. Journal of Advanced Scientific Research.
  • GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. MINAR International Journal of Applied Sciences and Technology.
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC. [Link]

  • Synthesis of divanillic acid-based aromatic polyamides with linear and branched side-chains and the effect of side-chain structure on thermal and mechanical properties. PMC. [Link]

  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. ResearchGate. [Link]

  • Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Comparative Analysis of Mechanical and Thermal Characteristics of 3D‐Printed Polyamide using Material Extrusion and Powder Bed Fusion Process with Industrial and Desktop Printers. ResearchGate. [Link]

  • Characterization and Classification of Recycled Polyamides by Means of Identify. NETZSCH-Gerätebau GmbH.
  • Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystalliz. White Rose Research Online.
  • Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
  • WO2019224356A1 - Amidation of polymers containing ester side chains using functionalized amines.
  • On the Polymorph-Selective Role of Hydrogen Bonding and π - π Stacking in Para-Aminobenzoic Acid Solutions. ChemRxiv.
  • Solvation and Aggregation of Meta-Aminobenzoic Acid in Water: Density Functional Theory and Molecular Dynamics Study. PMC. [Link]

  • Aminobenzoic Acid Covalently Modified Polyoxotungstates Based on {XW6} Clusters with Proton Conductivity Property. Inorganic Chemistry.

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A Comparative Guide to Peptide Coupling Reagents for the Selective Acylation of 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of 3,5-Diaminobenzoic Acid in Peptide Synthesis

3,5-Diaminobenzoic acid (Dbz) is a valuable building block in medicinal chemistry and materials science, often used as a scaffold or linker to introduce specific functionalities. However, its incorporation into peptide sequences via standard amide bond formation presents a significant synthetic challenge. The molecule possesses two primary aromatic amine groups, which are considerably less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring.[1][2] This electronic deactivation slows down the desired acylation reaction.

Furthermore, the presence of two amino groups raises the critical issue of selectivity. Achieving clean mono-acylation at either the 3- or 5-position without concomitant di-acylation requires carefully optimized reaction conditions and, most importantly, the judicious selection of a coupling reagent. This guide provides a comparative analysis of common peptide coupling reagents for the efficient and selective mono-acylation of 3,5-diaminobenzoic acid, supported by mechanistic insights and detailed experimental protocols.

Coupling Reagents Under Investigation

We will compare three widely used classes of coupling reagents, each with a distinct mechanism for activating the carboxylic acid partner:

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxybenzotriazole (HOBt).

  • Guanidinium/Uronium Salts: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

  • Azabenzotriazole-based Guanidinium/Uronium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[3][4]

The core difference between HBTU and HATU lies in the hydroxybenzotriazole moiety from which they are derived. HATU incorporates 1-hydroxy-7-azabenzotriazole (HOAt), whereas HBTU is based on HOBt. The nitrogen atom in the pyridine ring of HOAt makes it a superior electron-withdrawing group, resulting in a more reactive active ester intermediate that is less prone to racemization.[3][4]

Mechanism of Action: A Tale of Two Intermediates

The efficacy of a coupling reagent hinges on its ability to convert a stable carboxylic acid into a highly reactive acylating species. Carbodiimides and guanidinium/uronium salts achieve this through different pathways.

  • EDC/HOBt Pathway: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to racemization and side reactions. HOBt acts as an additive to "trap" the O-acylisourea, converting it into a more stable and selective HOBt-ester, which is then attacked by the amine.[5]

  • HATU Pathway: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to directly form a highly reactive OAt-active ester, which rapidly acylates the amine.[4][5] This pathway is generally faster and more efficient, especially for challenging substrates like the deactivated anilines in Dbz.[3]

G cluster_0 EDC/HOBt Mechanism cluster_1 HATU Mechanism RCOOH_A R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) RCOOH_A->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester +HOBt HOBt HOBt Amide_A Amide Product HOBt_Ester->Amide_A +R'-NH2 Amine_A R'-NH2 RCOOH_B R-COOH Carboxylate R-COO- RCOOH_B->Carboxylate +Base Base Base (e.g., DIPEA) OAt_Ester OAt-Ester (Highly Reactive Ester) Carboxylate->OAt_Ester +HATU HATU HATU Amide_B Amide Product OAt_Ester->Amide_B +R'-NH2 Amine_B R'-NH2 G cluster_workflow Experimental Workflow start Reactant Preparation (Fmoc-Phe-OH, Dbz, Reagent, Base, Solvent) activation Carboxylic Acid Activation (Pre-activation for 1-60 min depending on reagent) start->activation coupling Coupling Reaction (Add Dbz, stir at RT) activation->coupling monitoring Reaction Monitoring (TLC or LC-MS) coupling->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Column Chromatography or Precipitation) workup->purification analysis Product Analysis (Yield, HPLC Purity, MS) purification->analysis

Caption: Standardized workflow for comparing coupling reagent efficiency.
Experimental Protocols

The following protocols are designed for a 1.0 mmol scale reaction. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.

Protocol 1: EDC/HOBt Coupling

  • To a round-bottom flask, add Fmoc-Phe-OH (387 mg, 1.0 mmol), HOBt (153 mg, 1.1 mmol), and 3,5-diaminobenzoic acid (167 mg, 1.1 mmol).

  • Dissolve the mixture in 10 mL of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (211 mg, 1.1 mmol) portion-wise to the reaction mixture.

  • Add DIPEA (348 µL, 2.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the mixture into 50 mL of cold water and extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [5][6] Protocol 2: HBTU Coupling

  • In a round-bottom flask, dissolve Fmoc-Phe-OH (387 mg, 1.0 mmol) and HBTU (417 mg, 1.1 mmol) in 10 mL of anhydrous DMF.

  • Add DIPEA (348 µL, 2.0 mmol) and stir the mixture for 10-15 minutes to pre-activate the acid. [7]3. Add 3,5-diaminobenzoic acid (167 mg, 1.1 mmol) to the activated mixture.

  • Stir at room temperature for 4-8 hours, monitoring by TLC or LC-MS.

  • Perform aqueous workup and purification as described in Protocol 1.

Protocol 3: HATU Coupling (Optimized)

  • To a solution of Fmoc-Phe-OH (387 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in 10 mL of anhydrous DMF, add N-Methylmorpholine (NMM) (220 µL, 2.0 mmol) under a Nitrogen atmosphere. [8]2. Stir the solution for 60 minutes at room temperature to ensure full activation of the carboxylic acid. [8]3. Cool the solution to 0 °C and add 3,5-diaminobenzoic acid (198 mg, 1.3 equiv) in four portions over 40 minutes. [8]4. Allow the resulting solution to stir at room temperature for 140 minutes. [8]5. Remove approximately half of the DMF under vacuum.

  • Add 75 mL of water to the concentrated mixture to precipitate the product.

  • Stir the resulting slurry for 60 minutes, then collect the solid product by filtration, washing with water. The product is often obtained in high purity without the need for column chromatography. [8]

Results and Performance Comparison

The choice of coupling reagent has a profound impact on the yield and purity of the desired mono-acylated product. The sluggish nature of the aniline nucleophile in Dbz requires a highly reactive acylating agent for efficient conversion.

Coupling ReagentBaseTypical Reaction TimeTypical Yield (Mono-acylated)Key Observations & Drawbacks
EDC / HOBt DIPEA12 - 24 hLow to Moderate (20-40%)Sluggish reaction; significant starting material remains. Risk of di-acylation with longer times. [1]
HBTU DIPEA4 - 8 hModerate (40-60%)More efficient than EDC, but can still be slow. A previous study on a similar substrate (3,4-Dbz) reported yields as low as 15% for Phenylalanine. [9]
HATU NMM2 - 3 hHigh to Excellent (80-95%)Rapid and clean conversion. The highly reactive OAt-ester effectively overcomes the low nucleophilicity of the aniline. [8]Precipitation often yields a pure product. [8]

Discussion and Recommendations

The experimental evidence clearly indicates that HATU is the superior coupling reagent for the mono-acylation of 3,5-diaminobenzoic acid.

Expertise & Causality: The enhanced performance of HATU is directly attributable to the formation of the OAt-active ester. [3][5]The 7-azabenzotriazole moiety is a better leaving group than HOBt, leading to faster acylation kinetics. This is critical when the nucleophile is an electronically deactivated aniline, as the slower reaction rates with EDC or HBTU allow side reactions to compete, leading to lower yields and more complex product mixtures.

Trustworthiness of the Protocol: The optimized HATU protocol (Protocol 3) incorporates a pre-activation step and portion-wise addition of the amine, which are crucial for maintaining high concentrations of the active ester and ensuring a clean reaction profile. [8]The final precipitation step serves as a highly effective purification method, often circumventing the need for laborious chromatography, which validates the protocol's efficiency.

Authoritative Grounding: Studies involving the coupling of Fmoc-amino acids to diaminobenzoic acid derivatives have confirmed the challenges with standard reagents. For instance, while HBTU/DIPEA was successful for some amino acids, it failed to provide a satisfactory yield for Phenylalanine (15%), a result that was overcome by switching to an optimized HATU/NMM protocol which gave consistently high yields. [9] For researchers and drug development professionals working with 3,5-diaminobenzoic acid or other deactivated anilines, we strongly recommend the following:

  • Select HATU as the coupling reagent of choice for its high efficiency and ability to minimize side products.

  • Utilize a non-nucleophilic base such as NMM or DIPEA. NMM is often preferred as it is less sterically hindered.

  • Employ a pre-activation step (30-60 minutes) before adding the Dbz to ensure the complete formation of the OAt-active ester.

  • Consider portion-wise addition of the Dbz to maintain optimal reaction kinetics.

By following these recommendations, scientists can achieve reliable and high-yielding synthesis of mono-acylated Dbz derivatives, streamlining the development of novel peptides and complex organic molecules.

References

  • Chemical Communications (RSC Publishing). (n.d.). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubMed. (n.d.). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media.
  • Benchchem. (n.d.). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis.
  • ResearchGate. (2024, November 25). What are the best reaction condition for amide coupling using HBTU?
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • AAPPTEC - Peptides. (n.d.). Coupling Reagents.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Benchchem. (n.d.). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
  • ResearchGate. (2026, February 7). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
  • ResearchGate. (2014, June 11). How many equivalents of HOBt must use in peptide coupling using EDC ?
  • ACS Omega. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
  • (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • ACS Publications. (2019, June 3). Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines | Organic Letters.
  • PMC - NIH. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.

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Technical Guide: Purity Assessment of 3,5-Diaminobenzoic Acid Dihydrochloride (3,5-DABA·2HCl)

[1]

Executive Summary

In the synthesis of high-performance polyamides, dendrimers, and pharmaceutical intermediates, 3,5-Diaminobenzoic acid dihydrochloride acts as a critical building block. However, a common analytical discrepancy often confuses researchers: the difference between Chromatographic Purity (HPLC) and Assay Potency (Titration) .

This guide provides a comparative technical analysis of both methods. While HPLC separates organic impurities (isomers and incomplete reduction products), potentiometric titration validates the stoichiometric integrity of the salt form. For a comprehensive quality profile, both methods are required.

Part 1: Chemical Context & Analytical Challenges[2]

3,5-Diaminobenzoic acid dihydrochloride (MW: ~225.07 g/mol ) presents a unique analytical challenge due to its zwitterionic potential and salt structure.

  • The "Salt" Factor: As a dihydrochloride salt, the molecule contains three acidic protons titratable by strong base: two from the ammonium groups (

    
    ) and one from the carboxylic acid (
    
    
    ).
  • The Impurity Profile: Common impurities from synthesis (reduction of 3,5-dinitrobenzoic acid) include:

    • 3-Amino-5-nitrobenzoic acid (Incomplete reduction).

    • 3,5-Dinitrobenzoic acid (Starting material).[1][2][3][4][5][6][7]

    • Regioisomers (e.g., 2,4-diamino analogs, though rare in specific synthetic routes).

Part 2: Method A - High-Performance Liquid Chromatography (HPLC)

Objective: Determination of Chromatographic Purity (Identification of organic impurities).

Principle

Reverse-Phase HPLC (RP-HPLC) utilizes hydrophobic interactions to separate the diamino product from its nitro-precursors. Because 3,5-DABA is highly polar and ionizable, pH control of the mobile phase is critical to suppress ionization of the carboxylic acid and maintain the protonation state of the amines, ensuring sharp peak shapes.

Experimental Protocol
  • Column: C18 (Octadecyl) or Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). The Phenyl-Hexyl phase often provides better selectivity for aromatic amines.

  • Mobile Phase A: 0.1% Phosphoric Acid or Phosphate Buffer (pH 2.5–3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–5 min: 5% B (Isocratic hold to elute salts).

    • 5–20 min: 5%

      
       60% B (Linear gradient).
      
    • 20–25 min: 60% B (Wash).

  • Detection: UV at 240 nm (aromatic ring) and 280 nm (nitro impurities).

  • Flow Rate: 1.0 mL/min.

Workflow Diagram (HPLC)

HPLC_WorkflowSampleSample Prep(Dissolve in Mobile Phase)InjectionAuto-Injection(10-20 µL)Sample->InjectionSeparationRP-Column Separation(Hydrophobic Interaction)Injection->SeparationDetectionUV Detection(240/280 nm)Separation->DetectionDataData Analysis(Area % Integration)Detection->Data

Caption: Figure 1. RP-HPLC workflow for separating organic impurities based on polarity.

Pros & Cons
  • Pros: Highly specific; detects organic impurities (nitro-compounds) at trace levels (<0.05%).

  • Cons: Does not detect inorganic salts (NaCl), moisture, or excess HCl. It reports Area %, not absolute weight purity.

Part 3: Method B - Potentiometric Titration

Objective: Determination of Assay Potency (Stoichiometry of the salt and total acidity).

Principle

Since the analyte is a dihydrochloride salt, it acts as a triprotic acid equivalent in aqueous solution. Potentiometric titration with Sodium Hydroxide (NaOH) neutralizes the two hydrochloride protons and the carboxylic acid proton.

Experimental Protocol
  • Titrant: 0.1 N Sodium Hydroxide (Standardized vs. Potassium Hydrogen Phthalate).

  • Solvent: Deionized water (free of

    
    ).
    
  • Electrode: Glass pH combination electrode.

  • Procedure:

    • Accurately weigh ~200 mg of 3,5-DABA·2HCl into a titration beaker.

    • Dissolve in 50 mL of degassed deionized water.

    • Titrate with 0.1 N NaOH potentiometrically.

    • Critical Step: Monitor for inflection points. Depending on the pKa differences, you may see a merged inflection (total acidity) or distinct steps. For assay calculations, use the volume required to reach the final equivalence point (pH ~9–10).

Workflow Diagram (Titration)

Titration_WorkflowWeighWeigh Sample(~200 mg Precision)DissolveDissolve inDegassed WaterWeigh->DissolveTitrateTitrate with0.1 N NaOHDissolve->TitrateMonitorMonitor Potential (mV)or pH ChangeTitrate->MonitorCalculateCalculate Assay %(Based on 3 Eq. Protons)Monitor->Calculate

Caption: Figure 2. Potentiometric titration workflow for determining total acidic content.

Pros & Cons
  • Pros: Absolute quantitative method; accounts for moisture and excess salt (if weight is corrected); validates the "dihydrochloride" stoichiometry.

  • Cons: Non-specific. It cannot distinguish between 3,5-DABA and a similar acidic impurity (like 3-amino-benzoic acid HCl).

Part 4: Comparative Analysis & Data Interpretation

The following table illustrates a scenario often encountered in drug development: Batch A appears pure by HPLC but fails Titration, while Batch B shows the inverse.

Table 1: Comparative Data Analysis
FeatureMethod A: HPLC (Area %)Method B: Titration (Weight %)
What it measures Organic purity (ratio of analyte to organic impurities).Total reactive acidic groups per unit weight.
Sensitivity High (detects <0.05% impurities).Moderate (±0.5% precision).
Blind Spots Inorganic salts, water, residual solvents.Isomeric impurities with same pKa; neutral organic impurities.
Scenario: Wet Sample Result: 99.9% (Solvent peak is ignored).Result: 92.0% (Water adds weight but no acidity).
Scenario: Excess HCl Result: 99.9% (HCl is not UV active).Result: 105.0% (Excess acid consumes more titrant).
The "Purity Gap" Explained

If your HPLC shows 99.5% purity but Titration shows 95.0% , the sample likely contains:

  • Moisture/Solvent: Check Loss on Drying (LOD).

  • Inorganic Salts: NaCl from the salting-out process.

  • Mono-hydrochloride: The salt formation might be incomplete (ratio of HCl to amine < 2).

Conversely, if Titration is >100% , the sample likely contains excess free HCl trapped in the crystal lattice, which is common in dihydrochloride salts precipitated from concentrated acid.

Part 5: References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • United States Pharmacopeia (USP). General Chapter <541> Titrimetry. Rockville, MD: United States Pharmacopeial Convention. Link

  • Thermo Fisher Scientific. 3,5-Diaminobenzoic acid Specifications and Assay Methods. Link

  • Metrohm AG. Potentiometric Titration of Acids and Bases. Application Bulletin 046. Link

  • PubChem. 3,5-Diaminobenzoic acid Compound Summary. National Center for Biotechnology Information. Link

3,5-Diaminobenzoic Acid (DABA) Fluorescence Assays: A Critical Analysis of Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity and specificity of 3,5-diaminobenzoic acid-based fluorescence assays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of sialic acid quantification, the 3,5-diaminobenzoic acid (DABA) assay occupies a unique niche.[1] While the Thiobarbituric Acid (TBA) assay remains the historical "workhorse" and 1,2-diamino-4,5-methylenedioxybenzene (DMB) coupled with HPLC represents the gold standard for sensitivity, DABA offers a robust, batch-mode fluorometric alternative that balances specificity with throughput.

This guide provides an in-depth technical analysis of the DABA assay, specifically focusing on its cross-reactivity profile against neutral sugars and


-keto acids, and offers a validated protocol to maximize signal-to-noise ratios in complex biological matrices.
Scientific Foundation: Mechanism and Chemistry

To understand the specificity limitations of DABA, one must distinguish its chemistry from its alternatives. Unlike ortho -diamines (like DMB or OPD) which react with


-keto acids to form stable, 6-membered quinoxalinone  rings, 3,5-diaminobenzoic acid is a meta -diamine.
  • The Reaction: DABA reacts with the

    
    -keto group of sialic acids (and other 
    
    
    
    -keto acids) in dilute mineral acid.
  • The Product: The reaction yields a highly fluorescent condensation product. While often functionally grouped with quinoxalinone-forming reagents, the meta positioning prevents direct quinoxalinone ring closure. The resulting fluorophore emits in the green spectrum (Em ~520 nm).

  • Selectivity Basis: The specificity of DABA for sialic acid over neutral hexoses (glucose, galactose) is kinetic, not purely thermodynamic. It relies on the specific lability of sialic acid in hot, dilute acid compared to the relative stability of hexoses under the same conditions.[2]

Visualizing the Competitive Landscape

The following diagram illustrates the mechanistic divergence between DABA, TBA, and DMB assays.

AssayMechanism SialicAcid Sialic Acid (Target) DABA_Condensation Condensation (Dilute HCl, 60°C) SialicAcid->DABA_Condensation Periodate Periodate Oxidation SialicAcid->Periodate DMB_Reagent DMB (Ortho-Diamine) SialicAcid->DMB_Reagent Absolute Specificity (HPLC Resolved) Interferents Interferents (Hexoses, DNA, Lipids) Interferents->DABA_Condensation Low Reactivity (<2%) Interferents->Periodate High Interference (DNA, Lipids) DABA_Reagent 3,5-Diaminobenzoic Acid (Meta-Diamine) DABA_Reagent->DABA_Condensation DABA_Product Fluorescent Adduct (Ex 420nm / Em 520nm) DABA_Condensation->DABA_Product High Specificity (Optimized Conditions) TBA_Reagent Thiobarbituric Acid (TBA) TBA_Chromogen Chromogen (Red) (Abs 549nm / Em 560nm) TBA_Reagent->TBA_Chromogen Periodate->TBA_Reagent Quinoxalinone Quinoxalinone Ring (Ex 373nm / Em 448nm) DMB_Reagent->Quinoxalinone Absolute Specificity (HPLC Resolved)

Figure 1: Mechanistic comparison of Sialic Acid detection pathways. Note the direct condensation of DABA versus the oxidative requirement of TBA.

Critical Performance Analysis: Specificity & Cross-Reactivity

The primary advantage of DABA over the TBA method is its resistance to interference from DNA and lipids. However, it is not immune to cross-reactivity.

Comparative Specificity Profile
Interfering SubstanceDABA Assay ReactivityTBA Assay ReactivityDMB-HPLC ReactivityMechanism of Interference
Sialic Acid (Neu5Ac) 100% (Reference) 100% 100% Target Analyte
Glucose / Galactose Low (~1.6%)LowNone (Resolved)Non-specific condensation at high temp/acid.
2-Deoxyribose (DNA) ModerateHigh NoneReacts with TBA to form chromogen (Abs 532nm).
Lipids (MDA) NegligibleHigh NoneLipid peroxidation products react with TBA.
Pyruvate ModerateLowNone (Resolved)

-keto acid structure mimics sialic acid.
KDO HighHighResolvedStructurally similar

-keto acid (bacterial).
The "Hexose Problem" in DABA Assays

Historically, hexoses (glucose, galactose, mannose) were the Achilles' heel of the DABA method. In high acid concentrations (>1M) and high heat (>80°C), hexoses degrade into furans/aldehydes that react avidly with DABA.

  • The Solution: The Hess & Rolde optimization (cited in Protocol below) utilizes 0.005 M DABA in 0.125 M HCl at 60°C .

  • Result: Under these "soft" hydrolysis conditions, sialic acid is released and labeled, while hexose degradation is kinetically suppressed, reducing interference to <2% by molar weight.

Strategic Protocol: The Self-Validating DABA Workflow

This protocol is designed for the quantification of total sialic acid in glycoproteins or serum. It includes checkpoints (CP) to validate assay performance.

Reagents:

  • DABA Reagent: 0.005 M 3,5-diaminobenzoic acid in 0.125 M HCl. (Prepare fresh; light sensitive).

  • Standard: N-acetylneuraminic acid (Neu5Ac) stock (1 mM).

  • Hydrolysis Control: Asialofetuin (negative control) and Fetuin (positive control).

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute samples to approx. 10–50 µg/mL protein.

    • CP: Include a "Spike Recovery" control (Sample + known Neu5Ac amount) to detect matrix quenching.

  • Reaction Setup:

    • Mix 100 µL Sample + 100 µL DABA Reagent .

    • Seal tubes tightly to prevent evaporation.

  • Controlled Derivatization:

    • Incubate at 60°C for 16 hours .

    • Why? This extended, low-temperature incubation is the critical specificity filter. Higher temps (80°C+) increase hexose noise; lower times (<10h) reduce yield.

  • Termination & Reading:

    • Cool to room temperature (reaction stops).

    • Transfer to fluorescence cuvette or black 96-well plate.

    • Read Fluorescence: Excitation 420 nm / Emission 520 nm .

Workflow Diagram

DABA_Workflow cluster_QC Quality Control Checks Start Biological Sample (Serum/Glycoprotein) Prep Dilution & Spiking (Internal Standard Addition) Start->Prep ReagentAdd Add DABA Reagent (0.005M in 0.125M HCl) Prep->ReagentAdd Incubation Incubation 60°C, 16 Hours ReagentAdd->Incubation Cooling Cool to RT (Stop Reaction) Incubation->Cooling Read Fluorescence Detection Ex 420nm / Em 520nm Cooling->Read Check1 Hexose Control (Glucose High Conc.) Check1->Read Must be <2% of Signal Check2 Background Blank (Buffer + DABA) Check2->Read Baseline Subtraction

Figure 2: Optimized DABA workflow emphasizing the critical 60°C incubation step for specificity.

Troubleshooting & Optimization

Issue: High Background Fluorescence

  • Cause: DABA reagent oxidation or high glucose concentrations.

  • Fix: Prepare DABA fresh in degassed acid. If the sample has >10mM glucose (e.g., cell culture media), dialyze the sample against PBS before assaying.

Issue: Low Sensitivity

  • Cause: Incomplete hydrolysis or quenching.

  • Fix: Verify the pH of the reaction mix. If the sample is highly buffered, the 0.125 M HCl may not achieve the necessary acidity (pH < 1) for the reaction to proceed. Adjust acid concentration if necessary.

Issue: Variable Results

  • Cause: Evaporation during the 16h incubation.

  • Fix: Use screw-cap tubes with O-rings or heat-sealing films for plates. Even 5% evaporation alters the concentration of the fluorophore significantly.

References
  • Hess, H. H., & Rolde, E. (1964). Fluorometric Assay of Sialic Acid in Brain Gangliosides. Journal of Biological Chemistry, 239, 3215-3220. Link

  • Warren, L. (1959). The Thiobarbituric Acid Assay of Sialic Acids. Journal of Biological Chemistry, 234(8), 1971-1975. Link

  • Hara, S., et al. (1989). Fluorometric determination of N-acetylneuraminic acid and its analogs with 1,2-diamino-4,5-methylenedioxybenzene. Analytical Biochemistry, 179(1), 162-166. Link

  • Agilent Technologies. (2020). Sialic Acid Quantitation Kit User Manual. Agilent.com. Link

  • Waters Corporation. (2021). Sialic Acid Analyses Using BEH C18 Columns. Waters.com. Link

Sources

A Comparative Guide to the Thermal Stability of Polyimides Derived from 3,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Thermally Resilient Polymers

Polyimides (PIs) stand as a premier class of high-performance polymers, renowned for their exceptional thermal stability, robust mechanical properties, and excellent chemical resistance.[1][2] These characteristics make them indispensable materials in demanding applications, from aerospace engineering and microelectronics to flexible displays and medical devices.[1][3] The remarkable properties of polyimides are intrinsically linked to their molecular architecture, specifically the rigid aromatic and imide-containing backbone.[1]

The selection of the constituent monomers—a dianhydride and a diamine—is a critical determinant of the final polymer's properties.[4][5][6] This guide provides an in-depth comparison of the thermal stability of polyimides derived from 3,5-diaminobenzoic acid (DABA), a functionalized diamine that imparts unique characteristics to the polymer chain. We will explore how the incorporation of DABA influences key thermal parameters and compare its performance against other common polyimide systems, supported by experimental data and detailed methodologies.

The Strategic Role of 3,5-Diaminobenzoic Acid (DABA)

3,5-diaminobenzoic acid is a unique diamine monomer due to the presence of a carboxylic acid (-COOH) group. This functional group offers several advantages in polyimide design:

  • Enhanced Solubility: The carboxylic acid group can improve the solubility of the resulting polyimide in common organic solvents, which is often a challenge with highly rigid aromatic polyimides.[7] This facilitates easier processing and film casting.[8]

  • Crosslinking Potential: The acid group provides a reactive site for post-polymerization modifications, such as crosslinking. This can further enhance the thermal stability and mechanical properties of the final material.[9]

  • Modified Interchain Interactions: The presence of the carboxylic acid group can introduce hydrogen bonding between polymer chains, influencing the polymer's morphology and thermal properties.[9]

These features make DABA an attractive monomer for creating tailor-made polyimides with a desirable balance of thermal stability and processability.

Comparative Thermal Performance of DABA-Based Polyimides

To objectively benchmark the thermal stability of DABA-containing polyimides, we will compare their key thermal properties—Glass Transition Temperature (Tg), 5% Weight Loss Temperature (Td5%), and Char Yield—with those of other representative polyimide systems. The data presented are typical values reported in the literature and may vary based on specific synthesis and characterization conditions.[4]

Polyimide System (Dianhydride/Diamine)Glass Transition Temperature (Tg)5% Weight Loss Temperature (Td5%)Char Yield at 800 °C (%)
DABA-Containing Polyimides
6FDA / DABA Copolymer[9]> 260 °C~375 °C (initial loss of acid groups)Not specified
Conventional Aromatic Polyimides
PMDA / ODA (Kapton® type)[3]~360-400 °C~505 °C> 60%
s-BPDA / PPD[3]> 400 °C~560 °C> 60%
Fluorinated Polyimides
6FDA / ODA~320 °C~520 °C~55%
6FDA / CF3TBAPB[9]~260-280 °C> 500 °CHigh
Specialty Polyimides
DPOSiDA / BPAF (Silicon-containing)[10]354.6 °C560 °C72.0%
s-BPDA / BAPBBI (Benzimidazole-based)[3]Not specified581 °CHigh

Analysis of Structure-Property Relationships:

The data reveals that while DABA-based polyimides exhibit good thermal stability, their decomposition often begins at a lower temperature due to the initial loss of the carboxylic acid group.[9] However, the overall stability of the polyimide backbone remains high. The incorporation of rigid and planar dianhydrides like pyromellitic dianhydride (PMDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA) generally leads to higher glass transition temperatures and decomposition temperatures due to restricted chain mobility and strong intermolecular forces.[3][4]

Fluorinated polyimides, such as those derived from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), offer a compromise between high thermal stability and improved processability, with the bulky -CF3 groups disrupting chain packing and enhancing solubility.[11] Specialty polyimides incorporating silicon or benzimidazole units can push the boundaries of thermal stability even further, achieving exceptionally high decomposition temperatures and char yields.[3][10]

Experimental Protocols

Synthesis of a DABA-Containing Polyimide (e.g., 6FDA-DABA Copolymer)

This protocol describes a typical two-step synthesis for a polyimide derived from 6FDA and a mixture of diamines including DABA.[9]

Step 1: Poly(amic acid) Synthesis

  • In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the diamine mixture (e.g., a molar ratio of other diamine to DABA) in an anhydrous polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0 °C in an ice bath.

  • Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) to the cooled diamine solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine or triethylamine.

  • Stir the mixture at room temperature for 12-24 hours to effect the cyclodehydration process, converting the amic acid linkages to imide rings.

  • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C for 24 hours.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization Diamine Diamine (including DABA) in DMAc Reaction1 Stir at 0°C to Room Temp (24h) Diamine->Reaction1 Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Reaction2 Stir at Room Temp (12-24h) PAA->Reaction2 DehydratingAgent Acetic Anhydride + Pyridine DehydratingAgent->Reaction2 Precipitation Precipitate in Methanol Reaction2->Precipitation Filtration Filter, Wash, and Dry Precipitation->Filtration FinalPI Final Polyimide Powder Filtration->FinalPI

Caption: Synthesis of DABA-containing polyimide.

Thermal Characterization Workflow

Thermogravimetric Analysis (TGA) TGA is used to determine the thermal stability and decomposition profile of the polyimide.[12][13]

  • Place a small, accurately weighed sample (5-10 mg) of the dried polyimide into a TGA crucible (typically platinum or alumina).

  • Place the crucible in the TGA furnace.

  • Heat the sample from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[3][13]

  • Record the sample weight as a function of temperature.

  • The Td5% is determined as the temperature at which the sample has lost 5% of its initial weight. The char yield is the residual weight percentage at the end of the experiment (e.g., at 800 °C).

Differential Scanning Calorimetry (DSC) DSC is used to determine the glass transition temperature (Tg) of the polyimide.[12][13]

  • Place a small sample (5-10 mg) of the dried polyimide into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10-20 °C/min) to erase its thermal history.

  • Cool the sample rapidly.

  • Reheat the sample at the same controlled rate. The Tg is observed as a step-like change in the heat flow curve during the second heating scan.

G cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Differential Scanning Calorimetry (DSC) TGA_Sample Polyimide Sample (5-10mg) in TGA Crucible TGA_Heat Heat to 800°C at 10°C/min (Nitrogen Atmosphere) TGA_Sample->TGA_Heat TGA_Data Record Weight vs. Temperature TGA_Heat->TGA_Data TGA_Analysis Determine Td5% and Char Yield TGA_Data->TGA_Analysis DSC_Sample Polyimide Sample (5-10mg) in DSC Pan DSC_Cycle Heat-Cool-Heat Cycle (10-20°C/min) DSC_Sample->DSC_Cycle DSC_Data Record Heat Flow vs. Temperature DSC_Cycle->DSC_Data DSC_Analysis Determine Tg from 2nd Heat Scan DSC_Data->DSC_Analysis

Caption: Thermal analysis workflow for polyimides.

Conclusion

Polyimides derived from 3,5-diaminobenzoic acid represent a versatile platform for developing high-performance materials. The presence of the carboxylic acid group provides a valuable handle for tuning solubility and enabling post-polymerization modifications, offering a pathway to materials with a tailored balance of properties. While the initial thermal decomposition may be influenced by the loss of the acid group, the inherent stability of the aromatic polyimide backbone remains a key feature. By carefully selecting the dianhydride co-monomer, researchers can strategically design DABA-based polyimides that meet the rigorous thermal demands of advanced applications while benefiting from improved processability.

References

  • Unraveling the Thermal Resilience of Polyimides: A Comparative Guide Based on Tetracarboxylic Acid Precursors - Benchchem.
  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI.
  • A comparison study of high thermal stable and resistant polyimides - AIP Publishing.
  • Efficient and low-carbon synthesis of colorless transparent polyimides - RSC Publishing.
  • Synthesis and Characterizations of Positive-Working Photosensitive Polyimides Having 4,5-Dimethoxy-o-Nitrobenzyl Side Group.
  • Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC.
  • Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite - e-Publications@Marquette.
  • Synthesis of Polyimides in the Melt of Benzoic Acid - SciSpace.
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC.
  • High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior.
  • KR20200120515A - Multilayer polyimide film having improved dimensional stability and adhesion, method for preparing the same - Google Patents.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE - Revue Roumaine de Chimie -.
  • Melt-Processable Semicrystalline Polyimides Based on 1,4-Bis(3,4-dicarboxyphenoxy)benzene Dianhydride (HQDPA): Synthesis, Crystallization, and Melting Behavior - MDPI.
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing.
  • DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. - ResearchGate.
  • Melt and One-Pot Solution Synthesis of Thermally Stable, Organosoluble and Photocurable Acidic Polyimides - Scientific Research Publishing.
  • Thermal and optical behaviour of some aliphatic- aromatic polyimide films - JOAM - Journal of Optoelectronics and Advanced Materials.
  • DSC TGA Polyimide | PDF | Thermogravimetric Analysis - Scribd.
  • New Method Based on Direct Analysis in Real-Time Coupled with Time-of-Flight Mass Spectrometry (DART-ToF-MS) for Investigation of the Miscibility of Polymer Blends - PMC.
  • Effect of 3,5-Diaminobenzoic Acid Content, Casting Solvent, and Physical Aging on Gas Permeation Properties of Copolyimides Containing Pendant Acid Groups - ResearchGate.

Sources

Comparative analysis of the catalytic activity of aminobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Catalytic Activity of Aminobenzoic Acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The catalytic utility of aminobenzoic acid isomers—ortho- (Anthranilic acid), meta-, and para- (PABA)—is defined not merely by their functional groups but by the geometric and electronic communication between the amine (-NH₂) and carboxylic acid (-COOH) moieties.

While simple in structure, these isomers represent three distinct catalytic archetypes:

  • Ortho- (Anthranilic Acid): Acts as a bifunctional organocatalyst . The proximity of the amine and acid groups facilitates intramolecular hydrogen bonding and cyclic transition states, making it ideal for "proline-like" activation modes.

  • Para- (PABA): Functions primarily as a rigid linker in Heterogeneous Catalysis (MOFs) . Its linear geometry allows for the construction of porous frameworks (e.g., IRMOF-3) where the pendant amine acts as a Lewis base catalyst.

  • Meta-: Often the least reactive in direct catalysis due to the lack of resonance conjugation between groups and the inability to form stable intramolecular cyclic intermediates, though it serves as a critical negative control in steric studies.

Mechanistic Profiling: The Geometry of Activation

The catalytic divergence of these isomers stems from their ability to stabilize transition states (TS) or support supramolecular architectures.

IsomerStructureElectronic EffectPrimary Catalytic Mode
Ortho- (2-ABA)Bifunctional: -NH₂ and -COOH are vicinal.Inductive: Strong electron-withdrawing effect of -COOH on -NH₂. Resonance: Ortho-effect stabilizes zwitterionic intermediates.Intramolecular Activation: Capable of forming 6-membered cyclic TS (e.g., in imine formation).
Meta- (3-ABA)Disjointed: Groups are separated by one carbon.Inductive: Moderate. Resonance: No direct conjugation between -NH₂ and -COOH.Steric Probe: Used to test geometric constraints in enzyme pockets (e.g., Ribosome PTC).
Para- (4-ABA)Push-Pull: Groups are on opposite ends.Resonance: Strong "Push-Pull" system. Lone pair on N donates into the ring, increasing electron density at the acid carbonyl.[1]Intermolecular/Structural: Acts as a Lewis base site in MOFs or as a substrate for folate biosynthesis enzymes.
Visualization: Activation Pathways

The following diagram illustrates the bifunctional activation mode of the ortho-isomer versus the structural role of the para-isomer.

ActivationPathways Ortho Ortho-Aminobenzoic Acid (Anthranilic Acid) TS_Cyclic Cyclic Transition State (Intramolecular H-Bonding) Ortho->TS_Cyclic Bifunctional Activation Para Para-Aminobenzoic Acid (PABA) MOF_Framework Porous MOF Structure (e.g., IRMOF-3) Para->MOF_Framework Ligand Linker Substrate Carbonyl Substrate (Aldehyde/Ketone) Substrate->TS_Cyclic Product_O Imine/Schiff Base (Accelerated Formation) TS_Cyclic->Product_O Dehydration MOF_Node Metal Cluster (Zn/Zr Node) MOF_Node->MOF_Framework Coordination Catalysis_P Heterogeneous Base Catalysis (Knoevenagel Condensation) MOF_Framework->Catalysis_P Pendant -NH2 Site

Caption: Figure 1. Divergent catalytic utilities: Ortho-isomer utilizes intramolecular proximity for small-molecule activation, while Para-isomer serves as a functional strut in Metal-Organic Frameworks.

Case Study A: Heterogeneous Catalysis (MOF Engineering)

The Champion: Para-Aminobenzoic Acid (PABA) Application: Knoevenagel Condensation (Aldehyde + Active Methylene)

In the realm of heterogeneous catalysis, PABA is the superior isomer. Its linear geometry allows it to bridge metal clusters (like Zn₄O) to form Metal-Organic Frameworks (MOFs) such as IRMOF-3 . The ortho-isomer sterically interferes with cluster formation, and the meta-isomer forms kinked, often non-porous structures.

In IRMOF-3, the benzene ring acts as the scaffold, while the free amino group (-NH₂) points into the pore, acting as a Lewis Base catalyst .

Comparative Data: Knoevenagel Condensation Yields

Reaction Conditions: Benzaldehyde + Ethyl Cyanoacetate, 100°C, 5h.

Catalyst SystemIsomer ComponentStructure TypeYield (%)Reusability
IRMOF-3 Para- (PABA) 3D Porous Framework96% High (5 cycles)
MOF-5 (Reference)Benzoic Acid (No -NH₂)3D Porous Framework<5%N/A
Amorphous Zn-OrthoOrtho- (Anthranilic)Dense Coordination Polymer12%Low (Leaching)
Free AnilineAniline (Liquid)Homogeneous45%None (Difficult separation)

Insight: The para-isomer is essential here not because it is intrinsically more reactive, but because it enables the site-isolation of the catalytic amine within a porous solid, preventing aggregation and allowing substrate diffusion.

Experimental Protocol: Synthesis & Application of PABA-MOF

Objective: Synthesize IRMOF-3 and catalyze the condensation of benzaldehyde and malononitrile.

  • Ligand Preparation: Ensure p-aminobenzoic acid (PABA) is >99% pure. Recrystallize from ethanol if necessary to remove oxidized oligomers.

  • Solvothermal Synthesis:

    • Dissolve Zn(NO₃)₂·4H₂O (0.8 g) and PABA (0.3 g) in diethylformamide (DEF) (30 mL).

    • Seal in a Teflon-lined autoclave.

    • Heat at 100°C for 24 hours .

    • Note: Do not exceed 110°C; the amino group is sensitive to thermal degradation compared to unsubstituted linkers.

  • Activation:

    • Wash crystals with DMF (3x) and CHCl₃ (3x) to remove unreacted ligand.

    • Solvent exchange with CHCl₃ for 3 days.

    • Activate under vacuum at 120°C for 12 hours to remove guest solvent molecules.

  • Catalytic Run:

    • Suspend activated IRMOF-3 (5 mol% equiv. of -NH₂ sites) in toluene.

    • Add benzaldehyde (1.0 mmol) and malononitrile (1.2 mmol).

    • Stir at 80°C. Monitor by TLC.

    • Self-Validation: Filter the catalyst hot. The filtrate should show no further conversion, proving heterogeneity (Hot Filtration Test).

Case Study B: Biological Catalysis (The "Steric Filter")

The Comparison: Ortho- vs. Meta- vs. Para- Context: Ribosomal Incorporation into Peptides[2]

A landmark study utilizing the E. coli ribosome revealed how the catalytic center (Peptidyl Transferase Center, PTC) discriminates between these isomers based on geometry. This serves as a powerful proxy for understanding how these isomers behave in sterically constrained enzymatic pockets.

Relative Reactivity Data (Ribosomal Incorporation)

Data derived from cryo-EM and kinetic studies of modified tRNA incorporation.

IsomerIncorporation EfficiencyMechanistic Failure Mode
3-Aminopyridine (Control)High (100%)Optimal geometry.
Ortho- (Anthranilic) Moderate (~60%) Steric Clash: The ring twists, but proximity allows some nucleophilic attack.
Meta- (3-ABA) Very Low (<10%) Geometric Lock: The "kinked" shape forces the ring to clash with nucleotide U2506, preventing the "induced fit" required for catalysis.
Para- (PABA) Negligible Distance: The nucleophilic amine is positioned too far from the P-site carbonyl to attack effectively in the confined active site.

Key Finding: In confined catalytic spaces, the meta-isomer is often the most deleterious due to its "awkward" width, whereas the ortho-isomer can sometimes mimic natural substrates due to its compact folding.

Case Study C: Small Molecule Bifunctional Catalysis

The Champion: Ortho-Aminobenzoic Acid (Anthranilic Acid) Application: Synthesis of Quinazolinones (Autocatalysis)

In homogeneous organic synthesis, the ortho-isomer is unique. It can catalyze its own condensation with aldehydes or urea derivatives because the carboxylic acid activates the electrophile while the amine acts as the nucleophile.

Mechanism:

  • Proton Transfer: The -COOH protonates the aldehyde carbonyl (intramolecular or intermolecular).

  • Nucleophilic Attack: The -NH₂ attacks the activated carbonyl.

  • Cyclization: The proximity of the groups allows for rapid ring closure to form heterocycles.

Para- and meta- isomers cannot perform this intramolecular "pincer" move; they require external acid catalysts or high temperatures to achieve similar transformations.

References
  • ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Bifunctional MOFs in Heterogeneous Catalysis. Retrieved from [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • Science.gov. (2016). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Retrieved from [Link]

Sources

Comparative Efficiency of Nanocatalysts for 3,5-Dinitrobenzoic Acid Reduction: A Kinetic and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The reduction of 3,5-dinitrobenzoic acid (3,5-DNBA) to 3,5-diaminobenzoic acid (3,5-DABA) is a critical transformation in the synthesis of X-ray contrast agents, polyamides, and high-performance dendrimers. While industrial protocols often rely on high-pressure hydrogenation over Pd/C or Fe/HCl reduction, these methods suffer from harsh conditions and hazardous waste (iron sludge).

This guide evaluates the efficiency of transition metal nanocatalysts using sodium borohydride (


) as a reductant.[1][2][3] This "green chemistry" approach operates at ambient temperature and pressure, offering a safer, scalable alternative for laboratory and pilot-scale synthesis. We compare noble metals (Au, Ag), bimetallic alloys, and magnetic composites based on Turnover Frequency (TOF), rate constants (

), and reusability.

Mechanistic Principles: The Langmuir-Hinshelwood Model[4]

To optimize efficiency, one must understand the surface chemistry. The reduction of nitroarenes by borohydride does not proceed in the bulk solution; it is a surface-mediated process best described by the Langmuir-Hinshelwood mechanism .

The Electron Relay Effect
  • Adsorption: Both the borohydride ion (

    
    ) and the nitro-compound adsorb onto the catalyst surface.
    
  • Hydrogen Transfer:

    
     reacts with the surface to form metal-hydride species, transferring electrons to the catalyst.
    
  • Reduction: The catalyst relays these electrons to the adsorbed nitro groups, reducing them stepwise (Nitro

    
     Nitroso 
    
    
    
    Hydroxylamine
    
    
    Amine).
  • Desorption: The amino product desorbs, regenerating the active site.

Key Insight: The rate-determining step is often the electron transfer from the metal surface to the adsorbed substrate. Therefore, catalysts with higher Fermi levels (like Au-Ag alloys) often exhibit superior kinetics due to synergistic electronic effects.

Diagram 1: Catalytic Mechanism (Langmuir-Hinshelwood)

G cluster_0 Adsorption Phase cluster_1 Surface Reaction Reactants Reactants (3,5-DNBA + BH4-) Surface Catalyst Surface (Active Sites) Reactants->Surface Diffusion Hydride Metal-Hydride Formation Surface->Hydride BH4- Activation ElectronTransfer Electron Relay (e- Transfer to -NO2) Hydride->ElectronTransfer Intermediate Intermediates (Nitroso -> Hydroxylamine) ElectronTransfer->Intermediate Stepwise Reduction Product Product Desorption (3,5-DABA) Intermediate->Product Final Step Product->Surface Site Regeneration

Caption: The Langmuir-Hinshelwood cycle showing the electron relay from borohydride to the nitro group via the catalyst surface.

Comparative Analysis of Catalysts

The following analysis synthesizes experimental data comparing catalytic activity. Note that while 4-nitrophenol is the standard kinetic benchmark, the trends hold for 3,5-DNBA, albeit with slower absolute rates due to the steric hindrance of two nitro groups.

Table 1: Performance Metrics of Key Catalytic Systems
Catalyst ClassSpecific Catalyst

(

)*
TOF (

)
ReusabilityCost Efficiency
Noble Metal Au NPs (3-5 nm) 12.3~2000High (Stable)Low (High Cost)
Noble Metal Ag NPs (Green) 2.1 - 2.3~450ModerateHigh
Bimetallic Ag-Au Alloy 30.2>3500Very HighModerate
Magnetic Fe3O4@C@Ag 4.5**~800Excellent (Mag. Sep.)High
Industrial Pd/C (Hydrogenation) N/A (Batch)HighHighModerate

*Note:


 values are normalized proxies based on standard nitro-reduction benchmarks [1, 7].
**Magnetic supports often show slightly lower intrinsic rates due to mass transfer barriers but offer superior processing value [4].
Detailed Assessment[5][6][7][8][9][10]
1. Gold Nanoparticles (Au NPs)[4][5][6]
  • Pros: Gold exhibits the highest intrinsic activity per surface site. It is chemically inert to oxidation, ensuring the catalyst doesn't degrade in the aqueous reaction medium.

  • Cons: Prohibitive cost for large-scale commodity chemical synthesis.

  • Verdict: Best for high-value pharmaceutical intermediates where purity is paramount.

2. Silver Nanoparticles (Ag NPs) - Green Synthesis[4]
  • Pros: Significantly cheaper than gold. Can be synthesized using "green" biological extracts (e.g., Lantana camara, Lichen), acting as both reducing and capping agents [7, 11].

  • Cons: Prone to surface oxidation (tarnishing), which lowers activity over time. Lower

    
     compared to Au.
    
  • Verdict: The most sustainable choice for academic research and cost-sensitive batch processes.

3. Bimetallic Ag-Au Alloys[2]
  • Pros: Exhibits a "Volcano Plot" effect. The electronic interaction between Ag and Au lowers the activation energy more than either metal alone.

  • Data Point: Ag-Au alloys have shown rate constants (

    
    ) nearly 3x higher than pure Au and 10x higher than pure Ag [11].
    
  • Verdict: The high-performance choice.

4. Magnetic Nanocomposites (

/Ag)
  • Pros: Solves the primary issue of slurry catalysis—filtration. The catalyst can be removed with a simple external magnet.

  • Verdict: Essential for industrial batch processing to minimize downstream purification costs [4].

Experimental Protocol: Kinetic Evaluation

Objective: Determine the apparent rate constant (


) for the reduction of 3,5-DNBA using Ag NPs.

Safety Precaution:


 generates hydrogen gas. Perform in a fume hood. 3,5-DNBA is an irritant.
Reagents
  • 3,5-Dinitrobenzoic acid (1 mM aqueous solution).

  • Sodium Borohydride (

    
    , fresh ice-cold 0.1 M solution).
    
  • Catalyst suspension (Ag NPs, approx 1 mg/mL).

  • Distilled water.[7][8]

Step-by-Step Workflow
  • Baseline Measurement:

    • In a quartz cuvette, mix 2.5 mL of water and 0.3 mL of 3,5-DNBA.

    • Record UV-Vis spectrum (200–500 nm). Note

      
       (typically ~260-290 nm for the reactant).
      
  • Activation:

    • Add 0.2 mL of

      
       solution.
      
    • Observation: The solution may turn yellow/orange due to the formation of the phenolate ion or intermediate species. Crucial: Without catalyst, the absorbance will remain unchanged for hours (kinetic barrier).

  • Catalysis Initiation:

    • Add 50

      
       of catalyst suspension. Mix immediately.
      
    • Start the stopwatch (

      
      ).
      
  • Monitoring:

    • Record spectra every 60 seconds.

    • Success Indicator: Disappearance of the reactant peak and emergence of a new peak (often fluorescent or distinct UV shift) corresponding to 3,5-diaminobenzoic acid.

  • Data Processing:

    • Plot

      
       vs. Time (
      
      
      
      ).[2][9]
    • The slope of the linear fit

      
      .
      
Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Kinetic Analysis Step1 Prepare 1mM 3,5-DNBA (Substrate) Step3 Mix in Quartz Cuvette (Formation of Phenolate) Step1->Step3 Step2 Prepare 0.1M NaBH4 (Reductant - Ice Cold) Step2->Step3 Step4 Add Nanocatalyst (Ag, Au, or Composite) Step3->Step4 Step5 UV-Vis Monitoring (Scan 200-500nm every 60s) Step4->Step5 Step6 Data Plotting ln(At/A0) vs Time Step5->Step6

Caption: Step-by-step workflow for the spectrophotometric kinetic evaluation of the reduction process.

Conclusion & Recommendations

For drug development professionals requiring high purity and speed, Bimetallic Ag-Au nanoparticles are the superior choice due to their synergistic electronic effects and high turnover frequencies.

For industrial process engineers focused on scalability and waste reduction, Magnetic


 supported catalysts  or Polymer-supported Ag  are recommended. While slightly slower, the ability to magnetically separate or filter the catalyst eliminates the need for centrifugation, significantly reducing unit operation costs.

References

  • Dendritic macromolecules supported Ag nanoparticles as efficient catalyst for the reduction of 4-nitrophenol. Academia.edu.[10]

  • Preparation method of 3,5-diaminobenzoic acid (CN105949076A). Google Patents.

  • Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation (CN102249942B). Google Patents.

  • Effective reduction of p-nitrophenol by silver nanoparticle loaded on magnetic Fe3O4/ATO nano-composite. Semantic Scholar.

  • Application of Silver Nanoparticles in the Multicomponent Reaction Domain. National Institutes of Health (PMC).

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System. Asian Journal of Chemistry.

  • Catalytic performance of Ag, Au and Ag-Au nanoparticles synthesized by lichen extract. ResearchGate.

  • Amphiphilic Dendronized Copolymer-Encapsulated Au, Ag and Pd Nanoparticles for Catalysis. MDPI.

  • Biosynthesis of Au, Ag and Au–Ag bimetallic nanoparticles using protein extracts. National Institutes of Health (PMC).

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts.

  • Catalytic Reduction of Dyes and Antibacterial Activity of AgNPs@Zn@Alginate Composite Aerogel Beads. MDPI.

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 3,5-Diaminobenzoic Acid Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the safe handling and disposal of 3,5-Diaminobenzoic acid dihydrochloride (CAS: 618-56-4).[1] It is designed for laboratory managers, safety officers, and researchers requiring immediate, actionable protocols.

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, the chemical nature of the substance must be understood to prevent incompatibility accidents.

ParameterSpecification
Chemical Name 3,5-Diaminobenzoic acid dihydrochloride
CAS Number 618-56-4
Formula C₇H₈N₂O₂[2][3][4][5][6] · 2HCl
Physical State Solid (Powder/Crystals), White to light yellow
Acidity High (Releases HCl upon hydrolysis/dissolution)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Incompatibilities Strong Oxidizing Agents, Strong Bases

Critical Safety Insight: As a dihydrochloride salt, this compound is significantly more acidic than its free acid counterpart.[1] When dissolved in water, it can lower pH to corrosive levels (< pH 2.0), potentially classifying it as D002 (Corrosive Waste) under US EPA RCRA regulations if in aqueous solution [1, 2].

Waste Segregation & Storage

Proper segregation prevents dangerous exothermic reactions in the waste stream.[1]

  • Do NOT mix with: Bleach (hypochlorites), strong bases (NaOH, KOH), or oxidizers (permanganates, nitrates).

  • Storage Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers due to acid corrosion risk.[1]

  • Labeling: Must be clearly labeled "Hazardous Waste - Acidic Organic Solid."[1]

Waste Stream Decision Logic

The following decision tree illustrates how to categorize the waste based on its state.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure Substance/Contaminated Wipes) StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid BinSolid Solid Hazardous Waste Bin (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic PHCheck Check pH Aqueous->PHCheck BinOrg Organic Waste Stream (Halogenated vs Non-Halogenated) Organic->BinOrg Acidic pH < 2 (Corrosive) PHCheck->Acidic Neutral pH 5-9 PHCheck->Neutral BinAq Aqueous Waste Stream (Heavy Metal Free) Acidic->BinAq Do NOT neutralize without permit Neutral->BinAq

Figure 1: Waste segregation logic ensuring compliance with chemical compatibility standards.

Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Method: High-Temperature Incineration.[1]

  • Rationale: Organic amine salts decompose effectively at high temperatures.[1] The hydrochloride moiety requires an incinerator equipped with a scrubber to neutralize generated hydrogen chloride gas [3, 4].[1]

  • Procedure:

    • Collect material in a sealable container (HDPE or Glass).[1]

    • Label as "Solid Hazardous Waste: 3,5-Diaminobenzoic acid dihydrochloride."[1]

    • Hand over to a licensed hazardous waste contractor for incineration.[1]

Protocol B: Aqueous Solutions

Method: pH Adjustment (if permitted) or Bulk Disposal.[1]

  • Rationale: Aqueous solutions may be corrosive.[1]

  • Procedure:

    • Measure pH.[1] If pH < 2, the waste is D002 Corrosive .[1]

    • Option 1 (Standard): Collect in a "Corrosive Aqueous Waste" carboy.[1] Do not mix with organic solvents.[1]

    • Option 2 (Neutralization - Only if authorized by local safety officer): Slowly add 5% Sodium Bicarbonate (

      
      ) solution to the waste while stirring.[1] Monitor for CO₂ evolution (bubbling).[1] Adjust pH to 6-8. Once neutralized, it may be reclassified as non-hazardous aqueous waste depending on local regulations, but professional disposal is still recommended due to the amine content [5].
      
Protocol C: Contaminated Packaging
  • Procedure: Treat empty containers as hazardous waste. Do not rinse into the sink.[1] Cap securely and dispose of via the solid hazardous waste stream.[1]

Emergency Spill Response

In the event of a bench-scale spill, follow this immediate containment workflow.

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask or respirator if powder is fine.

SpillResponse Alert 1. Alert & Protect (Notify personnel, Don PPE) Contain 2. Containment (Cover with dry absorbent pads) Alert->Contain Clean 3. Cleanup (Sweep gently, avoid dust) Contain->Clean Decon 4. Decontamination (Wipe surface with water) Clean->Decon Disposal 5. Disposal (Seal in bag, Label) Decon->Disposal

Figure 2: Immediate spill response workflow for solid acidic salts.

Specific Cleanup Steps:

  • Avoid Dust: Do not dry sweep vigorously.[1] Use a scoop or dustpan.[1]

  • Neutralize Residue: After picking up the bulk solid, wipe the surface with a dilute sodium bicarbonate solution to neutralize acidic residues, followed by a water rinse [6].[1]

  • Collect: Place all cleanup materials (wipes, pads) into the hazardous waste bag.

Regulatory Compliance (US/EU Context)

  • US EPA (RCRA):

    • Unlisted Waste: 3,5-Diaminobenzoic acid dihydrochloride is not explicitly listed on the P-list or U-list.[1]

    • Characteristic Waste: If disposed of as an aqueous solution with pH < 2, it carries the D002 waste code.[1] As a toxic irritant solid, it must be managed as hazardous waste regardless of listing status [1, 7].[1]

  • EU Waste Codes:

    • Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals) [8].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1]Link

  • Fisher Scientific. Safety Data Sheet: 3,5-Diaminobenzoic acid dihydrochloride.[1]Link[1]

  • Sigma-Aldrich. Product Safety - 3,5-Diaminobenzoic acid dihydrochloride.[1]Link[1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Link

  • TCI Chemicals. Safety Data Sheet - 3,5-Diaminobenzoic Acid Dihydrochloride.Link[1]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[1]Link[1]

  • Spectrum Chemical. Material Safety Data Sheet - 3,5-Diaminobenzoic acid dihydrochloride.Link

  • European Commission. Guidance on classification of waste according to EWC-Stat categories.[1]Link

Sources

Personal protective equipment for handling 3,5-Diaminobenzoic acid dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 618-56-4 | Formula: C₇H₈N₂O₂[1][2][3][4]·2HCl | Risk Profile: Irritant (Acidic/Amine)[3][4]

Part 1: Executive Hazard Analysis

The "Why" Behind the Protocol

As a Senior Application Scientist, I prioritize understanding the mechanism of hazard to select the correct defense. 3,5-Diaminobenzoic acid dihydrochloride is not just an organic solid; it is an aromatic amine salt .[4][5] This duality dictates your safety strategy:

  • The Amine Risk: Aromatic amines are notorious for potential skin sensitization and absorption.[3][5] While this specific compound is primarily classified as an irritant, the structural class warrants a "precautionary principle" approach, treating it as a potential sensitizer.[4][5]

  • The Dihydrochloride Risk (The Hidden Hazard): The ".2HCl" moiety means this compound is acidic.[3][4][5] Upon contact with moisture (sweat, tears, mucous membranes), it hydrolyzes to release hydrochloric acid equivalents.[4][5] This turns a simple dust exposure into a chemical burn risk. [4]

GHS Core Hazards:

  • H315: Causes skin irritation.[3][5][6][7][8]

  • H319: Causes serious eye irritation.[3][4][5][6][8][9]

  • H335: May cause respiratory irritation.[3][4][5][6][8][9]

Part 2: The PPE Defense Matrix

Do not rely on generic "lab safety" rules. Use this targeted protection matrix designed for the specific physicochemical properties of this salt.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Primary: Fume Hood (Engineering Control)Secondary: N95/P95 Respirator (if hood unavailable)The dihydrochloride salt is hygroscopic and irritating.[3][4] Inhalation of dust immediately acidifies mucous membranes in the nose/throat.[3][5]
Ocular Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient .[3][4][5] Fine acidic dust can bypass side shields.[3][4][5] You need a sealed environment to prevent corneal acid burns.[3][4][5]
Dermal (Hands) Double Nitrile Gloves (min 0.11mm outer)Alternative:[3][4][5] Butyl Rubber (for concentrated solutions)Aromatic amines can permeate thin latex.[3][4][5] Nitrile offers superior resistance.[3][4][5] Double gloving creates a sacrificial outer layer against the acidic solid.[3][4][5]
Body Lab Coat (Buttoned, High-Neck) + Tyvek Sleeves Exposed wrists are a common failure point.[3][4][5] Tyvek sleeves bridge the gap between glove and coat, preventing dust accumulation on forearms.[4][5]
Part 3: Operational Protocols
3.1 Gowning & Preparation Logic

The goal is to create a sealed barrier that prevents the "acidic dust" from finding moisture on your skin.[3][4][5]

GowningSequence Start Start: Clean Hands InnerGlove 1. Inner Nitrile Glove (Tucked under coat cuff) Start->InnerGlove Sleeves 2. Tyvek Sleeve (Over coat, Over inner glove) InnerGlove->Sleeves OuterGlove 3. Outer Nitrile Glove (Over Tyvek sleeve) Sleeves->OuterGlove Check 4. Integrity Check (No skin visible) OuterGlove->Check Ready Ready for Weighing Check->Ready Pass

Figure 1: The "Double-Shell" Gowning Technique to prevent wrist exposure.[4]

3.2 Handling: Weighing & Solubilization

The Critical Moment: Transferring the solid from the stock bottle to the balance is the highest risk for dust generation.[3][5]

  • Static Control: Use an anti-static gun or wipe on the spatula.[3][5] Charged acidic dust flies easily and sticks to PPE.[3][4][5]

  • The "Wet" Rule: Never handle the solid with wet gloves. Moisture triggers the hydrolysis of the HCl salt, potentially degrading glove integrity or causing transfer contamination.[4][5]

  • Solvent Choice: When dissolving (e.g., in DMSO or Methanol), the solution becomes a mobile vehicle for the amine to penetrate skin.[4][5]

    • Protocol: If a spill occurs with the solution, change outer gloves immediately.[4][5] Solvents reduce the breakthrough time of nitrile significantly.[3][4][5]

Part 4: Emergency Response & Disposal[3]
4.1 Spill Response Decision Tree

Immediate action minimizes the "Acid-Amine" double threat.[3][5]

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck DrySpill Dry Powder Spill TypeCheck->DrySpill WetSpill Solution Spill TypeCheck->WetSpill ActionDry 1. Cover with wet paper towel (dampen dust) 2. Scoop into bag 3. Wipe with weak base (1% NaHCO3) DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use paper (acid degrades it) 3. Double bag WetSpill->ActionWet Disposal Label: 'Hazardous Waste - Acidic Amine' ActionDry->Disposal ActionWet->Disposal

Figure 2: Differential response strategy for solid vs. liquid spills.[4]

4.2 Decontamination[3][4][5]
  • Surface: Neutralize the area.[3][5] The dihydrochloride is acidic; use a mild sodium bicarbonate (1-5%) solution to wipe down the balance and bench.[3][4][5] This neutralizes the acid and helps solubilize the amine for removal.[3][4][5]

  • PPE Removal: "Peel" technique.[3][5] Pull the outer glove off by the cuff, turning it inside out.[4][5] Repeat for the inner glove.[3][4][5] Never touch the outside of the glove with bare skin.[3][4][5]

4.3 Waste Disposal[3][4][5]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[3][4][5]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (exothermic reaction).[4][5]

  • Container: High-density polyethylene (HDPE) or glass.[3][4][5] Avoid metal containers due to the corrosive nature of the hydrochloride salt.[3][4][5]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12062, 3,5-Diaminobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][3][4][5]

  • European Chemicals Agency (ECHA). Substance Information: 3,5-Diaminobenzoic acid.[3][4][5] Retrieved from [Link][3][4][5]

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.